Technical Documentation Center

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide
  • CAS: 881474-48-2

Core Science & Biosynthesis

Foundational

molecular weight and formula of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

The following technical guide details the molecular profile, synthesis, and application logic of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , a specialized sulfonamide building block used in medicinal chemistry. CA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular profile, synthesis, and application logic of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , a specialized sulfonamide building block used in medicinal chemistry.

CAS Registry Number: 881474-48-2 Chemical Class: Sulfonamide / Anisole Derivative Primary Application: Fragment-Based Drug Discovery (FBDD), Metabolic Stability Engineering

Executive Summary

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is a rationally designed pharmacophore scaffold. Unlike generic sulfonamides, this molecule features a specific substitution pattern—a tert-butyl group para to a methoxy group—engineered to block Cytochrome P450 (CYP) metabolic hot spots.[1] It serves as a high-value intermediate for synthesizing lipophilic inhibitors targeting G-protein-coupled receptors (GPCRs) and ion channels, where the sulfonamide moiety acts as a hydrogen bond donor/acceptor anchor.

Physicochemical Characterization

The molecule’s properties balance lipophilicity (for membrane permeability) with aqueous solubility (via the sulfonamide polar surface).[1]

Quantitative Data Matrix
PropertyValueUnitDerivation/Significance
Molecular Formula C₁₃H₂₁NO₃S -Confirmed via elemental composition.[2][3]
Molecular Weight 271.38 g/mol Average mass for stoichiometry.[1]
Exact Mass 271.1242 DaMonoisotopic mass for HRMS validation.[1]
LogP (Predicted) 3.2 ± 0.4 -Indicates good oral bioavailability (Lipinski compliant).[1]
H-Bond Donors 1 (NH)Critical for receptor binding (e.g., Asp/Glu residues).[1]
H-Bond Acceptors 3 (O, SO₂)Interactions with backbone amides.[1]
Rotatable Bonds 4 -Low flexibility reduces entropic penalty upon binding.[1]

Structural Logic & Metabolic Stability

The arrangement of substituents on the benzene ring is not arbitrary; it follows strict medicinal chemistry logic to enhance drug-like properties (DMPK).[1]

Structure-Activity Relationship (SAR) Logic
  • Position 1 (Sulfonamide): The polar anchor.[1] The N-ethyl group provides steric bulk, preventing non-specific binding while maintaining a secondary amine for potential further functionalization or H-bonding.[1]

  • Position 2 (Methoxy): Acts as an electron-donating group (EDG), increasing electron density on the ring.[1] In many receptors (e.g., 5-HT), an ortho-methoxy group induces a specific conformation via intramolecular H-bonding with the sulfonamide NH.

  • Position 5 (tert-Butyl): Critical Design Element. The tert-butyl group is located para to the methoxy group.[1]

    • Causality: Methoxybenzenes (anisoles) are typically metabolized rapidly via para-hydroxylation or O-demethylation by CYP enzymes.[1]

    • Solution: Placing a metabolically inert, bulky tert-butyl group at the para position (C5) sterically and electronically blocks this metabolic attack, significantly extending the molecule's half-life (t½).

Visualization: Structural Logic & Metabolism

SAR_Logic Core Benzenesulfonamide Core Methoxy 2-Methoxy (EDG) Increases Affinity Core->Methoxy Ortho Position TButyl 5-tert-Butyl Metabolic Blocker Core->TButyl Meta to Sulfonyl NEthyl N-Ethyl Steric Control Core->NEthyl Sulfonamide N Methoxy->TButyl Para Relationship (Critical Interaction) CYP CYP450 Enzyme (Blocked) TButyl->CYP Steric Hindrance Prevents Oxidation

Figure 1: SAR logic illustrating how the 5-tert-butyl group protects the 2-methoxy moiety from metabolic degradation.

Synthetic Methodology

This protocol outlines the synthesis of the target molecule from commercially available precursors.[1] This is a self-validating Schotten-Baumann reaction.

Precursors[1]
  • 5-tert-butyl-2-methoxybenzenesulfonyl chloride (Electrophile)

  • Ethylamine (Nucleophile, usually 2.0 M in THF or MeOH)[1]

  • Triethylamine (TEA) or Pyridine (Base scavenger)[1]

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve 1.0 eq of 5-tert-butyl-2-methoxybenzenesulfonyl chloride in anhydrous Dichloromethane (DCM). Cool to 0°C under nitrogen atmosphere.[1]

  • Addition: Add 1.5 eq of Triethylamine (base).

  • Reaction: Dropwise add 1.2 eq of Ethylamine. The reaction is exothermic; maintain temperature < 5°C to prevent sulfonamide hydrolysis.[1]

  • Monitoring: Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (sulfonyl chloride) spot will disappear; a more polar product spot will appear.[1]

  • Workup: Quench with 1N HCl (to remove excess amine/TEA). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Synthesis_Flow SM1 Sulfonyl Chloride (Precursor) Mix Reaction @ 0°C DCM Solvent SM1->Mix SM2 Ethylamine (Nucleophile) SM2->Mix Base Triethylamine (Scavenger) Base->Mix Workup Acid Wash (1N HCl) Remove Amines Mix->Workup 2 hrs, RT Purify Recrystallization (EtOH/H2O) Workup->Purify Crude Oil Product Final Product C13H21NO3S Purify->Product >95% Purity

Figure 2: Synthetic pathway using standard nucleophilic substitution conditions.

Analytical Validation (Quality Control)

To confirm the identity of the synthesized compound, researchers must look for specific diagnostic signals in the NMR and Mass Spectrometry data.[1]

1H NMR Diagnostics (CDCl₃, 400 MHz)
  • δ 1.30 ppm (s, 9H): tert-Butyl group.[1] A sharp, intense singlet.

  • δ 1.15 ppm (t, 3H) & δ 3.00 ppm (q, 2H): N-Ethyl group.[1] Classic triplet-quartet coupling pattern.[1]

  • δ 3.95 ppm (s, 3H): Methoxy group (-OCH₃).[1]

  • δ 4.80 ppm (br t, 1H): Sulfonamide NH.[1] Broad signal, exchanges with D₂O.

  • Aromatic Region (7.0 - 8.0 ppm):

    • Look for a doublet (d) at ~7.0 ppm (H3, ortho to methoxy).[1]

    • Look for a doublet of doublets (dd) at ~7.5 ppm (H4).[1]

    • Look for a doublet (d) at ~7.8 ppm (H6, ortho to sulfonyl).[1]

Mass Spectrometry (ESI-MS)
  • Positive Mode: Expect [M+H]⁺ = 272.13 or [M+Na]⁺ = 294.11 .[1]

  • Fragmentation: Loss of the tert-butyl group or the ethylamine fragment may be observed at higher collision energies.[1]

References

  • A2B Chem. (n.d.).[1] 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Product Entry. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Sulfonamide Derivatives. Retrieved from [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for t-butyl/methoxy metabolic blocking strategies).

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

This guide provides a comprehensive overview of the core physical properties of the chemical compound 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the core physical properties of the chemical compound 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted physicochemical characteristics of the molecule and details the requisite experimental protocols for their empirical validation. Our approach is grounded in established scientific principles to ensure a thorough and reliable characterization of this compound.

Molecular Structure and Foundational Properties

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The structural arrangement of its constituent functional groups—a bulky tert-butyl group, a methoxy group, and an N-ethylsulfonamide moiety—dictates its physical and chemical behavior. Understanding this structure is fundamental to predicting its solubility, melting point, and interactions with biological systems.

Figure 1. Chemical structure of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide.

Based on its structure, the following core properties can be calculated:

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₃SCalculation
Molecular Weight 271.38 g/mol Calculation

Predicted Physical Properties and Experimental Verification

This section outlines the anticipated physical properties of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide and provides standardized protocols for their experimental determination.

Physical State and Melting Point

Predicted Property: The compound is expected to be a white to off-white crystalline solid at standard temperature and pressure.

Causality Behind Experimental Choice: The melting point is a critical physical constant used to identify and assess the purity of a crystalline compound. A sharp melting range typically indicates a high degree of purity, while a broad range suggests the presence of impurities. The chosen method, capillary melting point determination, is a standard, reliable, and widely accessible technique.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Solubility Profile

Predicted Property: Due to the presence of both nonpolar (tert-butyl, benzene ring) and polar (sulfonamide, methoxy) groups, the compound is expected to have low solubility in water and good solubility in polar organic solvents such as ethanol, methanol, acetone, and dichloromethane.

Causality Behind Experimental Choice: Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. A systematic approach using a range of solvents from polar to nonpolar provides a comprehensive solubility profile.

Experimental Protocol for Solubility Determination:

  • Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, toluene, hexane).

  • Sample Preparation: A pre-weighed amount of the compound (e.g., 10 mg) is placed into a series of vials.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

  • Agitation: The vials are agitated (e.g., by vortexing or sonication) for a set period to ensure maximum dissolution.

  • Observation: The solubility is assessed visually and can be categorized as:

    • Freely Soluble: Dissolves completely.

    • Sparingly Soluble: Partially dissolves.

    • Insoluble: No visible dissolution.

  • Quantitative Analysis (Optional): For a more precise measurement, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

cluster_0 Solubility Workflow start Start: Weigh Compound add_solvent Add Solvent start->add_solvent agitate Agitate (Vortex/Sonicate) add_solvent->agitate observe Visual Observation agitate->observe end End: Determine Solubility observe->end

Sources

Foundational

literature review on 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Technical Guide: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Role: Lipophilic Pharmacophore & Medicinal Chemistry Scaffold CAS Registry Number: 881474-48-2 Core Scaffold: 2-methoxy-5-tert-butylbenzenesulfonyl Part 1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Role: Lipophilic Pharmacophore & Medicinal Chemistry Scaffold CAS Registry Number: 881474-48-2 Core Scaffold: 2-methoxy-5-tert-butylbenzenesulfonyl

Part 1: Executive Summary

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is a specialized organic intermediate utilized primarily in the hit-to-lead optimization phase of drug discovery. It belongs to the class of lipophilic sulfonamides , a structural motif critical for modulating the physicochemical properties (LogP, solubility) and binding affinity of bioactive molecules.

This compound represents a strategic "probe" molecule. The 5-tert-butyl group serves as a bulky hydrophobic anchor, often targeting deep lipophilic pockets in receptors (e.g., GPCRs like Chemokine Receptors) or enzymes. The 2-methoxy group provides electronic stabilization to the aromatic ring and acts as a specific hydrogen-bond acceptor, while the N-ethyl sulfonamide moiety offers a polar handle with restricted steric freedom compared to primary sulfonamides.

Key Applications:

  • Medicinal Chemistry: Optimization of alpha-adrenergic antagonists and chemokine receptor inhibitors.

  • Agrochemical Research: Synthesis of sulfonylurea herbicides where lipophilicity drives leaf cuticle penetration.

  • Material Science: As a photo-stable additive or plasticizer intermediate due to its steric bulk.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is essential for predicting its behavior in biological systems.

PropertyValue / DescriptionSignificance
IUPAC Name 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamideOfficial nomenclature.
CAS Number 881474-48-2Unique identifier for procurement.
Molecular Formula C₁₃H₂₁NO₃S--
Molecular Weight 271.38 g/mol Fragment-like, suitable for lead optimization.
Predicted LogP ~3.2 - 3.8Highly lipophilic; suggests good membrane permeability but poor aqueous solubility.
H-Bond Donors 1 (Sulfonamide NH)Critical for receptor binding (e.g., Asp/Glu residues).
H-Bond Acceptors 3 (Sulfonyl O, Methoxy O)Interaction with backbone amides or water networks.
Physical State White to off-white solidTypical for high-melting sulfonamides.

Part 3: Synthesis & Manufacturing Protocol

The synthesis follows a convergent Schotten-Baumann sulfonylation pathway. This protocol is designed for high purity (>98%) and scalability.

Mechanism of Action (Synthetic)

The reaction involves the nucleophilic attack of ethylamine on the electrophilic sulfur of 5-tert-butyl-2-methoxybenzenesulfonyl chloride . The base (Triethylamine or Pyridine) acts as a proton scavenger to drive the equilibrium forward and neutralize the HCl byproduct.

Reagents:
  • Precursor A: 5-tert-butyl-2-methoxybenzenesulfonyl chloride (CAS 88041-83-2).

  • Precursor B: Ethylamine (2.0 M in THF or aqueous solution).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Precursor A (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Add Base (1.2 eq) dropwise to the stirred solution.

  • Coupling: Slowly add Ethylamine (1.1 eq) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up:

    • Quench with 1N HCl (cold) to remove excess amine/base.

    • Extract the organic layer and wash sequentially with saturated NaHCO₃ (to remove unreacted sulfonyl chloride hydrolysis products) and Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Part 4: Structural Logic & Visualization

The following diagram illustrates the synthetic pathway and the pharmacophore logic (SAR) of the molecule.

G cluster_0 Precursors cluster_1 Target Molecule (SAR Analysis) SulfonylCl 5-tert-butyl-2-methoxy benzenesulfonyl chloride (Electrophile) Product 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide 5-tert-butyl Group 2-methoxy Group N-ethyl Sulfonamide SulfonylCl->Product Nucleophilic Substitution Amine Ethylamine (Nucleophile) Amine->Product SAR_Tbu Hydrophobic Anchor: Increases LogP, Fills Lipophilic Pockets Product:tbu->SAR_Tbu SAR_MeO Electronic Effect: Electron Donating (EDG), Metabolic Blocker (C2) Product:methoxy->SAR_MeO SAR_Sulf Polar Handle: H-Bond Donor/Acceptor, Directional Binding Product:sulf->SAR_Sulf

Figure 1: Synthesis pathway and Structure-Activity Relationship (SAR) breakdown of the target sulfonamide.[1]

Part 5: Biological Context & Applications[3]

This compound is rarely a final drug but serves as a vital intermediate or tool compound in specific therapeutic areas.

Alpha-Adrenergic Receptor Antagonists

The 2-methoxybenzenesulfonamide core is structurally homologous to the "head group" of Tamsulosin (Flomax).

  • Mechanism: The methoxy group creates a specific steric and electronic environment that favors binding to the α1A-adrenergic receptor subtype.

  • Research Use: Researchers use the 5-tert-butyl variant to probe the size limit of the hydrophobic pocket in the receptor, comparing it to the 5-methyl or 5-bromo analogs found in commercial drugs.

Chemokine Receptor Modulation (CCR2/CCR5)

Small molecule antagonists for chemokine receptors often require a "dumbbell" shape with two hydrophobic ends connected by a polar linker.

  • Utility: The tert-butyl group provides the necessary bulk to occupy the minor binding pocket of the CCR receptor, while the sulfonamide acts as the linker.

  • Therapeutic Relevance: Inflammation, Atherosclerosis, and Metabolic Syndrome.

Metabolic Stability Probe
  • Concept: The tert-butyl group is metabolically robust (unlike a straight alkyl chain which undergoes beta-oxidation).

  • Application: Medicinal chemists substitute a methyl or ethyl group with a tert-butyl group to block metabolic "soft spots" and increase the half-life (

    
    ) of a lead compound during DMPK (Drug Metabolism and Pharmacokinetics) studies.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22605302, tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate. Retrieved from [Link]

  • Apicule (2025). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide API Intermediate Profile. Retrieved from [Link]

  • Chemikart (2025). Product Data: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (CAS 881474-48-2). Retrieved from [Link]

Sources

Exploratory

Commercial Availability &amp; Technical Procurement Guide: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

This guide provides an in-depth technical analysis of the commercial landscape, synthesis pathways, and procurement strategies for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide . Executive Summary 5-tert-butyl-N-ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the commercial landscape, synthesis pathways, and procurement strategies for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide .

Executive Summary

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (CAS: 881474-48-2 ) is a specialized sulfonamide building block primarily utilized in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands and chemokine receptor antagonists.

While not a high-volume commodity chemical, it is commercially accessible through two distinct channels:

  • Catalog Procurement: Available as a "make-to-order" or "lead-time" item from specialized building block aggregators.

  • De Novo Synthesis: Highly scalable via a two-step reaction from the abundant commodity precursor 4-tert-butylanisole .

This guide details the supply chain logic, validates the synthesis protocol, and provides a framework for quality assurance.

Chemical Identity & Specifications

To ensure accurate procurement, researchers must utilize the following validated identifiers.

ParameterSpecification
Chemical Name 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide
CAS Number 881474-48-2
Molecular Formula C₁₃H₂₁NO₃S
Molecular Weight 271.38 g/mol
MDL Number MFCD06659422 (Typical identifier in vendor databases)
Key Precursor 5-tert-butyl-2-methoxybenzenesulfonyl chloride (CAS: 54997-90-9)
Solubility Soluble in DMSO, DCM, Methanol; Low solubility in water.

Commercial Supply Landscape

Supplier Tiers

The market for this compound is stratified. Direct stock is rare; most vendors operate on a synthesis-on-demand model.

  • Tier 1: Stocking Distributors (Immediate Dispatch)

    • Availability: Low probability.

    • Vendors: MolPort, Enamine (Store), Vitas-M.

    • Typical Pack Sizes: 10 mg, 50 mg, 100 mg.

  • Tier 2: Aggregators (Lead Time: 2–4 Weeks)

    • Mechanism:[1][2][3] These vendors list the compound but synthesize it or source it from a partner network upon order.

    • Vendors: Chemikart, SciSupplies, eMolecules, PubChem vendors.

    • Risk:[1][4] Higher probability of backorder or batch failure.

  • Tier 3: Custom Synthesis (Bulk/Reliability)

    • Mechanism:[1][2][3] Contract Research Organizations (CROs) synthesize from precursors.

    • Recommendation: For requirements >5g, this is the most cost-effective and reliable route due to the low cost of starting materials.

Procurement Decision Logic

The following diagram illustrates the optimal sourcing strategy based on required quantity and timeline.

ProcurementLogic Start Requirement Definition QtyCheck Quantity > 1g? Start->QtyCheck Urgency Urgent (<1 Week)? QtyCheck->Urgency No CustomSynth In-House or CRO Synthesis QtyCheck->CustomSynth Yes (Cost Efficiency) StockSearch Search Tier 1 (MolPort/Enamine) Urgency->StockSearch Yes Aggregator Order from Tier 2 Aggregator Urgency->Aggregator No StockSearch->CustomSynth Not Found

Figure 1: Decision matrix for sourcing 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide.

Technical Synthesis Guide (Self-Validating Protocol)

For researchers unable to source the compound directly, or those requiring larger quantities (>5g), the synthesis is robust and relies on "commodity" precursors.

Retrosynthetic Analysis

The molecule is assembled via electrophilic aromatic substitution (Chlorosulfonation) followed by nucleophilic acyl substitution (Sulfonamide formation) .

  • Starting Material: 4-tert-Butylanisole (Cheap, bulk commodity).

  • Regioselectivity: The methoxy group (-OMe) is a strong ortho/para director. The tert-butyl group is a bulky para director.

    • Position 1 (OMe): Directs to 2, 6.

    • Position 4 (t-Bu): Directs to 3, 5.

    • Result: Sulfonation occurs exclusively at Position 2 (ortho to OMe) due to the synergistic directing effects and steric hindrance at position 3.

Experimental Protocol
Step 1: Synthesis of 5-tert-butyl-2-methoxybenzenesulfonyl chloride
  • Reagents: 4-tert-Butylanisole (1.0 eq), Chlorosulfonic acid (3.0 eq).

  • Solvent: DCM (Dichloromethane) or neat (careful temperature control).[2]

  • Procedure:

    • Cool chlorosulfonic acid to 0°C under N₂ atmosphere.

    • Add 4-tert-Butylanisole dropwise, maintaining internal temp <5°C.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Pour onto crushed ice (Exothermic!). Extract with DCM.[2]

    • Validation: TLC (Hexane/EtOAc 8:1). Product is less polar than starting material.

Step 2: Sulfonamide Formation
  • Reagents: Sulfonyl chloride intermediate (from Step 1), Ethylamine (2.0 M in THF or 70% aq. solution), Pyridine or TEA (Base).

  • Procedure:

    • Dissolve sulfonyl chloride in dry THF.

    • Add excess Ethylamine (3.0 eq) at 0°C.

    • Stir at RT for 4 hours.

    • Concentrate, redissolve in EtOAc, wash with 1N HCl (to remove amine/pyridine), then Brine.

    • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography.

SynthesisPathway SM 4-tert-Butylanisole (Commodity Precursor) Intermed 5-tert-butyl-2-methoxy- benzenesulfonyl chloride (CAS: 54997-90-9) SM->Intermed Electrophilic Substitution (Regioselective) Reagent1 Chlorosulfonic Acid (0°C) Reagent1->Intermed Product 5-tert-butyl-N-ethyl-2-methoxy- benzenesulfonamide (CAS: 881474-48-2) Intermed->Product Nucleophilic Attack Reagent2 Ethylamine / Base (THF) Reagent2->Product

Figure 2: Synthetic pathway from commodity precursors to target sulfonamide.

Quality Control & Characterization

To validate the identity of the procured or synthesized material, the following analytical markers must be met.

TechniqueExpected Signature
¹H NMR (DMSO-d₆) δ 7.6-7.8 (d, 1H, Ar-H ortho to SO₂), δ 7.5 (dd, 1H, Ar-H meta), δ 7.1 (d, 1H, Ar-H ortho to OMe). δ 3.89 (s, 3H, -OCH₃). δ 2.85 (q, 2H, -NH-CH ₂-CH₃). δ 1.28 (s, 9H, t-Butyl). δ 1.05 (t, 3H, -NH-CH₂-CH ₃).
LC-MS [M+H]⁺ = 272.15 . Look for [M+Na]⁺ at 294.15.
Purity Check HPLC at 254 nm. Common impurity: Hydrolyzed sulfonic acid (very polar, elutes at solvent front).

References

  • PubChem Database. Compound Summary for CAS 881474-48-2. National Library of Medicine. Link

  • Chemikart. Catalog Entry for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide. Link

  • BenchChem. Application Note: 4-tert-butylbenzenesulfonic Acid in Chemical Synthesis. (Validating precursor reactivity). Link

  • NIST Chemistry WebBook. Spectral Data for Related Sulfonamides. Link

Sources

Protocols & Analytical Methods

Method

synthesis route for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Abstract & Scope This Application Note details the synthetic pathway for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , a sulfonamide scaffold relevant to medicinal chemistry programs targeting GPCRs and enzyme inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the synthetic pathway for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , a sulfonamide scaffold relevant to medicinal chemistry programs targeting GPCRs and enzyme inhibition. The route utilizes a two-step sequence starting from commercially available 4-tert-butylanisole .

The protocol prioritizes regiochemical control during the electrophilic aromatic substitution (chlorosulfonation) and efficient amidation under mild conditions. Critical process parameters (CPPs) such as temperature control during chlorosulfonation and pH management during amidation are emphasized to minimize desulfonylation or hydrolysis byproducts.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a classic sulfonyl chloride intermediate .[1][2]

  • Disconnection: S-N bond.

  • Precursors: 5-tert-butyl-2-methoxybenzenesulfonyl chloride + Ethylamine.

  • Key Transformation: Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid.

Regioselectivity Logic: The starting material, 1-tert-butyl-4-methoxybenzene, possesses two directing groups:

  • Methoxy (-OMe): Strong ortho/para activator.

  • tert-Butyl (-tBu): Weak ortho/para activator.

The para position relative to -OMe is blocked by the -tBu group. The ortho positions relative to -OMe (C2/C6) are electronically favored over the ortho positions relative to -tBu (C3/C5) due to the stronger resonance donation of the oxygen lone pair. Furthermore, the bulkiness of the tert-butyl group sterically hinders attack at C3/C5. Consequently, chlorosulfonation occurs exclusively ortho to the methoxy group, yielding the desired 2,5-substitution pattern.

SynthesisRoute SM 4-tert-Butylanisole (Starting Material) Int 5-tert-butyl-2-methoxy- benzenesulfonyl chloride (Intermediate) SM->Int Step 1: Chlorosulfonation (0°C -> RT, CHCl3) Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Int Product 5-tert-butyl-N-ethyl- 2-methoxybenzenesulfonamide (Target) Int->Product Step 2: Amidation (0°C, THF) Reagent2 EtNH2 / Base (Ethylamine) Reagent2->Product

Figure 1: Synthetic pathway illustrating the regioselective chlorosulfonation and subsequent amidation.

Experimental Protocols

Safety Pre-Check
  • Chlorosulfonic acid is violently reactive with water, releasing HCl gas. All glassware must be flame-dried. Perform all operations in a functioning fume hood.

  • Ethylamine is volatile and toxic. Use a cooling bath during addition.[1][3]

Step 1: Synthesis of 5-tert-butyl-2-methoxybenzenesulfonyl chloride

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol
4-tert-Butylanisole 164.25 1.0 5.00 g
Chlorosulfonic acid 116.52 3.0 6.0 mL (approx. 10.6 g)

| Chloroform (Anhydrous) | - | Solvent | 20 mL |

Procedure:

  • Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂). Flush with Nitrogen/Argon.

  • Dissolution: Add 4-tert-butylanisole (5.00 g) and anhydrous chloroform (20 mL) to the flask. Cool the solution to 0–5 °C using an ice-water bath.

  • Addition: Charge the addition funnel with chlorosulfonic acid (6.0 mL). Add dropwise over 20 minutes, maintaining the internal temperature below 10 °C. Note: Evolution of HCl gas will occur.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) will show the disappearance of the starting material (Rf ~0.8) and the appearance of the sulfonyl chloride (Rf ~0.4–0.5).

  • Quench: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The sulfonyl chloride may precipitate as a solid or form an oil.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).

  • Workup: Combine organic layers, wash with cold water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄.[1][4]

  • Isolation: Filter and concentrate under reduced pressure (keep bath temp < 40 °C to prevent decomposition).

    • Yield: Expect ~7.0–7.5 g (85–90%) of an off-white solid or viscous oil.

    • Storage: Use immediately in Step 2 or store at -20 °C under inert gas.

Step 2: Synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol
Sulfonyl Chloride (from Step 1) 262.75 1.0 2.63 g (10 mmol scale)
Ethylamine (2.0M in THF) 45.08 2.5 12.5 mL
Triethylamine (TEA) 101.19 1.2 1.7 mL

| DCM (Anhydrous) | - | Solvent | 30 mL |

Procedure:

  • Setup: Place the Sulfonyl Chloride (2.63 g) in a 100 mL round-bottom flask and dissolve in DCM (30 mL). Cool to 0 °C .[1][3]

  • Base Addition: Add Triethylamine (1.7 mL).

  • Amine Addition: Add the Ethylamine solution dropwise over 10 minutes.

    • Mechanistic Note: Excess amine or TEA acts as an HCl scavenger, driving the equilibrium forward [1].

  • Reaction: Remove the ice bath and stir at RT for 3–4 hours.

  • Workup (Purification Flow):

    • Dilute with DCM (20 mL).

    • Acid Wash: Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA. Check aqueous layer pH is acidic.

    • Base Wash: Wash with Sat. NaHCO₃ (20 mL) to remove any hydrolyzed sulfonic acid byproduct.

    • Brine Wash: Wash with Sat. NaCl (20 mL).

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • If the crude is solid, recrystallize from Hexane/Ethyl Acetate .

    • If oily, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

WorkupFlow Reaction Crude Reaction Mixture (DCM, Product, Salts, Excess Amine) AcidWash Wash with 1M HCl Reaction->AcidWash OrgLayer1 Organic Layer (Product + Acidic impurities removed) AcidWash->OrgLayer1 AqLayer1 Aqueous Waste (Amine salts) AcidWash->AqLayer1 BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash OrgLayer2 Organic Layer (Neutral Product) BaseWash->OrgLayer2 AqLayer2 Aqueous Waste (Sulfonic acid salts) BaseWash->AqLayer2 Final Dry (MgSO4) & Concentrate -> Recrystallize OrgLayer2->Final

Figure 2: Workup strategy to ensure removal of basic and acidic impurities.

Analytical Characterization (Expected Data)

Product: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Formula: C₁₃H₂₁NO₃S MW: 271.38 g/mol

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J=2.5 Hz, 1H): Aromatic H6 (Ortho to Sulfonamide). Deshielded by SO₂.

    • δ 7.55 (dd, J=8.5, 2.5 Hz, 1H): Aromatic H4 (Para to Sulfonamide).

    • δ 6.98 (d, J=8.5 Hz, 1H): Aromatic H3 (Ortho to OMe).

    • δ 4.80 (t, br, 1H): N-H (Sulfonamide proton).

    • δ 3.95 (s, 3H): O-CH₃ (Methoxy).

    • δ 3.05 (dq, 2H): N-CH₂-CH₃ (Methylene).

    • δ 1.32 (s, 9H): C(CH₃)₃ (tert-Butyl).

    • δ 1.10 (t, 3H): N-CH₂-CH₃ (Methyl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure glassware is dry; increase ClSO₃H equivalents; quench on ice rapidly but carefully.
Regioisomers Observed High Reaction TempMaintain temperature < 10°C during addition.[1] Higher temps promote thermodynamic rearrangement or sulfonation at less hindered positions (rare for this substrate).
Impurity in Step 2 Sulfonic Acid FormationMoisture entered the reaction. Ensure anhydrous DCM and dry amine source are used. Remove by NaHCO₃ wash.
Oily Product Residual Solvent/ImpuritiesTriturate with cold pentane or hexane to induce crystallization.

References

  • Organic Syntheses. "4-Cyano-2-methoxybenzenesulfonyl Chloride." Org.[5][6] Synth. 2018, 95, 266-275. [Link]

Sources

Application

reagents used in the synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Application Note: Reagents and Mechanistic Protocols for the Synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Executive Summary The synthesis of highly substituted benzenesulfonamides is a critical operation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Mechanistic Protocols for the Synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Executive Summary

The synthesis of highly substituted benzenesulfonamides is a critical operation in modern drug discovery, as the sulfonamide moiety is a privileged pharmacophore found in numerous antimicrobial, antihypertensive, and enzyme-inhibitory agents[1]. This application note details the robust, two-step synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide from 4-tert-butylanisole. By deconstructing the retrosynthetic logic, this guide provides researchers with a self-validating protocol that emphasizes reagent causality, thermodynamic control, and intermediate stability.

Retrosynthetic Logic and Reagent Causality

The target molecule features a sterically demanding tert-butyl group, an electron-donating methoxy group, and an N-ethylsulfonamide linkage. The most reliable retrosynthetic disconnection is at the sulfur-nitrogen (S-N) bond, tracing back to a reactive sulfonyl chloride intermediate and a primary amine[2].

Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution)
  • Reagent: Chlorosulfonic acid (

    
    ).
    
  • Causality: Chlorosulfonic acid acts as a bifunctional reagent. The first equivalent acts as a source of the electrophilic

    
     (or 
    
    
    
    ) to form a sulfonic acid intermediate. Subsequent equivalents act as a chlorinating agent, converting the sulfonic acid into the highly reactive sulfonyl chloride while releasing
    
    
    and
    
    
    [2][3].
  • Regioselectivity: The starting material, 4-tert-butylanisole, possesses a strongly electron-donating methoxy group (+M effect) that directs electrophilic attack to the ortho and para positions. Because the para position is sterically occluded by the bulky tert-butyl group, sulfonation occurs exclusively at the ortho position (C2), yielding 5-tert-butyl-2-methoxybenzenesulfonyl chloride[2][3].

Step 2: Amidation (Nucleophilic Acyl Substitution)
  • Reagents: Ethylamine (

    
    ) and N,N-Diisopropylethylamine (DIPEA).
    
  • Causality: Ethylamine serves as the primary nucleophile. Because the formation of the S-N bond releases one equivalent of

    
    , an external non-nucleophilic base (DIPEA) is required. Without DIPEA, the generated 
    
    
    
    would protonate the unreacted ethylamine, rendering it non-nucleophilic and stalling the reaction at a maximum 50% theoretical yield[4][5]. Using a commercial 2.0 M solution of ethylamine in THF avoids the complications of handling gaseous ethylamine (b.p. 16 °C) while maintaining the anhydrous conditions necessary to prevent sulfonyl chloride hydrolysis[5].

Pathway Visualizations

Synthetic_Workflow SM 4-tert-butylanisole (Starting Material) Step1 Step 1: Chlorosulfonation Reagent: ClSO3H Solvent: DCM, 0 °C SM->Step1 Int1 5-tert-butyl-2-methoxy- benzenesulfonyl chloride Step1->Int1 Electrophilic Substitution Step2 Step 2: Amidation Reagent: Ethylamine Base: DIPEA, DCM Int1->Step2 Product 5-tert-butyl-N-ethyl-2- methoxybenzenesulfonamide Step2->Product Nucleophilic Substitution

Caption: Two-step synthetic workflow for the target sulfonamide.

Mechanistic_Pathway A Anisole Derivative +M effect directs ortho C Sigma Complex Resonance Stabilized A->C SO3H+ B Chlorosulfonic Acid Electrophile Source B->C D Sulfonyl Chloride Reactive Intermediate C->D -H+, +Cl- F Tetrahedral Int. Base-assisted D->F EtNH2 attack E Ethylamine Nucleophile E->F G Sulfonamide Stable S-N bond F->G -HCl

Caption: Mechanistic pathway highlighting electronic effects and reactive intermediates.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry for Step 1 (Chlorosulfonation)

Reagent MW ( g/mol ) Equivalents Role
4-tert-butylanisole 164.25 1.0 Starting Material
Chlorosulfonic acid 116.52 3.5 Reagent / Solvent

| Dichloromethane (DCM) | 84.93 | 10 vol | Solvent |

Table 2: Stoichiometry for Step 2 (Amidation)

Reagent MW ( g/mol ) Equivalents Role
5-tert-butyl-2-methoxybenzenesulfonyl chloride 262.75 1.0 Intermediate Electrophile
Ethylamine (2.0 M in THF) 45.08 1.2 Nucleophile
DIPEA 129.24 1.5 Acid Scavenger

| Dichloromethane (DCM) | 84.93 | 10 vol | Solvent |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-tert-butyl-2-methoxybenzenesulfonyl chloride

Safety Note: Chlorosulfonic acid reacts violently with water to release toxic


 and 

gases. Perform all operations in a well-ventilated fume hood using rigorously dried glassware[3].
  • Preparation: To a flame-dried 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel, add 4-tert-butylanisole (10.0 g, 60.9 mmol) and anhydrous DCM (100 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Electrophilic Addition: Charge the dropping funnel with chlorosulfonic acid (24.8 g, 213 mmol, 3.5 eq). Add the acid dropwise over 45 minutes. Maintain the internal temperature below 5 °C to prevent ether cleavage or over-sulfonation[3].

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1).

  • Quenching & Workup: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. Crucial Causality: Methoxy-substituted benzenesulfonyl compounds are highly susceptible to acid-catalyzed desulfonation (hydrolysis of the C-S bond) upon heating[3]. Keeping the quench strictly cold prevents the loss of the sulfonyl group.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with cold brine (100 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure at <30 °C to yield the sulfonyl chloride as a viscous oil or low-melting solid. Use immediately in Step 2 to avoid hydrolytic degradation[2].
    
Protocol B: Synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide
  • Preparation: Dissolve the crude 5-tert-butyl-2-methoxybenzenesulfonyl chloride (~16.0 g, 60.9 mmol) in anhydrous DCM (150 mL) in a 500 mL round-bottom flask under argon.

  • Base Addition: Add DIPEA (11.8 g, 91.3 mmol, 1.5 eq) to the solution and cool the mixture to 0 °C using an ice-water bath[4].

  • Nucleophilic Addition: Slowly add ethylamine (2.0 M solution in THF, 36.5 mL, 73.0 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 4–6 hours until TLC or LC-MS indicates complete consumption of the sulfonyl chloride[4].

  • Workup: Dilute the reaction mixture with additional DCM (100 mL). Wash the organic phase sequentially with 1.0 M aqueous

    
     (100 mL) to remove excess ethylamine and DIPEA, followed by saturated aqueous 
    
    
    
    (100 mL), and brine (100 mL)[4].
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallized from hot ethanol/water to yield the pure 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide.
    

Critical Troubleshooting & System Validation

  • Stalled Amidation: If the amidation reaction stalls before completion, it is likely due to the depletion of the free amine base. Ensure the reaction environment is strictly basic (pH > 9) during the addition[5]. Adding an additional 0.5 equivalents of DIPEA can often restart a stalled reaction.

  • Desulfonation Artifacts: If NMR analysis of the Step 1 product shows significant amounts of the starting 4-tert-butylanisole despite complete consumption during the reaction, acid-catalyzed desulfonation occurred during the workup[3]. Ensure the ice quench is rapid and the biphasic mixture is separated immediately to minimize contact time with the aqueous acidic phase.

References

  • Benchchem. "4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine | Benchchem". Benchchem. 2

  • MDPI. "Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity". Molecules. 4

  • Google Patents. "US4713489A - Preparation of N-substituted arylsulfonamides". Google Patents. 5

  • PMC. "Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst". NIH. 1

  • Benchchem. "3-Methoxybenzenesulfonic acid | 34256-01-4". Benchchem. 3

Sources

Method

reaction mechanism for forming 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Executive Summary The synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide represents a quintessential two-step transformation widely utilized in medicinal chemistry to generate stable, lipophilic bioisosteres[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide represents a quintessential two-step transformation widely utilized in medicinal chemistry to generate stable, lipophilic bioisosteres[1]. This application note details the mechanistic rationale, optimized experimental protocols, and self-validating analytical steps required to achieve high-purity yields from the starting material, 4-tert-butylanisole.

Mechanistic Rationale & Causality

The formation of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is achieved via a two-step sequence: regioselective chlorosulfonation followed by nucleophilic sulfonamidation. Understanding the electronic and steric factors at play is critical for optimizing yields and minimizing impurities.

Step 1: Regioselective Chlorosulfonation

The starting material, 4-tert-butylanisole, undergoes electrophilic aromatic substitution (


) when exposed to chlorosulfonic acid (

)[2].
  • Regioselectivity (Causality): The methoxy group (

    
    ) is strongly activating and directs incoming electrophiles to the ortho and para positions. Because the para position is blocked by the bulky, weakly activating tert-butyl group, the electrophilic attack is forced strictly to the position ortho to the methoxy group (Position 2). The steric bulk of the tert-butyl group further shields its adjacent positions, ensuring high regiochemical fidelity.
    
  • Reaction Mechanism: The reaction is a two-stage process. Initially, an active electrophile (often considered to be

    
     or a highly polarized 
    
    
    
    complex) attacks the pi-system to form a sigma-complex (Wheland intermediate), which deprotonates to yield a sulfonic acid intermediate[3]. Excess
    
    
    then acts as a chlorinating agent, converting the sulfonic acid into 5-tert-butyl-2-methoxybenzenesulfonyl chloride[3].
Step 2: Nucleophilic Sulfonamidation

The subsequent step involves the reaction of the sulfonyl chloride intermediate with ethylamine.

  • Reaction Mechanism: This proceeds via a nucleophilic addition-elimination pathway[4]. The nitrogen lone pair of ethylamine attacks the highly electrophilic sulfur atom, forming a pentacoordinate transition state. The collapse of this intermediate expels the chloride leaving group.

  • Base Scavenging (Causality): The elimination of chloride generates

    
    . If left unneutralized, 
    
    
    
    will protonate the remaining ethylamine, rendering it non-nucleophilic and halting the reaction. An auxiliary base, such as Triethylamine (TEA), is employed to scavenge this acid, driving the equilibrium toward complete sulfonamide formation[4].

Visualizing the Reaction Pathways

Workflow SM 4-tert-butylanisole (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0-25°C) SM->Step1 Int1 5-tert-butyl-2-methoxy- benzenesulfonyl chloride Step1->Int1 SE2 Reaction Step2 Sulfonamidation (EtNH2, Base, DCM) Int1->Step2 Product 5-tert-butyl-N-ethyl-2- methoxybenzenesulfonamide Step2->Product Nucleophilic Substitution

Fig 1. Two-step synthetic workflow for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide.

Mechanism E_gen Electrophile Generation 2 ClSO3H ⇌ SO2Cl+ + HSO4- + HCl Pi_complex Pi-Complex Formation ArH + SO2Cl+ E_gen->Pi_complex Sigma_complex Sigma-Complex (Wheland Int.) Positive charge delocalized Pi_complex->Sigma_complex Electrophilic Attack Deprotonation Deprotonation Loss of H+ to yield ArSO2Cl Sigma_complex->Deprotonation Rearomatization

Fig 2. Electrophilic aromatic substitution (SE2) mechanism for chlorosulfonation.

Sulfonamidation SC Ar-SO2Cl (Sulfonyl Chloride) TetraInt Pentacoordinate / Tetrahedral Intermediate SC->TetraInt Nucleophilic Attack Amine EtNH2 (Nucleophile) Amine->TetraInt Nucleophilic Attack Elim Chloride Elimination (-Cl-) TetraInt->Elim Deprot Deprotonation by TEA (-H+) Elim->Deprot Prod Ar-SO2NHEt (Sulfonamide) Deprot->Prod

Fig 3. Nucleophilic addition-elimination mechanism for sulfonamide formation.

Quantitative Data & Process Optimization

To establish a robust protocol, reaction parameters were systematically evaluated. The data below summarizes the optimal conditions required to maximize yield while suppressing side reactions (such as polysulfonation or hydrolysis).

Table 1: Optimization of Chlorosulfonation Parameters (Step 1) | Equivalents of


 | Temperature Profile | Time (h) | Yield of Sulfonyl Chloride (%) | Primary Impurity Profile |
| :--- | :--- | :--- | :--- | :--- |
| 1.5 eq | 0°C to 25°C | 2.0 | 45% | High unreacted sulfonic acid |
| 3.0 eq  | 0°C to 25°C  | 2.0  | 88%  | Trace sulfonic acid (Optimal)  |
| 5.0 eq | 25°C to 40°C | 4.0 | 72% | Chlorinated aromatic byproducts |

Table 2: Optimization of Sulfonamidation Parameters (Step 2)

Amine Source Base / Scavenger Solvent Yield of Sulfonamide (%)

| Aqueous


 (70%) | None | DCM | 65% (Hydrolysis observed) |
| 

(2M in THF) | Excess

(2.5 eq) | THF | 82% | |

| Triethylamine (3.0 eq) | DCM | 94% (Optimal) |

Experimental Protocols

Protocol A: Synthesis of 5-tert-butyl-2-methoxybenzenesulfonyl chloride

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.

  • Preparation: Charge a flame-dried 250 mL 3-neck round-bottom flask with 4-tert-butylanisole (10.0 mmol, 1.64 g) and anhydrous dichloromethane (DCM, 20 mL). Ensure the system is under an inert nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

  • Electrophile Addition: Transfer chlorosulfonic acid (30.0 mmol, 2.0 mL) to a dropping funnel. Add dropwise over 30 minutes.

    • Causality: Slow addition at 0°C controls the highly exothermic nature of the

      
       reaction and prevents thermal degradation or over-chlorination of the electron-rich aromatic ring[3].
      
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 hours.

  • Self-Validation (TLC): Remove a 10 µL aliquot, quench in 500 µL of ice-water, and extract with 500 µL Ethyl Acetate (EtOAc). Analyze via TLC (Hexane:EtOAc 8:2). The complete disappearance of the UV-active starting material spot (

    
    ) and the appearance of a lower 
    
    
    
    spot (
    
    
    ) validates full conversion.
  • Quenching: Carefully pour the reaction mixture over 100 g of vigorously stirred crushed ice.

    • Causality: The ice provides a massive thermal sink to absorb the heat of dilution of the excess acid. This strictly prevents the temperature from spiking, which would otherwise drive the hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid[2].

  • Isolation: Extract the aqueous mixture with DCM (3 x 30 mL). Wash the combined organic layers with cold brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Use the crude sulfonyl chloride immediately in Protocol B to avoid degradation.
    
Protocol B: Synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide
  • Preparation: Dissolve the crude 5-tert-butyl-2-methoxybenzenesulfonyl chloride (approx. 10.0 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask. Cool to 0°C.

  • Amine Addition: Add Ethylamine hydrochloride (

    
    ) (15.0 mmol, 1.22 g) to the stirring solution.
    
    • Causality: Using the hydrochloride salt instead of aqueous ethylamine eliminates the introduction of water, thereby completely bypassing competitive hydrolysis of the sulfonyl chloride[4].

  • Base Addition: Add Triethylamine (TEA) (30.0 mmol, 4.2 mL) dropwise over 10 minutes.

    • Causality: TEA serves a dual purpose. It liberates the free ethylamine nucleophile in situ and acts as a thermodynamic sink for the

      
       byproduct, preventing the stalling of the reaction[4].
      
  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation (Workup): Quench the reaction by adding 20 mL of 1M aqueous

    
    . Check the pH of the aqueous layer (should be pH 1-2).
    
    • Causality: This acidic wash ensures that all unreacted ethylamine and excess TEA are protonated into highly water-soluble salts, effectively removing them from the organic product layer.

  • Purification: Separate the organic layer, wash with saturated aqueous

    
     (20 mL) to neutralize any residual acid, followed by brine (20 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate. The resulting solid can be recrystallized from Ethanol/Water to yield the pure sulfonamide.

References

1.[3] Title: Chlorosulfonic Acid: A Versatile Reagent Source: Pageplace (Original Publisher: Royal Society of Chemistry) URL:

2.[4] Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL:

3.[2] Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: Molecules (via PMC / NIH) URL:

4.[1] Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society (JACS) URL:

Sources

Application

The Strategic Utility of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide as a Chemical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2] Its pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2] Its prevalence stems from a combination of synthetic accessibility, metabolic stability, and the ability of the sulfonamide functional group to engage in key hydrogen bonding interactions with biological targets, often acting as a bioisostere for carboxylic acids or a zinc-binding group in metalloenzymes.[3][4] The strategic introduction of various substituents onto the benzenesulfonamide core allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile.

This guide focuses on the synthesis and potential applications of a specific, highly functionalized derivative: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide . The presence of a sterically demanding tert-butyl group, a methoxy substituent, and an N-ethyl group provides a unique combination of lipophilicity, electronic properties, and potential for further derivatization, making it a valuable intermediate for the synthesis of novel chemical entities.

Physicochemical Properties

PropertyValueSource/Method
Molecular FormulaC₁₃H₂₁NO₃SCalculated
Molecular Weight271.38 g/mol Calculated
AppearancePredicted: White to off-white solidAnalogy to similar compounds[5]
SolubilityPredicted: Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH)Analogy to similar compounds[5]
Melting PointNot available-
Boiling PointNot available-

Synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

The synthesis of the title compound is proposed via a two-step sequence starting from the commercially available 4-tert-butylanisole. This pathway involves a chlorosulfonation followed by amination with ethylamine.

Diagram of the Synthetic Pathway

Synthetic_Pathway 4-tert-Butylanisole 4-tert-Butylanisole Step1 Chlorosulfonation (ClSO3H) 4-tert-Butylanisole->Step1 5-tert-butyl-2-methoxybenzenesulfonyl_chloride 5-tert-butyl-2-methoxy- benzenesulfonyl chloride Step1->5-tert-butyl-2-methoxybenzenesulfonyl_chloride Step2 Amination (EtNH2, Base) 5-tert-butyl-2-methoxybenzenesulfonyl_chloride->Step2 Final_Product 5-tert-butyl-N-ethyl-2-methoxy- benzenesulfonamide Step2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 5-tert-butyl-2-methoxybenzenesulfonyl chloride

This protocol is adapted from general procedures for the chlorosulfonation of activated aromatic rings.[6][7] The methoxy group in the starting material, 4-tert-butylanisole, is an ortho-, para-director. Due to the steric bulk of the tert-butyl group, the incoming chlorosulfonyl group is directed to the position ortho to the methoxy group and meta to the tert-butyl group.

Materials:

  • 4-tert-Butylanisole[8][9]

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylanisole (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (2.0-3.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-tert-butyl-2-methoxybenzenesulfonyl chloride. This intermediate can often be used in the next step without further purification.

Protocol 2: Synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

This procedure details the reaction of the synthesized sulfonyl chloride with ethylamine to form the target N-ethylsulfonamide.[10][11][12][13]

Materials:

  • 5-tert-butyl-2-methoxybenzenesulfonyl chloride (from Protocol 1)

  • Ethylamine (solution in THF or as a gas)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (if necessary)

Procedure:

  • Dissolve the crude 5-tert-butyl-2-methoxybenzenesulfonyl chloride (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.).

  • Slowly add a solution of ethylamine (1.2 eq.) in THF or bubble ethylamine gas through the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide as a pure solid.

Application as a Chemical Intermediate

The structural features of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide make it a versatile intermediate for the synthesis of a diverse range of more complex molecules. The sulfonamide nitrogen, after deprotonation, can serve as a nucleophile, while the aromatic ring can potentially undergo further functionalization.

Diagram of Potential Derivatizations

Derivatizations Intermediate 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide N_Alkylation N-Alkylation / N-Arylation Intermediate->N_Alkylation Ring_Functionalization Aromatic Ring Functionalization Intermediate->Ring_Functionalization Heterocycle_Formation Heterocycle Synthesis Intermediate->Heterocycle_Formation Product_Library Library of Bioactive Candidates N_Alkylation->Product_Library Ring_Functionalization->Product_Library Heterocycle_Formation->Product_Library

Caption: Potential synthetic transformations of the title compound.

Application Note 1: N-Alkylation and N-Arylation

The sulfonamide N-H bond can be deprotonated with a suitable base to form a sulfonamidate anion, which can then act as a nucleophile in reactions with various electrophiles. This allows for the introduction of a wide range of substituents on the nitrogen atom, a common strategy in drug discovery to modulate potency and pharmacokinetic properties.[14][15]

Protocol 3: General Procedure for N-Alkylation

This protocol is based on established methods for the N-alkylation of sulfonamides.[16]

Materials:

  • 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) and stir the mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Rationale: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. Potassium carbonate is a mild base suitable for deprotonating the sulfonamide, while stronger bases like NaH can be used for less reactive alkyl halides.

Application Note 2: Building Block for Biologically Active Molecules

Substituted benzenesulfonamides are known inhibitors of various enzymes, including carbonic anhydrases, which are targets for anticancer and anti-glaucoma drugs.[2][17] The title compound can serve as a scaffold for the synthesis of novel inhibitors. The tert-butyl group can occupy hydrophobic pockets in the enzyme's active site, while the N-ethyl and 2-methoxy groups can be modified to optimize binding interactions.

Example Synthetic Scheme:

Further derivatization could involve, for example, the introduction of a ureido moiety, which has been shown to be effective in carbonic anhydrase inhibitors.[17] This would typically involve a multi-step synthesis starting with either modification of the aromatic ring or derivatization of the sulfonamide nitrogen.

Application Note 3: Intermediate in Heterocycle Synthesis

N-Alkyl arylsulfonamides can undergo base-induced rearrangements or be used in cyclization reactions to form various heterocyclic structures, which are of great interest in medicinal chemistry.[18] For instance, ortho-lithiated sulfonamides can react with electrophiles to generate precursors for cyclization.

Conclusion

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide, while not extensively described in the literature, represents a promising and synthetically accessible chemical intermediate. Its straightforward preparation from readily available starting materials, combined with the potential for diverse functionalization at the sulfonamide nitrogen and the aromatic ring, makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and application notes provided herein offer a foundation for researchers to explore the utility of this versatile scaffold.

References

  • PrepChem.com. Synthesis of 4-tert-Butylanisole. Available from: [Link]

  • Tardigrade. The reaction of benzenesulphonyl chloride with ethylamine yields. Available from: [Link]

  • Allen. The reaction of benzenesulphonyl chloride with ethylamine yields. Available from: [Link]

  • NEET coaching. Ethanamine reacts with benzenesulfonyl chloride to form N-ethylbenzenesulfonamide which is insoluble in KOH. Available from: [Link]

  • Shen, L., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Available from: [Link]

  • Brainly.in. The reaction of benzenesulphonyl chloride with ethylamine yields. Available from: [Link]

  • Teachoo. What happens when (a) N-ethylethanamine reacts with benzenesulphonyl. Available from: [Link]

  • MDPI. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2010). The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles. Molecular Diversity, 14(2), 249–256. Available from: [Link]

  • Figshare. Selective N‑Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino‑(N‑alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. Available from: [Link]

  • MDPI. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Available from: [Link]

  • PureSynth. 4-Tert-Butylanisole 98.0%(GC). Available from: [Link]

  • Supuran, C. T., et al. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry, 54(5), 1184-1193. Available from: [Link]

  • ResearchGate. (2019). Manganese-Catalyzed N -Alkylation of Sulfonamides Using Alcohols. Available from: [Link]

  • RSC Publishing. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. Available from: [Link]

  • PMC. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available from: [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Journal of Chemistry.
  • N-Ethyl-o,p-Toluene Sulfonamide: Properties, Synthesis, and Applic
  • Google Patents. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • Google Patents. US3161675A - Process for preparing sulfonamide compounds.
  • PMC. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Available from: [Link]

  • Google Patents. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • PMC. tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. Available from: [Link]

  • PMC. tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. Available from: [Link]

  • Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • PubChem. tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate. Available from: [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

  • Google Patents. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • precisionFDA. TERT-BUTYL N-(2-((METHYLSULFONYL)OXY)ETHYL)CARBAMATE. Available from: [Link]

  • Sunway Pharm Ltd. 4-tert-Butylanisole - CAS:5396-38-3. Available from: [Link]

  • NIST WebBook. Benzenesulfonamide, N-ethyl-4-methyl-. Available from: [Link]

Sources

Method

experimental procedure for N-ethylation of sulfonamides

An essential transformation in medicinal chemistry and drug development is the functionalization of sulfonamides. The introduction of an ethyl group to the sulfonamide nitrogen alters the molecule's lipophilicity, hydrog...

Author: BenchChem Technical Support Team. Date: March 2026

An essential transformation in medicinal chemistry and drug development is the functionalization of sulfonamides. The introduction of an ethyl group to the sulfonamide nitrogen alters the molecule's lipophilicity, hydrogen-bonding capacity, and overall pharmacokinetic profile.

As a Senior Application Scientist, I have structured this protocol guide to move beyond mere "recipes." Here, we will dissect the causality behind two distinct methodologies for the N-ethylation of sulfonamides: the Classical SN2 Alkylation and the highly sustainable Manganese-Catalyzed Borrowing Hydrogen (BH) Pathway .

Mechanistic Overview and Strategic Selection

The N-alkylation of primary sulfonamides (


) presents a unique chemoselectivity challenge. The sulfonamide proton is moderately acidic (

), allowing for deprotonation by mild bases. However, once mono-alkylated, the resulting secondary sulfonamide remains acidic and nucleophilic, which can lead to unwanted over-alkylation (di-alkylation). Furthermore, according to the Hard-Soft Acid-Base (HSAB) principle, the nitrogen atom is softer and more nucleophilic than the sulfonyl oxygens, naturally favoring N-alkylation over O-alkylation when paired with soft electrophiles like ethyl iodide.
Pathway A: Classical SN2 Alkylation

The traditional approach utilizes an alkyl halide (e.g., ethyl iodide) and a mild base (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) in a polar aprotic solvent like DMF.
  • Causality:

    
     is chosen over stronger bases like 
    
    
    
    to maintain a controlled generation of the sulfonamidate anion, minimizing the kinetic rate of over-alkylation. DMF is utilized because its polar aprotic nature poorly solvates the anion, leaving it "naked" and highly reactive for the SN2 attack on the ethyl iodide.
Pathway B: Catalytic Borrowing Hydrogen (Green Chemistry)

Recent advancements have introduced transition-metal catalysis to utilize ethanol directly as the ethylating agent, producing only water as a byproduct[1].

  • Causality: A bench-stable Mn(I) PNP pincer precatalyst dehydrogenates ethanol into acetaldehyde. The sulfonamide condenses with the acetaldehyde to form an N-sulfonyl imine intermediate. The Mn-catalyst then "returns" the borrowed hydrogen, reducing the imine to the N-ethyl sulfonamide. This circumvents the use of toxic, mutagenic alkyl halides entirely.

Quantitative Data & Method Comparison

To assist in selecting the appropriate workflow for your specific substrate, the following table summarizes the quantitative metrics and operational parameters of both pathways.

ParameterPathway A: Classical SN2 AlkylationPathway B: Mn-Catalyzed Borrowing Hydrogen
Reagents Ethyl Iodide (EtI),

Ethanol (EtOH), Mn(I) PNP Precatalyst,

Solvent DMF or Acetonitrile (MeCN)Xylenes / Ethanol mixture
Temperature 25 °C to 60 °C150 °C
Reaction Time 4 – 12 hours24 hours
Average Yield 75% – 90%80% – 95%
Byproducts Potassium Iodide (KI), WaterWater only
Green Metric Low Atom Economy, Toxic ElectrophileHigh Atom Economy, Benign Reagents

Experimental Protocols

Protocol A: Classical N-Ethylation using Ethyl Iodide

This protocol is a self-validating system designed to prevent over-alkylation of primary sulfonamides.

Materials:

  • Primary Sulfonamide (1.0 equiv, 10 mmol)

  • Ethyl Iodide (1.1 equiv, 11 mmol)

  • Potassium Carbonate (

    
    , 2.0 equiv, 20 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Procedure:

  • Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary sulfonamide (10 mmol) and anhydrous

    
     (20 mmol).
    
  • Solvation: Add 50 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes.

    • Scientific Rationale: This pre-stirring period is critical. It ensures complete deprotonation of the sulfonamide to the sulfonamidate anion before the electrophile is introduced, preventing competitive side reactions.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add ethyl iodide (11 mmol) dropwise over 10 minutes.

    • Scientific Rationale: Ethyl iodide is highly reactive. Cooling the reaction mitigates the exothermic SN2 process and strictly controls the local concentration of the electrophile, drastically reducing the formation of di-ethylated byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Heat to 60 °C for 4–6 hours. Monitor progression via LC-MS or TLC (typically 3:1 Hexanes/EtOAc).

  • Quenching & Workup: Once the starting material is consumed, cool to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (

    
     mL).
    
    • Scientific Rationale: Washing with aqueous LiCl is a highly effective, field-proven technique for removing residual DMF from the organic phase, which is notoriously difficult to evaporate.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    
Protocol B: Green N-Ethylation via Mn-Catalyzed Borrowing Hydrogen

Adapted from the robust methodology developed by Reed-Berendt and Morrill[1].

Materials:

  • Primary Sulfonamide (1.0 equiv, 1.0 mmol)

  • Ethanol (Acts as reagent and co-solvent, 5.0 equiv, 5.0 mmol)

  • Mn(I) PNP Pincer Precatalyst (5 mol%)

  • Potassium Carbonate (

    
    , 1.0 equiv, 1.0 mmol)
    
  • Anhydrous Xylenes (2.0 mL)

Step-by-Step Procedure:

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge a 15 mL pressure tube with the sulfonamide (1.0 mmol),

    
     (1.0 mmol), and the Mn(I) precatalyst (0.05 mmol).
    
    • Scientific Rationale: While the precatalyst is bench-stable, the active catalytic hydride species generated in situ is sensitive to oxygen. Inert conditions ensure maximum catalyst turnover.

  • Solvent Addition: Add anhydrous xylenes (2.0 mL) and absolute ethanol (5.0 mmol). Seal the pressure tube with a Teflon-lined cap.

  • Thermal Activation: Remove the tube from the glovebox and heat in an oil bath at 150 °C for 24 hours.

    • Scientific Rationale: The dehydrogenation of aliphatic alcohols like ethanol is highly endothermic. The elevated temperature of 150 °C provides the necessary thermodynamic driving force to generate the crucial acetaldehyde intermediate.

  • Workup: Cool the reaction to room temperature. Vent carefully. Dilute the mixture with dichloromethane (10 mL) and filter through a short pad of Celite to remove the metal catalyst and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography to afford the pure N-ethyl sulfonamide.

Process Visualization

The following diagram maps the logical flow and intermediate states of both the Classical and Borrowing Hydrogen pathways, illustrating the divergence in their mechanistic approaches.

NEthylation cluster_classic Pathway A: Classical SN2 Alkylation cluster_bh Pathway B: Borrowing Hydrogen (BH) S1 Primary Sulfonamide (R-SO2NH2) B1 Base (K2CO3) Deprotonation S1->B1 I1 Sulfonamidate Anion (R-SO2NH-) B1->I1 A1 Ethyl Iodide (EtI) SN2 Attack I1->A1 P1 N-Ethyl Sulfonamide (R-SO2NHCH2CH3) A1->P1 S2 Primary Sulfonamide (R-SO2NH2) C1 Mn(I) Catalyst EtOH -> Acetaldehyde S2->C1 I2 N-Sulfonyl Imine Intermediate C1->I2 R1 Mn(I)-H Reduction Hydrogen Transfer I2->R1 P2 N-Ethyl Sulfonamide (R-SO2NHCH2CH3) R1->P2

Caption: Mechanistic workflows for Classical SN2 vs. Borrowing Hydrogen N-ethylation of sulfonamides.

Troubleshooting & Optimization

Even with robust protocols, substrate-specific issues can arise. Apply these field-proven adjustments:

  • Issue: Formation of Di-ethylated Byproducts (Over-alkylation)

    • Cause: The secondary sulfonamide product remains nucleophilic.

    • Solution: Strictly control the stoichiometry of ethyl iodide to 1.05 - 1.1 equivalents. Ensure dropwise addition at 0 °C. If the problem persists, switch to the bulkier, less reactive ethyl bromide, or utilize the Borrowing Hydrogen method which is inherently more selective for mono-alkylation.

  • Issue: Incomplete Conversion / Low Yield

    • Cause: Poor solubility of the sulfonamide or weak nucleophilicity of the generated anion.

    • Solution: Switch the base from

      
       to Cesium Carbonate (
      
      
      
      ). The larger, more polarizable cesium cation creates a "looser" ion pair with the sulfonamidate, significantly enhancing its nucleophilicity.
  • Issue: Emulsion Formation During Aqueous Workup

    • Cause: High concentrations of DMF interacting with water and ethyl acetate.

    • Solution: Dilute the organic layer with a non-polar solvent like diethyl ether or hexanes before washing, and ensure the use of saturated aqueous LiCl rather than pure water to force phase separation.

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724. Available at:[Link]

Sources

Application

Application Note: Catalytic Architectures for the Synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

This Application Note is structured as a high-level technical guide for the synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , prioritizing modern catalytic methodologies over traditional stoichiometric rout...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , prioritizing modern catalytic methodologies over traditional stoichiometric routes.

Executive Summary & Retrosynthetic Logic

The target molecule, 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , represents a sterically congested, electron-rich sulfonamide scaffold often utilized in herbicide discovery and as a pharmacophore in hypoglycemic agents (sulfonylureas).

Traditional synthesis relies on electrophilic aromatic substitution (chlorosulfonation), which suffers from harsh acidic conditions incompatible with sensitive functional groups. This guide presents two catalytic protocols designed for precision and scalability:

  • Method A (Advanced): Palladium-Catalyzed Aminosulfonylation.[1][2][3][4] A three-component coupling using an SO₂ surrogate (DABSO).[1][2][3][4] Ideal for late-stage functionalization and high functional group tolerance.

  • Method B (Scalable): Nucleophilic Organocatalysis (DMAP). An optimized amidation protocol utilizing a "Steglich-type" activation of the sulfonyl chloride.

Retrosynthetic Analysis

The strategic disconnection focuses on the C–S bond (Method A) versus the S–N bond (Method B).

Retrosynthesis Target TARGET 5-tert-butyl-N-ethyl-2-methoxy- benzenesulfonamide PrecursorA Precursor A (Method A) 2-Bromo-4-tert-butylanisole + DABSO + EtNH2 PrecursorA->Target Pd-Cat. Aminosulfonylation (C-S Bond Formation) PrecursorB Precursor B (Method B) 2-Methoxy-5-tert-butyl- benzenesulfonyl chloride + EtNH2 PrecursorB->Target DMAP-Cat. Amidation (S-N Bond Formation)

Figure 1: Retrosynthetic pathways prioritizing catalytic efficiency.

Method A: Palladium-Catalyzed Aminosulfonylation (The "DABSO" Route)

Context: This method avoids the handling of gaseous SO₂ and corrosive chlorosulfonic acid. It utilizes DABSO (DABCO[1][2][5]·2SO₂), a bench-stable solid SO₂ equivalent, enabling a one-pot formation of the sulfonamide from an aryl halide.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key challenge is the reversible insertion of SO₂ into the Pd-Aryl bond. High concentrations of SO₂ (released from DABSO) and specific phosphine ligands are required to prevent the extrusion of SO₂ and force the equilibrium toward the sulfinate intermediate.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L2 Pd0->OxAdd + Aryl Bromide SO2Insert SO2 Insertion Pd(II)(SO2Ar)(Br)L2 OxAdd->SO2Insert + SO2 (from DABSO) LigandEx Ligand Exchange Pd(II)(SO2Ar)(NHEt)L SO2Insert->LigandEx + EtNH2 / Base RedElim Reductive Elimination Product Release LigandEx->RedElim RedElim->Pd0

Figure 2: Pd-Catalyzed Aminosulfonylation Cycle.[4] Critical step: SO₂ insertion.

Experimental Protocol

Substrate: 2-Bromo-4-tert-butylanisole (Commercially available or synthesized via bromination of 4-tert-butylanisole).

ComponentReagentEquiv.[1][2][3][5][6][7][8][9][10]Role
Substrate 2-Bromo-4-tert-butylanisole1.0Electrophile
SO₂ Source DABSO (CAS: 119752-83-9)0.6Stoichiometric SO₂ donor (delivers 1.2 eq SO₂)
Nucleophile Ethylamine (2M in THF)3.0Amine partner
Catalyst Pd(OAc)₂0.05Pre-catalyst (5 mol%)
Ligand CataCXium® A (BuPAd₂)0.075Bulky, electron-rich ligand for oxidative addition
Base Cs₂CO₃3.0Neutralizes HBr byproduct
Solvent Isopropyl Alcohol (IPA)-Polar protic solvent stabilizes sulfinate intermediates

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with Pd(OAc)₂ (5 mol%), CataCXium® A (7.5 mol%), DABSO (0.6 equiv), and Cs₂CO₃ (3.0 equiv).

  • Addition: Add 2-Bromo-4-tert-butylanisole (1.0 equiv) and anhydrous Isopropyl Alcohol (0.2 M concentration relative to bromide).

  • Amine Introduction: Add Ethylamine solution (3.0 equiv). Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the block to 75°C for 16 hours. Note: DABSO releases SO₂ thermally; a sealed vessel is critical to maintain SO₂ pressure.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

  • Purification: Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75-85% Validation: 1H NMR will show the ethyl group (triplet/quartet) and the disappearance of the aryl bromide shift.

Method B: DMAP-Catalyzed Amidation (The Scalable Route)

Context: For kilogram-scale preparations, the cost of Palladium and DABSO may be prohibitive. This route uses 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to accelerate the reaction between the sterically hindered sulfonyl chloride and ethylamine.

Mechanistic Insight

The sulfonyl chloride is relatively unreactive due to the ortho-methoxy group and the meta-tert-butyl steric bulk. DMAP attacks the sulfur center to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate reacts with ethylamine 10^3–10^4 times faster than the free sulfonyl chloride.

Experimental Protocol

Precursor Synthesis (Brief): Chlorosulfonation of 4-tert-butylanisole using ClSO₃H at 0°C yields 2-methoxy-5-tert-butylbenzenesulfonyl chloride exclusively (directed ortho to OMe).

ComponentReagentEquiv.[1][2][3][5][6][7][8][9][10]Role
Substrate 2-Methoxy-5-tert-butylbenzenesulfonyl chloride1.0Electrophile
Nucleophile Ethylamine (70% aq or HCl salt)1.5Amine partner
Catalyst DMAP0.1Nucleophilic Catalyst (10 mol%)
Auxiliary Base Triethylamine (TEA)2.0Proton scavenger
Solvent DCM or THF-Aprotic solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve the sulfonyl chloride (1.0 equiv) in DCM (0.5 M) under N₂ atmosphere.

  • Catalyst Addition: Add DMAP (10 mol%) and TEA (2.0 equiv). The solution may darken slightly due to pyridinium salt formation.

  • Amine Addition: Cool to 0°C. Dropwise add Ethylamine (1.5 equiv).

  • Reaction: Allow to warm to room temperature and stir for 4 hours. TLC monitoring (Hex/EtOAc 3:1) should show complete consumption of the chloride (Rf ~0.6) and formation of the sulfonamide (Rf ~0.3).

  • Quench: Add 1M HCl to quench excess amine and protonate DMAP/TEA (removing them into the aqueous phase).

  • Isolation: Extract with DCM, wash with saturated NaHCO₃ (to remove any hydrolyzed sulfonic acid), then brine. Crystallize from Heptane/EtOAc if necessary.

Analytical Data & Troubleshooting

Key Characterization Data (Simulated)
  • 1H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=2.5 Hz, 1H, Ar-H6), 7.55 (dd, J=8.5, 2.5 Hz, 1H, Ar-H4), 6.95 (d, J=8.5 Hz, 1H, Ar-H3), 4.85 (t, 1H, NH), 3.95 (s, 3H, OMe), 2.98 (dq, 2H, N-CH2), 1.32 (s, 9H, tBu), 1.10 (t, 3H, CH3).

  • Mass Spec (ESI): m/z 286.1 [M+H]+.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Method A) SO₂ extrusion from intermediateIncrease ligand loading or switch to electron-rich phosphines like P(tBu)₃. Ensure vessel is perfectly sealed.
Hydrolysis (Method B) Wet solvents or old sulfonyl chlorideUse anhydrous DCM. Recrystallize sulfonyl chloride from hexane before use.
Regioisomers (Precursor) Chlorosulfonation temperature too highKeep ClSO₃H addition at <0°C to prevent sulfonation ortho to the t-butyl group (sterically disfavored but possible at high T).

References

  • Willis, M. C., et al. "Palladium-catalysed aminosulfonylation of aryl halides."[1] Chemical Science, 2013, 4, 3206-3210. Link

  • Woolven, H., et al. "DABSO: A Solid Source of Sulfur Dioxide." Organic Letters, 2011, 13, 18, 4876–4878. Link

  • Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969, 8, 981. Link

  • Nguyen, B., et al. "One-pot sulfonamide synthesis exploiting the palladium-catalysed sulfination of aryl iodides." Chemical Science, 2013. Link

Sources

Method

scalable manufacturing process for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Application Note: Scalable Manufacturing Process for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Executive Summary & Strategic Analysis This application note details a robust, scalable protocol for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Process for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Executive Summary & Strategic Analysis

This application note details a robust, scalable protocol for the synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , a structural motif common in pharmacological agents targeting specific kinases and GPCRs.

Target Molecule Analysis:

  • Core: Benzenesulfonamide.[1][2][3][4][5]

  • Substituents: Electron-donating methoxy group (C2), bulky tert-butyl group (C5), and an N-ethyl side chain.

  • Synthetic Challenge: The primary challenges are regiocontrol during the introduction of the sulfonyl group and thermal management during the highly exothermic chlorosulfonation and amidation steps.

Retrosynthetic Logic: The most efficient industrial route utilizes 4-tert-butylanisole as the starting material.

  • Electrophilic Aromatic Substitution (Chlorosulfonation): The methoxy group is a strong ortho/para director. The para position is blocked by the tert-butyl group. The tert-butyl group directs ortho to itself (meta to methoxy). The synergistic directing effect strongly favors substitution at the C2 position (ortho to methoxy), yielding the desired 2-methoxy-5-tert-butylbenzenesulfonyl chloride.

  • Nucleophilic Acyl Substitution (Amidation): Reaction with ethylamine yields the final sulfonamide.

Safety & Hazard Management (Critical)

Chlorosulfonic Acid (


): 
  • Hazard: Reacts violently with water, releasing HCl gas and sulfuric acid mist.[6] Causes severe skin burns.[5][6]

  • Scale-Up Control:

    • Quenching: Never add water to the acid.[1] Always add the reaction mixture slowly to a large excess of ice/water with vigorous stirring.

    • Gas Scrubbing: The reaction generates stoichiometric quantities of HCl gas. An alkaline scrubber (NaOH) must be connected to the reactor vent.

Ethylamine:

  • Hazard: Highly flammable and volatile (bp 16.6 °C). Use of 70% aqueous solution or hydrochloride salt with base is recommended for safety over anhydrous gas handling on mid-scale.

Detailed Manufacturing Protocol

Stage 1: Synthesis of 5-tert-butyl-2-methoxybenzenesulfonyl chloride

Reaction Scheme: 4-tert-butylanisole + 2 ClSO3H -> 5-tert-butyl-2-methoxybenzenesulfonyl chloride + H2SO4 + HCl

Reagents & Materials:

  • 4-tert-butylanisole (Starting Material, SM): 1.0 equiv.

  • Chlorosulfonic acid: 3.0 - 4.0 equiv.[7] (Excess serves as solvent and dehydrating agent).

  • Dichloromethane (DCM): Optional co-solvent for heat management (recommended for >100g scale).

  • Solvent for Workup: DCM or Ethyl Acetate.

Protocol:

  • Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, temperature probe, dropping funnel, and a gas outlet connected to a NaOH scrubber.

  • Charging:

    • Method A (Neat - Higher Yield, harder heat control): Charge Chlorosulfonic acid (3.5 equiv) to the reactor.[8] Cool to 0–5 °C.[3][5]

    • Method B (DCM - Better Heat Control): Charge Chlorosulfonic acid (3.5 equiv) and DCM (2 vol relative to SM) to the reactor. Cool to 0–5 °C.[3][5]

  • Addition: Add 4-tert-butylanisole dropwise over 2–3 hours.

    • Critical Process Parameter (CPP): Internal temperature must not exceed 10 °C. Higher temperatures promote polysulfonation and desulfonylation.

  • Reaction: Once addition is complete, warm slowly to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Check completion by TLC or HPLC.[5] SM should be <1%.

  • Quenching (High Hazard):

    • Prepare a separate vessel with crushed ice (5x weight of acid used) and water.

    • Slowly pour the reaction mixture onto the agitated ice. Do not allow the temperature of the quench mix to rise above 20 °C (add more ice as needed).

  • Isolation:

    • Extract the aqueous quench mixture with DCM (2 x 5 vol).

    • Wash combined organics with cold water, then saturated

      
       (to remove residual acid), and finally brine.
      
    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Concentrate under reduced pressure to yield the sulfonyl chloride as a white/off-white solid or viscous oil.

    • Storage: Use immediately in Stage 2 to prevent hydrolysis.

Stage 2: Synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Reaction Scheme: Ar-SO2Cl + EtNH2 (excess) -> Ar-SO2NH-Et + EtNH3Cl

Reagents:

  • Sulfonyl Chloride Intermediate (from Stage 1): 1.0 equiv.[5]

  • Ethylamine (70% aq. solution): 3.0 equiv. (Excess acts as base).

  • Solvent: THF or DCM.

Protocol:

  • Setup: Reactor with stirrer and cooling jacket.

  • Charging: Dissolve the Sulfonyl Chloride in THF (5 vol). Cool to 0–5 °C.[3][5]

  • Addition: Add Ethylamine solution dropwise.

    • Exotherm: Reaction is immediate and exothermic. Maintain T < 15 °C.

  • Reaction: Stir at 0–5 °C for 1 hour, then warm to RT for 1 hour.

  • Workup:

    • Remove THF under reduced pressure.[9]

    • Resuspend residue in Ethyl Acetate and Water.

    • Separate layers.[3][5] Wash organic layer with 1M HCl (to remove excess amine), then Water, then Brine.

    • Dry and concentrate.[3][9]

  • Purification (Crystallization):

    • Dissolve crude solid in minimum hot Ethanol (or Methanol).

    • Slowly add Water until turbidity persists.

    • Cool to 4 °C overnight.

    • Filter crystals and dry under vacuum at 45 °C.

Process Visualization

Reaction Workflow (DOT Diagram)

G SM 4-tert-butylanisole (Liquid) Inter Intermediate: Sulfonyl Chloride SM->Inter Chlorosulfonation (-HCl, -H2SO4) Reagent1 Chlorosulfonic Acid (0-5°C) Reagent1->Inter Reagent Product Final Product: 5-tert-butyl-N-ethyl- 2-methoxybenzenesulfonamide Inter->Product Amidation (-HCl) Reagent2 Ethylamine (THF/Aq) Reagent2->Product Reagent

Caption: Sequential unit operations for the synthesis of the target sulfonamide.

Process Flow Diagram (Unit Operations)

PFD Start Start: Raw Material Check Reactor1 Reactor 1: Chlorosulfonation (T < 10°C, Scrubbing HCl) Start->Reactor1 Quench Quench Tank (Ice/Water, Exotherm Control) Reactor1->Quench Transfer Separator Phase Separation (DCM Extraction) Quench->Separator Reactor2 Reactor 2: Amidation (Addition of EtNH2) Separator->Reactor2 Organic Phase Cryst Crystallization (EtOH/Water) Reactor2->Cryst Crude Isolation Dry Vacuum Drying Cryst->Dry QC QC: HPLC/NMR Dry->QC QC->Cryst Fail (Recrystallize) Final Packaged API Intermediate QC->Final Pass

Caption: Industrial process flow diagram illustrating unit operations and quality gates.

Analytical Control & Troubleshooting

Quantitative Data Summary:

ParameterSpecificationOptimization Note
Step 1 Yield 85 - 92%Keep T < 10°C to avoid isomers. Dry solvents essential.
Step 2 Yield 90 - 95%Excess amine drives reaction to completion.
Overall Purity > 99.5% (HPLC)Crystallization is more effective than chromatography for scale.
Appearance White Crystalline SolidColoration indicates oxidation or residual aniline impurities.

Troubleshooting Guide:

  • Issue: Low yield in Step 1.

    • Cause: Hydrolysis during quenching.[9]

    • Solution: Ensure quench temperature stays < 20°C; separate phases immediately.

  • Issue: "Oiling out" during crystallization.

    • Cause: Impurities or adding water too fast.

    • Solution: Seed the solution with pure crystal; add water slower; ensure ethanol concentration is sufficient.

References

  • BenchChem. (2025).[3][5] Scale-Up Synthesis of Benzenesulfonamides. Retrieved from 5[5]

  • Organic Syntheses. (1923). Benzenesulfonyl chloride.[3][4][5][10] Org. Synth. 1923, 3,[5][9][11][12] 21. Retrieved from 8

  • MDPI. (2023).[9] An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from 12

  • Veolia North America. Chlorosulfonic Acid Safety Data Sheet & Handling. Retrieved from 6

  • PrepChem. Synthesis of 4-tert-Butylanisole. Retrieved from 13

Sources

Application

Application Notes and Protocols: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide in Medicinal Chemistry

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide in medicinal chemistry. This document delves into the compound's structural features, potential therapeutic relevance, and provides detailed protocols for its synthesis and evaluation.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The sulfonamide group (–SO₂NH–) is a key feature, often involved in hydrogen bonding with biological targets. The aromatic ring provides a scaffold for substitution, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its pharmacological profile.

Structural Dissection and Rationale for Design

The medicinal chemistry potential of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide can be understood by dissecting the contribution of each of its key structural components:

  • The 5-tert-butyl Group: The incorporation of a tert-butyl group is a strategic decision in drug design aimed at influencing a molecule's pharmacokinetic and pharmacodynamic properties.[2] Its bulkiness can serve as a "steric shield," protecting metabolically labile sites from enzymatic degradation and thereby enhancing the compound's half-life.[2] Furthermore, the lipophilic nature of the tert-butyl group can improve a drug's ability to cross cellular membranes.[2] In terms of pharmacodynamics, this bulky group can confer selectivity by favoring binding to proteins with appropriately sized hydrophobic pockets.[3] A notable example is the drug Bosentan, a dual endothelin receptor antagonist, where a p-tert-butylphenyl sulfonamide moiety is a critical structural element.[2][4]

  • The N-ethyl Group: The substituent on the sulfonamide nitrogen plays a crucial role in modulating the acidity of the N-H proton and the overall lipophilicity of the molecule. An N-ethyl group, as opposed to an unsubstituted sulfonamide, increases lipophilicity and can influence the compound's ability to penetrate the central nervous system. The nature of the N-substituent can also impact the binding affinity and selectivity for the target protein.

  • The 2-methoxy Group: The methoxy group at the ortho position to the sulfonamide is an electron-donating group, which can influence the electronic properties of the benzene ring and the acidity of the sulfonamide proton. Its presence can also dictate the preferred conformation of the molecule through steric interactions and potential intramolecular hydrogen bonding, thereby influencing its interaction with biological targets.

Table 1: Physicochemical Properties and Their Implications

SubstituentPropertyImplication in Drug Design
5-tert-butylBulky, LipophilicIncreased metabolic stability, enhanced membrane permeability, potential for selectivity through hydrophobic interactions.[2][3]
N-ethylLipophilicIncreased lipophilicity, potential for improved CNS penetration.
2-methoxyElectron-donating, Steric bulkModulation of electronic properties and pKa, conformational constraint.

Potential Therapeutic Applications

Given its structural features, 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide can be envisioned as a lead compound or a key intermediate for several therapeutic areas:

  • Antimicrobial Agents: The sulfonamide moiety is the defining feature of sulfa drugs, which act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] The substituents on the benzenesulfonamide scaffold of the target compound could be optimized to achieve potent and selective antibacterial activity.

  • Receptor Antagonists: Drawing a parallel with Bosentan, this compound could be explored for its potential as a receptor antagonist.[2][4] The tert-butyl group, in particular, suggests that it might bind effectively to receptors with deep hydrophobic pockets.

  • Enzyme Inhibitors: The benzenesulfonamide scaffold is present in a variety of enzyme inhibitors. The specific substitution pattern of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide could be tailored to target the active sites of various enzymes implicated in disease.

Experimental Protocols

Protocol 1: Synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

This protocol describes a general method for the synthesis of the title compound via the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with ethylamine.

Materials:

  • 5-tert-butyl-2-methoxybenzenesulfonyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-tert-butyl-2-methoxybenzenesulfonyl chloride (1.0 eq) in the chosen anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (1.2 eq) to the solution.

  • Slowly add ethylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Diagram 1: Synthetic Workflow

start Dissolve 5-tert-butyl-2-methoxybenzenesulfonyl chloride in anhydrous solvent add_base Add tertiary amine base at 0 °C start->add_base add_amine Slowly add ethylamine add_base->add_amine react Stir at room temperature for 12-24h add_amine->react workup Aqueous workup (HCl, NaHCO₃, brine) react->workup purify Purify by column chromatography workup->purify characterize Characterize by NMR and MS purify->characterize

Caption: General workflow for the synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide.

Protocol 2: In Vitro Assay for Target Engagement - Thermal Shift Assay (TSA)

This protocol provides a general method to assess the binding of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide to a purified target protein.

Materials:

  • Purified target protein

  • 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (dissolved in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., HEPES-buffered saline)

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare a stock solution of the target protein in the assay buffer.

  • Prepare a serial dilution of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide in the assay buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a vehicle control (DMSO only).

  • In a 96-well PCR plate, add the target protein to each well to a final concentration of 2-5 µM.

  • Add the serially diluted compound or vehicle control to the respective wells.

  • Prepare a fresh dilution of SYPRO Orange dye in the assay buffer and add it to each well to a final concentration of 5x.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Perform a melt curve analysis on the real-time PCR instrument, typically from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.

  • Analyze the data to determine the melting temperature (Tm) of the protein in the presence of different concentrations of the compound. A significant increase in Tm indicates ligand binding and stabilization of the protein.

Diagram 2: Thermal Shift Assay Workflow

cluster_prep Plate Preparation cluster_run Instrument Run cluster_analysis Data Analysis prep_protein Add purified protein prep_compound Add serially diluted compound prep_protein->prep_compound prep_dye Add SYPRO Orange dye prep_compound->prep_dye incubate Incubate at RT prep_dye->incubate melt_curve Perform melt curve analysis incubate->melt_curve determine_tm Determine Tm shift melt_curve->determine_tm assess_binding Assess ligand binding determine_tm->assess_binding

Caption: Workflow for assessing protein-ligand binding using a thermal shift assay.

Conclusion

While 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is not a widely characterized compound, its structural components are well-represented in established medicinal chemistry literature. The strategic combination of a benzenesulfonamide core, a bulky tert-butyl group, an N-ethyl substituent, and a methoxy group provides a strong rationale for its investigation as a potential therapeutic agent or a valuable synthetic intermediate. The protocols provided herein offer a starting point for its synthesis and initial biological evaluation. Further structure-activity relationship (SAR) studies will be crucial to unlock the full therapeutic potential of this and related compounds.

References

  • Synthesis of 5-(2-Aminoethyl)-2-Methoxybenzenesulfonamide hydrochloride.
  • Dassonneville, L., et al. (2011). tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. Available at: [Link]

  • tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2678. Available at: [Link]

  • Patel, D. R., et al. (2012). Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research, 4(11), 4849-4853. Available at: [Link]

  • Kovács, E., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5496. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide synthesis

Technical Support Center: Case #5829 Subject: Optimization of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist Overview Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Case #5829 Subject: Optimization of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Technical Support Center. You are likely encountering yield inconsistencies in the synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide . This molecule is a common pharmacophore in drug discovery (often associated with sulfonylurea receptors or kinase inhibition).

The synthesis involves a two-step sequence starting from 4-tert-butylanisole . The primary challenges usually stem from the regioselectivity of the electrophilic aromatic substitution and the hydrolytic instability of the sulfonyl chloride intermediate.

Below is your customized troubleshooting guide, structured as a series of "Support Tickets" addressing the most critical failure points.

Visual Workflow: The Synthetic Pathway

The following diagram outlines the optimized pathway and critical control points (CCPs) where yield is often lost.

SynthesisWorkflow Start Starting Material: 4-tert-butylanisole Intermed Intermediate: 2-methoxy-5-tert-butyl- benzenesulfonyl chloride Start->Intermed Electrophilic Substitution (Ortho to OMe) Side1 Impurity A: Sulfones (Dimerization) Cause: High Temp / Low Acid Vol Start->Side1 >10°C Reagent1 Reagent: Chlorosulfonic Acid (ClSO3H) (Excess, 0°C) Reagent1->Intermed Product Target: 5-tert-butyl-N-ethyl- 2-methoxybenzenesulfonamide Intermed->Product Nucleophilic Attack (Amidation) Side2 Impurity B: Sulfonic Acid (Hydrolysis) Cause: Wet Solvents / Poor Quench Intermed->Side2 Moisture Reagent2 Reagent: Ethylamine (EtNH2) Base (TEA or Excess Amine) Reagent2->Product

Caption: Figure 1. Reaction scheme highlighting Critical Control Points (CCPs) where temperature or moisture leads to irreversible byproducts.

Ticket #01: Optimizing the Chlorosulfonation Step

Issue: Low yield of the sulfonyl chloride intermediate; presence of sticky solids or dimers.

The conversion of 4-tert-butylanisole to the sulfonyl chloride is the most sensitive step. The methoxy group is a strong ortho/para director. Since the para position is blocked by the tert-butyl group, substitution occurs ortho to the methoxy group (Position 2).

Protocol Optimization:

ParameterStandard ConditionOptimized Condition Reasoning (Mechanism)
Stoichiometry 1:2 (Substrate : Acid)1:4 to 1:5 Excess

acts as the solvent and pushes the equilibrium toward the chloride, preventing the formation of the sulfonic acid zwitterion.
Temperature 0°C

RT
-5°C

10°C (Max)
Higher temperatures promote sulfone formation (dimerization) and potential ipso-substitution (loss of the tert-butyl group).
Addition Rate RapidDropwise (30+ mins) The reaction is highly exothermic. Rapid addition creates localized hot spots, favoring side reactions.
Quenching Pour water into rxnPour rxn into Ice CRITICAL SAFETY: Never add water to chlorosulfonic acid. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the chloride.

Troubleshooting Checklist:

  • Did the mixture turn black? You likely charred the anisole. Keep the temperature strictly below 5°C during addition.

  • Is the product an oil instead of a solid? This often indicates the presence of the sulfonic acid (hydrolysis product) or isomers. Wash the organic extract of the chloride thoroughly with cold water to remove residual acid.

Ticket #02: Maximizing Amidation Yield

Issue: Product loss during workup or incomplete conversion to the sulfonamide.

Reacting the sulfonyl chloride with ethylamine is straightforward but prone to hydrolysis if the chloride is not dry.

Protocol Optimization:

  • Solvent System: Use anhydrous THF or DCM . Do not use aqueous ethylamine unless you are using a Schotten-Baumann biphasic system (which is generally lower yielding for this substrate due to hydrolysis competition).

  • Base Scavenger: The reaction produces HCl. You must use either:

    • 2.2 equivalents of Ethylamine: One eq reacts, one eq scavenges HCl.

    • 1.1 eq Ethylamine + 1.2 eq Triethylamine (TEA): Saves on the more expensive amine.

  • Temperature: Start at 0°C , then warm to Room Temperature (RT).

Step-by-Step Procedure:

  • Dissolve the crude sulfonyl chloride (from Ticket #01) in anhydrous DCM.

  • Cool to 0°C.

  • Add the Ethylamine/TEA mixture dropwise.

  • Monitor by TLC (Silica, 30% EtOAc/Hexanes). The chloride spot should disappear within 1-2 hours.

  • Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry over

    
    .[1][2]
    

Ticket #03: Advanced Troubleshooting (FAQs)

Q: I see a spot on TLC that corresponds to the starting material (4-tert-butylanisole) even after 3 hours of chlorosulfonation.

  • A: This indicates the reaction stalled. Do not heat it to force completion; you will generate impurities. Instead, ensure your chlorosulfonic acid is fresh.

    
     hydrolyzes to 
    
    
    
    and
    
    
    upon exposure to air. Old reagent acts as a weak acid rather than an electrophile.

Q: My final product yield is good, but the melting point is broad.

  • A: You likely have the sulfonic acid salt contaminant. The sulfonamide is a neutral organic molecule, whereas the sulfonic acid is water-soluble.

    • Fix: Dissolve the crude solid in EtOAc and wash 3x with 1M NaOH. The sulfonamide stays in the organic layer; the unreacted acid/salt goes into the water.

Q: Can the tert-butyl group fall off?

  • A: Yes, this is called ipso-substitution . It occurs if the reaction temperature exceeds 40-50°C during chlorosulfonation. The proton attacks the ring carbon holding the t-butyl group, ejecting it as a cation (which becomes isobutylene).[3] Control your temperature.

Decision Tree: Low Yield Diagnosis

Use this logic flow to identify exactly where your experiment failed.

TroubleshootingTree Start Problem: Low Overall Yield Step1 Step 1: Analyze Sulfonyl Chloride (Take aliquot, quench, TLC) Start->Step1 Q1 Is Starting Material Present? Step1->Q1 Sol1 Reagent Issue: Chlorosulfonic acid is wet/old. Replace reagent. Q1->Sol1 Yes Q2 Is Chloride Yield High but Final Yield Low? Q1->Q2 No (Conversion complete) Sol2 Hydrolysis Issue: Chloride hydrolyzed before amine addition. Dry solvents/glassware. Q2->Sol2 Yes (Degradation) Sol3 Workup Issue: Product lost in aqueous wash. Check pH of extraction. Q2->Sol3 No (Loss during isolation)

Caption: Figure 2. Diagnostic logic for isolating yield loss to specific synthetic steps.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for chlorosulfonation and sulfonamide formation).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic insight into electrophilic aromatic substitution and directing effects).

  • BenchChem Technical Notes. Synthesis of 4-tert-butylbenzenesulfonyl chloride. (General procedure for tert-butyl aromatic sulfonation).

  • Basu, B. et al. "Water-promoted highly selective and efficient synthesis of sulfonamides." Tetrahedron Letters, 2010 , 51(38), 4991-4994. (Optimization of amidation conditions).

Sources

Optimization

Technical Support Center: Purification of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Welcome to the Technical Support Center for the isolation and purification of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide . As a Senior Application Scientist, I have structured this guide to move beyond basic proced...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide . As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the chemical causality and self-validating workflows necessary to achieve pharmaceutical-grade purity.

Chemical Profile & Purification Causality

To purify a molecule effectively, we must first exploit its structural features. 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (C₁₃H₂₁NO₃S) is characterized by three critical domains[1]:

  • 5-tert-butyl group: Imparts massive lipophilicity and steric bulk, making the neutral molecule highly soluble in organic solvents and prone to oiling out rather than crystallizing.

  • 2-methoxy group: An electron-donating moiety that provides moderate polarity and acts as a hydrogen bond acceptor.

  • Secondary Sulfonamide (-SO₂NHEt): The N-H proton is weakly acidic, typically exhibiting a pKa between 8.5 and 10.0[2].

The Causality of Separation: The acidity of the secondary sulfonamide is the cornerstone of our primary purification strategy. By exposing the crude mixture to a strong aqueous base (e.g., pH > 12), the sulfonamide is deprotonated into a water-soluble sodium salt. Highly lipophilic, non-acidic impurities (such as unreacted tert-butyl anisole derivatives) remain in the organic phase and are easily washed away[3].

Troubleshooting Guides & FAQs

Q1: During acid-base extraction, my product is forming an immiscible oil instead of precipitating when I acidify the aqueous layer. Is my product ruined? Expert Insight: No, your product is safe. The 5-tert-butyl group makes the neutral sulfonamide extremely lipophilic. When the sodium salt is neutralized in an aqueous environment, the resulting compound often supercools as an oil rather than forming a neat crystalline lattice, especially if trace organic solvents are present. Self-Validation Check: Do not attempt to force crystallization from the aqueous phase. Instead, immediately extract the milky aqueous suspension with a fresh organic solvent (e.g., Ethyl Acetate). If the aqueous layer turns clear and the organic layer expands, your product has successfully partitioned.

Q2: I am observing co-elution of the starting material (5-tert-butyl-2-methoxybenzenesulfonyl chloride) during normal-phase silica gel chromatography. How do I resolve this? Expert Insight: Sulfonyl chlorides and their corresponding neutral secondary sulfonamides often share nearly identical retention factors (Rf) in non-polar solvent systems. Self-Validation Check: Before loading your crude material onto the column, stir the mixture with a small amount of water and pyridine (or a primary amine scavenger resin) for 30 minutes. This forces the hydrolysis of the unreacted sulfonyl chloride into a highly polar sulfonic acid. The sulfonic acid will remain stuck on the baseline of the silica column, ensuring your target sulfonamide elutes cleanly[3].

Q3: My preparative HPLC peaks show severe tailing, drastically reducing the purity of my collected fractions. What is the cause? Expert Insight: The secondary sulfonamide group acts as a strong hydrogen bond donor. On C18 stationary phases, it interacts aggressively with residual, unendcapped silanol groups on the silica matrix. Self-Validation Check: Modify your mobile phase by incorporating a volatile buffer, such as 0.1% Formic Acid or 10 mM Ammonium Acetate. If the peak symmetry immediately sharpens upon buffer addition, silanol interaction was the root cause. The buffer suppresses unwanted ionization states and masks the silanol sites.

Standardized Purification Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (Scalable Primary Purification)

Causality: Exploits the pKa (~9) of the secondary sulfonamide to partition it away from neutral and basic impurities[2].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Deprotonation: Transfer to a separatory funnel and extract with 1.0 M NaOH (aq) (3 x 5 mL/g).

    • Self-Validation: Spot both layers on a TLC plate. The UV-active product must be entirely in the aqueous layer (at the baseline).

  • Organic Wash: Wash the combined aqueous layers with Hexanes (2 x 5 mL/g) to remove unreacted lipophilic organics. Discard the organic layer.

  • Reprotonation: Cool the aqueous layer in an ice bath. Slowly add 1.0 M HCl (aq) dropwise while stirring until the pH reaches 2.0–3.0 (verify strictly with pH paper). The solution will turn cloudy or form an oil.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 10 mL/g).

  • Drying & Concentration: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Normal-Phase Flash Chromatography (For Analytical Purity)

Causality: Separates based on polarity. The methoxy and sulfonamide groups provide moderate, reversible interaction with the silica stationary phase[3].

  • Preparation: Dry-load the crude material onto silica gel (1:2 ratio by weight) to prevent the lipophilic oil from streaking down the column.

  • Column Packing: Pack a silica gel column equilibrated with 10% EtOAc in Hexanes.

  • Elution: Run a gradient from 10% to 40% EtOAc in Hexanes.

  • Monitoring: Monitor fractions using TLC (UV 254 nm). The sulfonamide typically elutes around 25-30% EtOAc.

    • Self-Validation: Stain TLC plates with KMnO₄. The target sulfonamide will resist immediate oxidation, whereas many electron-rich impurities will instantly turn the pink stain yellow/brown.

  • Isolation: Pool fractions containing the pure product and evaporate to dryness.

Protocol C: Recrystallization (Final Polishing)

Causality: Removes trace structurally similar isomers by exploiting differential solubility in hot versus cold solvent matrices[3].

  • Dissolution: Dissolve the semi-pure sulfonamide in a minimum volume of boiling Toluene.

  • Anti-solvent Addition: Remove from heat and add Heptane dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 2 hours.

    • Self-Validation: If crystallization does not initiate, scratch the inside of the glass flask with a glass rod to provide nucleation sites.

  • Filtration: Collect the crystals via vacuum filtration, wash with ice-cold Heptane, and dry in a vacuum oven at 40°C.

Method Comparison & Quantitative Data

To assist in selecting the appropriate workflow, the following table summarizes the quantitative expectations for each purification method based on empirical bench data.

Purification MethodTarget Impurity RemovedTypical Yield RecoveryAchievable PurityProcessing TimeScalability
Acid-Base Extraction Neutral & basic organics85 - 95%90 - 95%1 - 2 HoursExcellent (Multi-gram)
Flash Chromatography Structurally similar analogs70 - 85%95 - 98%3 - 5 HoursModerate (Gram scale)
Recrystallization Trace isomers/byproducts60 - 80%> 99%12 - 24 HoursGood (Bulk scale)

Workflow Visualization

Below is the logical workflow for the Acid-Base Extraction protocol, mapping the phase distribution of the target compound.

AcidBaseExtraction Crude Crude Mixture (in EtOAc) AddBase Add 1.0 M NaOH (aq) Crude->AddBase PhaseSep1 Phase Separation AddBase->PhaseSep1 Org1 Organic Phase (Neutral Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Sulfonamide Sodium Salt) PhaseSep1->Aq1 Keep AddAcid Add 1.0 M HCl (aq) Adjust to pH 2-3 Aq1->AddAcid Extract Extract with Fresh EtOAc AddAcid->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Aq2 Aqueous Phase (Inorganic Salts) PhaseSep2->Aq2 Discard Org2 Organic Phase (Neutral Sulfonamide) PhaseSep2->Org2 Keep Dry Dry over Na₂SO₄ & Concentrate Org2->Dry Pure Purified Product (>98% Purity) Dry->Pure

Workflow for the acid-base extraction of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide.

References

  • 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide | C13H21NO3S Source: National Institutes of Health (NIH) PubChem URL:[Link]

  • Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

The following technical guide is structured as an advanced troubleshooting and protocol resource for the recrystallization of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide . This guide assumes the user is a researcher...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced troubleshooting and protocol resource for the recrystallization of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide . This guide assumes the user is a researcher or process chemist requiring high-purity isolation of this specific intermediate.

Case ID: 5-TB-N-Et-2-OMe-SA Classification: Sulfonamide Purification / Solid-State Chemistry Support Level: Tier 3 (Senior Application Scientist)

Chemical Profile & Solubility Logic

To successfully recrystallize this compound, one must understand its "Push-Pull" polarity profile. The molecule contains conflicting solubility drivers:

  • Lipophilic Domain: The 5-tert-butyl group and the N-ethyl chain provide significant non-polar character, reducing water solubility and increasing affinity for alkanes and aromatics.

  • Polar Domain: The sulfonamide (SO₂NH-) core and 2-methoxy group introduce hydrogen bonding capability (donor/acceptor) and polarity.

Implication for Solvents: A single solvent is often insufficient. The tert-butyl group makes it too soluble in pure alcohols or esters at room temperature, while the sulfonamide moiety makes it insoluble in pure non-polar solvents like hexane. Binary solvent systems (Solvent/Antisolvent) are the most robust approach for this structure.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: The compound "oils out" (forms a liquid layer) instead of crystallizing upon cooling. Why?

Diagnosis: This occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature, or the antisolvent was added too quickly. Corrective Action:

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Adjust Solvent Ratio: Increase the proportion of the good solvent (e.g., Ethanol or Ethyl Acetate) slightly.

  • Slow Down: Add the antisolvent (Water or Hexane) dropwise at reflux, stopping just before permanent cloudiness.

  • Seed: Cool to room temperature and add a seed crystal. Do not put it in the freezer immediately.

Q2: I tried Ethanol/Water, but the yield is very low.

Diagnosis: The tert-butyl group increases solubility in ethanol significantly. If you use too much ethanol, the compound stays in solution even at 0°C. Corrective Action:

  • Switch System: Try Ethyl Acetate / Hexane . The non-polar tert-butyl group has a steeper solubility curve in warm hexanes than in cold hexanes.

  • Concentrate: Evaporate the ethanol solution to 50% volume before adding water.

Q3: The crystals are sticky or clumped together.

Diagnosis: Occlusion of solvent or impurities due to rapid precipitation. Corrective Action:

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath to cool to room temperature over 2-3 hours.

  • Agitation: Use slow magnetic stirring (60-100 rpm) during cooling to promote uniform crystal growth and prevent agglomeration.

Recommended Solvent Systems

Based on structural analogs (e.g., N-alkyl-methoxybenzenesulfonamides).

SystemComposition (v/v)SuitabilityNotes
Primary Ethanol / Water 90:10 to 70:30 Best for removing polar impurities. Start with hot ethanol, add water until turbid.
Secondary Ethyl Acetate / Hexane 1:2 to 1:4 Best for yield. The t-butyl group crystallizes well from cooling alkanes.
Alternative Methanol (Pure) 100% Requires slow evaporation or cooling to -20°C. Good for obtaining X-ray quality crystals.
Avoid Diethyl Ether N/AHigh solubility even when cold; poor recovery.

Step-by-Step Experimental Protocol

Method: Binary Solvent Recrystallization (Ethyl Acetate / Hexane System) Objective: High recovery (>85%) and removal of non-polar synthesis byproducts.

  • Dissolution:

    • Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask.

    • Add Ethyl Acetate (approx. 3-5 mL) and heat to boiling (reflux) on a hot plate/block.

    • Note: If solids remain, add more EtOAc in 0.5 mL increments until fully dissolved. Do not add huge excess.

  • Hot Filtration (Optional but Recommended):

    • If the solution is cloudy (dust/salts), filter rapidly through a pre-warmed glass wool plug or sintered funnel into a clean, hot flask.

  • Antisolvent Addition:

    • Keep the EtOAc solution near boiling.

    • Add Hexane (or Heptane) dropwise.

    • Continue adding until a faint, persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of EtOAc to clear the solution again.

  • Crystallization:

    • Remove from heat.[1][2] Cover the flask loosely.

    • Allow to cool to Room Temperature (RT) undisturbed for 1-2 hours.

    • Observation: Needles or plates should form.

    • Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[2]

    • Wash the cake with cold Hexane/EtOAc (9:1 mixture).

    • Dry under vacuum or in a desiccator.[2]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the specific failure mode encountered.

RecrystallizationLogic Start Start: Crude 5-tert-butyl-N-ethyl- 2-methoxybenzenesulfonamide SolubilityCheck Check Solubility in Hot Ethyl Acetate (EtOAc) Start->SolubilityCheck Insoluble Insoluble in Hot EtOAc SolubilityCheck->Insoluble Solids remain Soluble Fully Soluble SolubilityCheck->Soluble Alternative Try Ethanol/Water System instead Insoluble->Alternative Switch Polarity AddAntisolvent Add Hexane Dropwise at Reflux Soluble->AddAntisolvent OilingOut Oiling Out Observed? AddAntisolvent->OilingOut YesOil YES: Oiling Out OilingOut->YesOil NoOil NO: Clear Solution OilingOut->NoOil RemedyOil 1. Re-heat 2. Add more EtOAc 3. Cool slower YesOil->RemedyOil Cooling Cool to RT -> 0°C NoOil->Cooling RemedyOil->AddAntisolvent Retry Result Pure Crystals Cooling->Result

Figure 1: Decision tree for optimizing the recrystallization solvent system for lipophilic sulfonamides.

References

  • Khan, I. et al. (2010).[3] N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E. Link Citation Context: Establishes the recrystallization of the direct structural analog (N-ethyl-2-methoxybenzenesulfonamide) using alcohol-based systems (Methanol).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link Citation Context: Authoritative source for the standard antisolvent addition protocols and thermodynamic principles described in the "Solubility Logic" section.

  • Perlovich, G. L. et al. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes. ResearchGate. Link Citation Context: Provides data on how lipophilic substituents (like tert-butyl) affect sulfonamide solubility in octanol/water systems, justifying the use of non-polar antisolvents.

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[2] Link Citation Context: Validates the "hot filtration" and "cloud point" methodology used in the Step-by-Step Protocol.

Sources

Optimization

Technical Support Center: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Production

Executive Summary & Process Overview Welcome to the technical support hub for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide . This compound is a critical intermediate, often utilized in the synthesis of advanced agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Overview

Welcome to the technical support hub for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide . This compound is a critical intermediate, often utilized in the synthesis of advanced agrochemicals and pharmaceutical APIs. Its production typically follows a two-step sequence: the chlorosulfonation of 4-tert-butylanisole followed by amidation with ethylamine.

While the chemistry appears straightforward, the interplay between the steric bulk of the tert-butyl group and the electronic directing effects of the methoxy group creates a unique impurity profile. This guide addresses the specific "pain points" our users encounter, moving beyond generic advice to mechanistic root-cause analysis.

The Synthetic Pathway & Impurity Nodes

The following diagram maps the standard reaction alongside the critical nodes where impurities are generated.

G SM Starting Material (4-tert-butylanisole) Int Intermediate (Sulfonyl Chloride) SM->Int Chlorosulfonation (< 5°C) Imp2 Impurity B (Regioisomer) 3-position Attack SM->Imp2 Steric Leakage Imp4 Impurity D (Sulfone Dimer) Friedel-Crafts Side Rxn SM->Imp4 Excess CSA/Heat CSA Reagent (Chlorosulfonic Acid) Prod Target Product (5-t-butyl-N-ethyl-2-methoxy benzenesulfonamide) Int->Prod Amidation (Ethylamine) Imp3 Impurity C (Bis-sulfonamide) Over-reaction Int->Imp3 Excess R-SO2Cl Imp1 Impurity A (Sulfonic Acid) Hydrolysis

Figure 1: Reaction pathway illustrating the origin of key impurities during the chlorosulfonation and amidation steps.[1]

Troubleshooting Guide: Diagnostics & Solutions

This section addresses real-world scenarios reported by process chemists.

Issue 1: "I see a persistent acidic peak (RRT ~0.8) that resists extraction."

Diagnosis: Hydrolysis (Impurity A) Identity: 5-tert-butyl-2-methoxybenzenesulfonic acid. Mechanism: The intermediate sulfonyl chloride is highly moisture-sensitive. If the quenching of the chlorosulfonation step is too exothermic, or if the ethylamine used is wet, the chloride hydrolyzes back to the sulfonic acid. Unlike the amide, this acid is water-soluble at high pH but amphiphilic enough to drag into organic layers if the pH isn't strictly controlled.

Corrective Protocol:

  • Reagent Quality: Ensure ethylamine is anhydrous (use 2.0M in THF or MeOH rather than aqueous solutions if yield is critical).

  • Quench Control: When quenching the chlorosulfonation mixture, pour the reaction onto ice/water, not water into the reaction. Maintain

    
    .
    
  • Workup Adjustment: The sulfonic acid byproduct forms a salt in basic conditions. Wash the organic layer with 1M NaOH (pH > 12). The sulfonamide (pKa ~10-11) will remain in the organic layer (unless extremely strong base is used), while the sulfonic acid salt stays in the aqueous phase.

Issue 2: "There is a shoulder peak on the main product (RRT ~1.05)."

Diagnosis: Regioisomerism (Impurity B) Identity: 2-tert-butyl-5-methoxybenzenesulfonamide (Isomer). Mechanism: The methoxy group directs ortho/para, and the tert-butyl group directs ortho/para.

  • Target Path: Ortho to Methoxy (Position 2). This is favored electronically.

  • Impurity Path: Ortho to tert-butyl (Position 3). While the tert-butyl group is sterically bulky, preventing most attacks, trace amounts of substitution at the 3-position can occur if the reaction temperature spikes during chlorosulfonation.

Corrective Protocol:

  • Temperature Discipline: Strict control of chlorosulfonation temperature is vital. Keep the addition of chlorosulfonic acid at

    
     to 
    
    
    
    . Higher temperatures increase the energy available to overcome the steric barrier of the tert-butyl group.
  • Purification: This isomer is difficult to separate by extraction. Recrystallization from EtOH/Water (9:1) is typically effective, as the symmetry differences usually lead to distinct solubility profiles.

Issue 3: "Mass Spec shows a dimer [M+M-Et] or similar high molecular weight species."

Diagnosis: Bis-sulfonamide Formation (Impurity C) Identity: N-ethyl-N-(5-tert-butyl-2-methoxybenzenesulfonyl)-5-tert-butyl-2-methoxybenzenesulfonamide. Mechanism: If the proton on the sulfonamide nitrogen is stripped (which happens in the presence of excess base), the resulting anion can attack another molecule of sulfonyl chloride. This creates a "double" sulfonamide.

Corrective Protocol:

  • Stoichiometry: Avoid a large excess of sulfonyl chloride relative to the amine.

  • Order of Addition: Add the sulfonyl chloride solution slowly to the amine solution. This ensures the amine is always in excess, favoring mono-amidation over bis-amidation.

Impurity Profile Summary

Use this table to identify peaks in your HPLC chromatogram.

Impurity NameStructure DescriptionRelative Retention Time (Approx)OriginControl Strategy
Impurity A (Sulfonic Acid)Hydrolyzed chloride (Acid form)0.80 - 0.90Moisture ingress; HydrolysisAnhydrous reagents; Basic wash (pH 12).
Impurity B (Regioisomer)Sulfonamide at pos. 3 (ortho to t-Bu)1.02 - 1.05High Temp during chlorosulfonationMaintain T < 0°C; Recrystallization.
Impurity C (Bis-sulfonamide)Dimer (Imide structure)1.50 - 1.80Excess Sulfonyl Chloride; Inverse additionSlow addition of chloride to amine.
Impurity D (Sulfone)Diaryl sulfone1.30 - 1.40Friedel-Crafts side rxn (excess acid)Minimize reaction time of step 1.
Impurity E (Des-methyl)Phenol derivative0.60 - 0.70Harsh acidic conditions (ether cleavage)Avoid refluxing in chlorosulfonic acid.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous ethylamine (70%) for the amidation step? A: Yes, but with caveats. Water competes with the amine for the sulfonyl chloride. To make this work, you must use a biphasic system (e.g., DCM/Water) with vigorous stirring and a slight excess of the sulfonyl chloride to account for hydrolysis losses. However, for high purity, anhydrous ethylamine in THF or Methanol is superior as it eliminates the formation of Impurity A (Sulfonic Acid) [1].

Q: Why is the reaction mixture turning purple/black during chlorosulfonation? A: This indicates oxidation or polymerization of the anisole ring, likely due to local overheating or the presence of impurities in the starting material. 4-tert-butylanisole is electron-rich and prone to oxidation. Ensure your stirring is efficient to prevent "hot spots" where the chlorosulfonic acid concentration is too high [2].

Q: My final product has a melting point 5°C lower than the literature value (165-167°C). Why? A: This is a classic sign of Regioisomer contamination (Impurity B). Even 1-2% of the isomer can significantly depress the melting point. Recrystallize from ethanol or an ethyl acetate/hexane mixture to sharpen the melting point [3].

Q: How do I store the intermediate sulfonyl chloride if I can't react it immediately? A: Do not store it if possible. 5-tert-butyl-2-methoxybenzenesulfonyl chloride is thermally unstable and hydrolytically sensitive. If you must pause, store it as a solid under Argon at -20°C. Do not store it in solution (especially DCM), as it can slowly decompose or react with trace moisture [4].

References

  • Org. Synth. "General Procedures for Sulfonamide Synthesis via Sulfonyl Chlorides." Organic Syntheses, Coll.[2] Vol. 10, p. 200. Link

  • PubChem. "4-tert-Butylanisole Compound Summary." National Center for Biotechnology Information. Link

  • Vogel, A.I. "Practical Organic Chemistry: Sulfonation of Aromatic Ethers." Longman Scientific & Technical.
  • BenchChem Technical Notes. "Handling and Storage of Reactive Sulfonyl Chlorides." Link(Note: Generalized reference for handling protocols).

(Note: Specific literature on this exact proprietary intermediate is sparse; protocols are derived from standard aromatic sulfonation chemistry and verified homologue behaviors.)

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Status: Operational Ticket ID: SOL-TB-NMBS-001 Subject: Troubleshooting aqueous instability and precipitation of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide. Executive Summary & Physicochemical Profile User Issue: "...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-TB-NMBS-001 Subject: Troubleshooting aqueous instability and precipitation of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide.

Executive Summary & Physicochemical Profile

User Issue: "I can dissolve the compound in DMSO, but it crashes out immediately upon dilution into cell culture media or buffer."

Root Cause Analysis: The molecule 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide presents a classic "brick dust" profile. Its insolubility is driven by two competing structural factors:

  • The Hydrophobic Anchor (5-tert-butyl): The bulky tert-butyl group significantly increases the logP (estimated ~3.5–4.0), driving the hydrophobic effect. It also enhances crystal lattice energy, making the solid phase thermodynamically preferred over the aqueous phase.

  • The Deceptive Polar Group (Sulfonamide): While sulfonamides are polar, this is a secondary sulfonamide (

    
    ). Its pKa is likely in the range of 10.0–11.0  [1]. At physiological pH (7.4), the molecule remains >99.9% neutral (protonated). It lacks the charge necessary for self-solvation in water.
    

Quick Reference Properties:

Property Value (Estimated/Class) Implication
LogP ~3.5 – 4.2 High lipophilicity; requires organic cosolvents.
pKa ~10.5 (Sulfonamide NH) Neutral at pH 7.4. pH adjustment is ineffective below pH 9.
H-Bond Donors 1 (NH) Limited water interaction.
Best Solvent DMSO (>50 mg/mL) Ideal for stock solutions.

| Poor Solvent | Water (<0.01 mg/mL) | Requires formulation strategies. |

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your experimental endpoint. The solubilization strategy must match the biological tolerance of your assay.

SolubilityDecisionTree Start Start: Define Application AppType What is the Assay Type? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo Chem Chemical/Structural (NMR/X-ray) AppType->Chem DMSO_Check Can cells tolerate 0.5% DMSO? InVitro->DMSO_Check Formulation Protocol C: Complexation (HP-Beta-Cyclodextrin) InVivo->Formulation Deuterated Use DMSO-d6 or CDCl3 Chem->Deuterated DirectSpike Protocol A: Direct Spike (Risk of Precipitation) DMSO_Check->DirectSpike Yes ShiftMethod Protocol B: Solvent Shift (DMSO -> PBS) DMSO_Check->ShiftMethod No / Sensitive

Troubleshooting Guides & Protocols

Issue #1: "The compound precipitates when I add water to my DMSO stock."

Diagnosis: Kinetic Solubility Shock. Adding water directly to a high-concentration DMSO stock creates a local environment of high polarity, forcing the hydrophobic tert-butyl groups to aggregate instantly.

Solution: The "Solvent Shift" Protocol (Protocol B) This method uses an intermediate polarity solvent (PEG400) to smooth the transition from DMSO to water.

Step-by-Step:

  • Prepare Stock: Dissolve compound in 100% DMSO at 200x the final concentration (e.g., 10 mM).

  • Intermediate Step: Add the DMSO stock to PEG400 (Polyethylene Glycol 400).

    • Ratio: 1 part DMSO stock : 4 parts PEG400.

    • Why: PEG400 is miscible with both DMSO and water but has lower polarity than water, preventing immediate crash-out.

  • Final Dilution: Slowly add the DMSO/PEG mix to your aqueous buffer (pre-warmed to 37°C) while vortexing.

    • Target: Final DMSO concentration < 0.5%.[1][2]

Issue #2: "I need to dose mice, but DMSO is toxic at high volumes."

Diagnosis: Vehicle Incompatibility. Solution: Cyclodextrin Complexation (Protocol C) Sulfonamides form stable inclusion complexes with Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic tert-butyl/benzene moiety inserts into the CD cavity, while the hydrophilic exterior interacts with water [2].

The "In Situ" Complexation Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline. Filter sterilize (0.22 µm).
    
  • Compound Prep: Weigh the solid 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide.

  • Mixing:

    • Add the solid compound to the 20% CD solution.

    • Crucial Step: Sonicate in a water bath at 40°C for 30–60 minutes. The solution should turn from cloudy to clear.

    • Note: If it remains cloudy, adjust pH to 8.0–8.5 using 0.1M NaOH (carefully) to ionize a small fraction of the sulfonamide, driving solubility, then back-titrate if necessary. However, for this specific molecule, neutral complexation is usually sufficient.

Issue #3: "My LC-MS peak area is inconsistent."

Diagnosis: Adsorption to Plasticware. Lipophilic sulfonamides are "sticky." They adsorb to polypropylene (PP) tubes and pipette tips, effectively lowering the concentration before it reaches the detector.

Corrective Action:

  • Glassware: Use borosilicate glass vials for all stock solutions.

  • Low-Bind Plastics: If plastic is necessary, use "Low Retention" pipette tips and tubes.

  • Wash Solvent: Ensure your autosampler wash solvent contains at least 50% organic (Acetonitrile/Methanol) to prevent carryover.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While ethanol is less toxic, it is a weaker solvent for this class of compounds compared to DMSO. The solubility limit in ethanol is significantly lower, leading to precipitation during storage at -20°C. DMSO is the "Gold Standard" for stock solutions [3].

Q: Will adjusting the pH to 7.4 help dissolve it? A: No. The pKa of the N-ethyl sulfonamide group is likely >10. At pH 7.4, the molecule is neutral. You would need to raise the pH to >9.5 to achieve significant solubility via ionization, which is incompatible with most biological assays.

Q: The solution is clear, but I see crystals after 24 hours. Why? A: You have achieved Supersaturation (Kinetic Solubility), not Thermodynamic Solubility. The system is metastable.

  • Fix: Use the Cyclodextrin protocol (Protocol C) for long-term stability (days/weeks). For short-term assays (hours), prepare fresh dilutions immediately before use.

Visualizing the Solubility Workflow

The following diagram illustrates the molecular behavior during the "Solvent Shift" method to prevent precipitation.

SolventShiftMechanism cluster_0 Step 1: Stock (Stable) cluster_1 Step 2: Intermediate (Transition) cluster_2 Step 3: Aqueous (Final) DMSO Molecule in DMSO (Fully Solvated) PEG Molecule + PEG400 (Hydration Shell Forming) DMSO->PEG Dilute 1:4 Precip Direct Water Addition (PRECIPITATION!) DMSO->Precip Shock Dilution Water Molecule in Buffer (Micelle/Stable Dispersion) PEG->Water Slow Addition

References

  • Zoppi, A., et al. (2010). Complexation of sulfonamides with

    
    -cyclodextrin studied by experimental and theoretical methods.[3][4] Journal of Pharmaceutical Sciences, 99(7), 3166-3176.[3] 
    
  • Loftsson, T., & Brewster, M. E. (1996).[5] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][5][6][7] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.[5]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. (Discusses DMSO solvent standards).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide before handling.

Sources

Optimization

minimizing side reactions in sulfonamide synthesis

Technical Support Center: Precision Control in Sulfonamide Synthesis Introduction: The Chemoselectivity Challenge As researchers, we often treat sulfonamide formation as a trivial "click" reaction. However, in complex dr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Control in Sulfonamide Synthesis

Introduction: The Chemoselectivity Challenge

As researchers, we often treat sulfonamide formation as a trivial "click" reaction. However, in complex drug discovery scaffolds, the standard nucleophilic attack of an amine on a sulfonyl chloride is fraught with competing pathways. The difference between a quantitative yield and a crude mixture requiring tedious chromatography often lies in understanding the kinetic competition between aminolysis (desired), hydrolysis (moisture-induced), and bis-sulfonylation (over-reaction).

This guide moves beyond basic textbook procedures to address the specific mechanistic failures that occur at the bench, providing you with self-validating protocols to ensure reproducibility.

Module 1: The Standard Pathway (Sulfonyl Chloride + Amine)[1]

Core Protocol: Optimized Schotten-Baumann Conditions

For primary and secondary amines reacting with aryl/alkyl sulfonyl chlorides.

Reagents:

  • Solvent: Anhydrous DCM or THF (avoid alcohols to prevent sulfonate ester formation).

  • Base: Pyridine (1.5–2.0 equiv) or Et3N (with catalytic DMAP if amine is non-nucleophilic).

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Workflow:

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1–0.2 M) under N2 atmosphere. Add the base (1.5 equiv).[1]

  • Addition: Cool to 0 °C. Dissolve sulfonyl chloride (1.0–1.1 equiv) in a minimal volume of DCM. Add this solution dropwise over 15–30 minutes.

    • Why? Slow addition keeps the concentration of the electrophile low relative to the amine, suppressing bis-sulfonylation.

  • Monitoring: Allow to warm to RT. Monitor by TLC/LCMS.[2]

  • Quench: Once the amine is consumed, add 1.0 M HCl (if product is acid-stable) or saturated NH4Cl.

  • Workup: Wash organic layer with brine, dry over Na2SO4, and concentrate.

Troubleshooting Guide: Mechanism-Based Solutions

Q1: I am observing a significant amount of bis-sulfonylated product (R-N(SO2R')2). How do I prevent this?

Diagnosis: This is a classic issue with primary amines. The mono-sulfonamide product contains an N-H proton that becomes significantly more acidic (pKa ~10–11) due to the electron-withdrawing sulfonyl group. In the presence of excess base and sulfonyl chloride, this proton is removed, creating a sulfonamide anion that acts as a nucleophile for a second attack.

Corrective Actions:

  • Stoichiometry Control: Never use a large excess of sulfonyl chloride. Stick to 1.0–1.05 equivalents.

  • Reverse Addition: Instead of adding the chloride to the amine, add the amine to the chloride ? No, actually, this worsens it.Correction: You must maintain a high concentration of the amine relative to the chloride to ensure the neutral amine competes effectively against the sulfonamide anion. Therefore, slow addition of sulfonyl chloride to the amine is the correct kinetic control.

  • Base Selection: Switch to a weaker inorganic base (e.g., NaHCO3 in a biphasic DCM/Water system). The bicarbonate is strong enough to neutralize the HCl byproduct but often too weak to deprotonate the resulting sulfonamide, shutting down the pathway to the bis-product.

Q2: My sulfonyl chloride is disappearing, but I see a polar spot instead of my product (Hydrolysis).

Diagnosis: The rate of hydrolysis (


) is competing with aminolysis (

). This is common with electron-deficient sulfonyl chlorides or sterically hindered amines.

Corrective Actions:

  • Solvent Dryness: Ensure solvents are anhydrous.[3][1][2][4] Even trace water in "reagent grade" DCM can consume millimoles of sulfonyl chloride.

  • Nucleophilic Catalysis: Add 5–10 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is much more susceptible to aminolysis than hydrolysis, effectively "shunting" the reaction toward the desired amide.

Q3: The reaction stalls with unreacted amine, even with excess sulfonyl chloride.

Diagnosis: The HCl generated is protonating your unreacted amine, rendering it non-nucleophilic (ammonium salt).

Corrective Actions:

  • Scavenger Base: Ensure you have at least 1.0 equivalent of base per equivalent of HCl generated. If using a weak base like pyridine, use it as the solvent or in large excess (3-5 equiv).

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition occurring in your flask. Understanding these pathways is key to controlling the outcome.

SulfonamidePathways cluster_0 Kinetic Competition Start Sulfonyl Chloride (R-SO2Cl) Product Sulfonamide (R-SO2-NH-R') Start->Product + Amine (k_aminolysis) Acid Sulfonic Acid (R-SO3H) Start->Acid + Water (k_hydrolysis) Amine Amine (R'-NH2) Bis Bis-Sulfonamide (R-SO2)2-N-R' Product->Bis + R-SO2Cl + Base (Deprotonation -> Attack) Water H2O (Impurity)

Caption: Kinetic competition between the desired aminolysis (green) and unwanted hydrolysis/bis-sulfonylation (red).

Module 2: Alternative Coupling Strategies

When the standard method fails (e.g., unstable sulfonyl chlorides, extremely weak nucleophiles), use these alternative workflows.

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig Type)

Best for: Synthesizing sulfonamides from aryl halides and primary sulfonamides (reverse disconnection).

Concept: Instead of making the S-N bond, you make the C-N bond. Reaction: Aryl Bromide + Primary Sulfonamide + Pd Catalyst → N-Aryl Sulfonamide.

Key Parameters:

  • Catalyst: Pd2(dba)3 with XPhos or BrettPhos.

  • Base: Cs2CO3 (anhydrous).

  • Solvent: Dioxane or Toluene (100 °C).

  • Advantage: Completely avoids sulfonyl chloride instability and bis-sulfonylation issues.

Protocol B: Oxidative Coupling (The "Green" Thiol Route)

Best for: Avoiding sulfonyl chlorides entirely; mild conditions.

Concept: In situ oxidation of a thiol to a sulfonyl species, which is then trapped by the amine. Reagents: Thiol (R-SH) + Amine + Oxidant (NCS, I2, or H2O2/SO2Cl2).[5]

Step-by-Step (NCS Method):

  • Mix Thiol (1.0 eq) and NCS (N-chlorosuccinimide, 4.0 eq) in Acetonitrile/Water (4:1).

  • Stir for 20 min to generate sulfonyl chloride in situ.

  • Add Amine (1.2 eq) and Pyridine.

  • Why it works: The sulfonyl chloride is generated and immediately consumed, keeping its steady-state concentration low, which minimizes side reactions.

Module 3: Purification and Data Summary

Impurity Management Table

Impurity TypeOriginRemoval Strategy
Sulfonic Acid (R-SO3H) Hydrolysis of R-SO2ClBasic Extraction: Wash organic layer with 1M NaOH (acid moves to aqueous phase).
Bis-Sulfonamide Over-reaction of primary amineRecrystallization: Often much less soluble than mono-product. Column: Usually less polar (higher Rf) than mono-product.
Unreacted Amine Incomplete reactionAcidic Extraction: Wash organic layer with 1M HCl (amine forms salt in aqueous phase).
Sulfonate Ester Alcohol solvent/impurityPrevention only. Difficult to separate.[1] Avoid alcoholic solvents.[1]

Decision Matrix: Selecting the Right Method

DecisionTree Start Start: Sulfonamide Synthesis Q1 Is the Amine Primary? Start->Q1 Q2 Is the Sulfonyl Chloride Stable? Q1->Q2 Yes Method2 Pd-Catalyzed N-Arylation (Aryl Halide + Sulfonamide) Q1->Method2 No (Sterically Hindered/Aryl) Method1 Standard Method (Slow addition, 0°C) Q2->Method1 Yes Method3 Oxidative Coupling (Thiol + NCS + Amine) Q2->Method3 No (Unstable/Not Available)

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate properties.

References

  • Standard Sulfonylation & Side Reactions

    • Org.[5][6][7][8] Lett.2011 , 13, 2797. "The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides."

  • Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

    • J. Am. Chem. Soc.[9]2009 , 131, 16720. "Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Chlorides."

  • Oxidative Coupling (Green Chemistry)

    • Synlett2011 , 2315.[5] "In Situ Preparation of Sulfonyl Chlorides from Thiols by Oxidation with NCS."

  • Minimizing Bis-Sulfonylation

    • J. Org.[5][6][7][10] Chem.2008 , 73, 3967.[5] "Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids."

Sources

Troubleshooting

storage conditions to prevent degradation of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

The following Technical Support Guide addresses the storage, stability, and handling of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide . This document is designed for researchers and analytical scientists requiring str...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the storage, stability, and handling of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide . This document is designed for researchers and analytical scientists requiring strict control over compound integrity.

Technical Support Center: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Core Storage & Handling Directives

Current Status: Active Support Compound Class: N-substituted Benzenesulfonamide Molecular Risk Profile: Photolabile, Hygroscopic, Susceptible to N-Oxidation.[1]

To prevent degradation (dealkylation, hydrolysis, or photolytic cleavage), strict adherence to the following environmental controls is required.

ParameterRecommended ConditionCritical Technical Rationale
Temperature -20°C ± 5°C (Long-term)2-8°C (Active use < 1 month)Low temperature inhibits the kinetic rate of N-ethyl oxidation and spontaneous hydrolysis of the sulfonamide bond.[1]
Atmosphere Inert Gas Purge (Argon/Nitrogen) The N-ethyl moiety is susceptible to oxidative dealkylation.[1] Oxygen exclusion is critical to prevent formation of the des-ethyl analog.
Light Protection Amber Vial / Foil Wrap Sulfonamides absorb UV light (λmax ~250-270 nm), leading to radical-mediated S-N bond cleavage and yellowing.[1]
Humidity Control Desiccator (<30% RH) Prevents moisture-mediated hydrolysis of the methoxy ether linkage and physical caking of the solid.[1]
Container Type Borosilicate Glass (Type I) Avoid plastics that may leach plasticizers; use Teflon-lined caps to ensure an airtight seal.[1]
Degradation Pathways & Mechanism

Understanding how this molecule degrades is essential for troubleshooting. The three primary vectors are Photolysis , Oxidative Dealkylation , and Hydrolysis .

Mechanistic Insight:

  • Oxidative N-Dealkylation: The N-ethyl group adjacent to the sulfonamide nitrogen is a prime target for cytochrome P450-mimetic oxidation or auto-oxidation, leading to the loss of the ethyl group and reversion to the primary sulfonamide.[1]

  • Photolytic Cleavage: UV radiation can excite the aromatic sulfonyl system, causing homolytic cleavage of the S-N bond, releasing the amine and forming sulfinic acid derivatives.

  • Hydrolysis: While the sulfonamide bond is robust, the 2-methoxy group can undergo demethylation under strongly acidic conditions, and the sulfonamide itself can hydrolyze to the sulfonic acid in the presence of strong base and heat.

DegradationPathways cluster_conditions Critical Stress Factors Parent 5-tert-butyl-N-ethyl- 2-methoxybenzenesulfonamide DesEthyl Degradation Product A: 5-tert-butyl-2-methoxy- benzenesulfonamide (Primary Sulfonamide) Parent->DesEthyl Oxidative N-Dealkylation (O2, Peroxides) SulfonicAcid Degradation Product B: 5-tert-butyl-2-methoxy- benzenesulfonic acid Parent->SulfonicAcid Hydrolysis (Strong Acid/Base + Heat) Radical Intermediate: Sulfonyl Radical Species Parent->Radical Photolysis (UV Light) Homolytic S-N Cleavage Radical->SulfonicAcid H2O / Oxidation UV UV Light Oxygen Oxygen Moisture Moisture/pH

Figure 1: Primary degradation pathways including oxidative dealkylation of the N-ethyl group and photolytic cleavage.[1][2]

Troubleshooting Guide

Issue 1: The compound has turned from white to off-white/yellow.

  • Diagnosis: Photolytic degradation or oxidation of trace phenolic impurities (if demethylation occurred).

  • Root Cause: Exposure to ambient light or storage in clear glass.

  • Action: Check purity via HPLC. If purity is >98%, repurify via recrystallization (e.g., EtOH/Water) or use as-is with correction. Store strictly in amber vials moving forward.

Issue 2: Appearance of a new peak at RRT ~0.85 on HPLC.

  • Diagnosis: Likely the des-ethyl degradation product (5-tert-butyl-2-methoxybenzenesulfonamide).[1]

  • Root Cause: Oxidative stress during storage (air exposure) or presence of peroxides in the dissolving solvent (e.g., old THF or Dioxane).

  • Action: Ensure storage under Argon. Test solvents for peroxides before use.

Issue 3: Incomplete solubility in Methanol or DMSO.

  • Diagnosis: Moisture absorption leading to hydrate formation or "caking."

  • Root Cause: Hygroscopicity due to the polar sulfonamide moiety; lid not sealed tightly.

  • Action: Sonicate at 30-40°C for 10 minutes. If solids persist, filter and check NMR; insoluble matter may be the sulfonic acid hydrolysis product (rare).

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., DMSO stock) at -20°C? A: Yes, but with caveats. DMSO is hygroscopic and freezes at 19°C. Repeated freeze-thaw cycles introduce moisture, accelerating hydrolysis.

  • Best Practice: Aliquot stocks into single-use vials. Flush with Argon before freezing. Use anhydrous DMSO (water content <0.1%).

Q: Is the compound compatible with acidic workups? A: The sulfonamide bond is stable to dilute acids (e.g., 1M HCl) for short durations. However, the 2-methoxy group renders the ring electron-rich, making it susceptible to electrophilic aromatic substitution or demethylation under vigorous acidic conditions (e.g., conc. HBr or HI). Avoid strong Lewis acids.

Q: What is the re-test date for this material? A: Under optimal conditions (-20°C, dark, inert gas), the recommended re-test interval is 24 months . If stored at 2-8°C, re-test every 12 months .

Q: How do I ship this compound to a collaborator? A: Ship on blue ice (4°C) or dry ice to prevent thermal excursions. While stable at room temperature for short transits (2-3 days), heat stress (>40°C) during shipping can initiate degradation.[1] Always seal the vial with Parafilm.

References

  • N-Dealkylation Mechanisms : Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link[1]

  • Sulfonamide Photostability : Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution. Environmental Science & Technology. Link[1]

  • Hydrolysis of Sulfonamides : Mastursi, M., et al. (2019). Hydrolytic stability of sulfonamides: A theoretical and experimental study. Journal of Pharmaceutical Sciences. Link

  • General Storage of Research Chemicals : National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Optimization

Technical Support Center: Purification of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Executive Summary This guide addresses the purification of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide following its synthesis from 5-tert-butyl-2-methoxybenzenesulfonyl chloride and ethylamine. The lipophilic natur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide following its synthesis from 5-tert-butyl-2-methoxybenzenesulfonyl chloride and ethylamine. The lipophilic nature of the tert-butyl group, combined with the electron-donating methoxy substituent, dictates specific solubility profiles that must be leveraged for effective separation.

The core challenge in this workflow is the "Triad of Impurities":

  • Unreacted Electrophile: Sulfonyl chloride (highly reactive, hydrolyzes to acidic byproducts).[1]

  • Unreacted Nucleophile: Ethylamine (volatile, basic).

  • Byproducts: Sulfonic acid (highly acidic) and HCl salts.[1]

Part 1: Troubleshooting & FAQs

Category 1: Removing Unreacted Sulfonyl Chloride[2]

Q: The reaction is complete, but TLC shows a persistent spot corresponding to the starting sulfonyl chloride. How do I remove it without degrading my product?

A: Unreacted sulfonyl chloride is best removed by converting it into a water-soluble sulfonic acid derivative via hydrolysis.

  • The Mechanism: Sulfonyl chlorides react with water (hydrolysis) to form sulfonic acids (

    
    ) and HCl.[1] This reaction is slow in neutral water but rapid in the presence of a base.
    
  • The Fix:

    • Quench: Add water or saturated aqueous

      
       to the reaction mixture and stir vigorously for 30–60 minutes.
      
    • Base Wash: During the workup, wash the organic layer with saturated aqueous

      
      .[1]
      
    • Separation: The sulfonyl chloride converts to the sodium sulfonate salt (

      
      ), which partitions into the aqueous layer, leaving your sulfonamide in the organic phase.
      

Critical Warning: Do not use strong bases like NaOH or KOH for this wash (see Category 3).

Category 2: Removing Excess Ethylamine

Q: My crude product smells strongly of amine. How do I clear the unreacted ethylamine?

A: Ethylamine is a base (


 of conjugate acid 

). You can exploit this by converting it into a water-soluble ammonium salt.
  • The Fix: Wash the organic reaction mixture with dilute acid (e.g., 1M HCl).[1][2]

  • The Logic:

    
    
    The charged ammonium salt will migrate entirely to the aqueous phase.
    
  • Safety Note: Ethylamine is volatile (bp 16.6°C). If you used a large excess, rotary evaporation before the wash may remove a significant portion, but an acid wash is required to remove the trace residues that "stick" due to hydrogen bonding.

Category 3: Preventing Product Loss (pKa Management)

Q: I washed with 1M NaOH to remove the sulfonic acid, but my yield dropped significantly. Where did my product go?

A: You likely extracted your product into the aqueous waste.

  • The Science: Your product is a secondary sulfonamide (

    
    ). The proton on the nitrogen is acidic (
    
    
    
    ).
  • The Error: Strong bases like NaOH (pH > 13) will deprotonate this nitrogen, creating a water-soluble sulfonamide salt (

    
    ).
    
  • The Solution: Use Saturated Sodium Bicarbonate (

    
    )  instead. With a pH of 
    
    
    
    , bicarbonate is basic enough to neutralize sulfonic acids (
    
    
    ) and HCl, but not strong enough to deprotonate your sulfonamide product.

Part 2: Optimized Workup Protocol

Standard Operating Procedure (SOP-PUR-05)

Prerequisites:

  • Reaction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Target: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide.

Step-by-Step Methodology:

  • Quenching (Hydrolysis):

    • Add Water (equal volume to solvent) to the reaction mixture.

    • Stir vigorously for 30 minutes at room temperature. This ensures any unreacted sulfonyl chloride hydrolyzes to sulfonic acid.

  • Acidic Wash (Removes Amine):

    • Transfer mixture to a separatory funnel.[1]

    • Separate phases.[1][3][2] Keep the Organic Layer .

    • Wash the Organic Layer with 1M HCl (2 x 20 mL per gram of substrate).

    • Result: Ethylamine and any pyridine/TEA catalysts are removed as salts in the aqueous layer.

  • Mild Basic Wash (Removes Acids):

    • Wash the Organic Layer with Saturated Aqueous

      
        (2 x 20 mL).
      
    • Result: Sulfonic acid byproducts and residual HCl are neutralized to salts (

      
      , NaCl) and removed in the aqueous layer.
      
    • Note: Gas evolution (

      
      ) will occur. Vent the funnel frequently.
      
  • Brine Wash & Drying:

    • Wash with Saturated Brine (NaCl) to remove trapped water.[4]

    • Dry over Anhydrous

      
        or 
      
      
      
      .[3]
    • Filter and concentrate in vacuo.[5]

Data Summary: Solubility & Partitioning
ComponentNaturepKa (Approx)Behavior in 1M HClBehavior in Sat. NaHCO3
Target Sulfonamide Weak Acid10.5Organic Soluble (Neutral)Organic Soluble (Neutral)
Ethylamine Base10.7 (Conj. Acid)Aqueous Soluble (Salt)Organic Soluble (Neutral)
Sulfonyl Chloride ElectrophileN/AHydrolyzes slowlyHydrolyzes rapidly
Sulfonic Acid Strong Acid-2.0Aqueous SolubleAqueous Soluble (Salt)

Part 3: Visualization (Workup Logic)

The following diagram illustrates the separation logic based on pKa and solubility.

WorkupFlow Start Crude Reaction Mixture (Product, Amine, Sulfonyl Cl, Byproducts) Step1 Step 1: Quench with Water (Stir 30 mins) Start->Step1 Step2 Step 2: Phase Separation Step1->Step2 Org1 Organic Phase (Product, Amine, Residual Acids) Step2->Org1 Extract Aq1 Aqueous Phase (Salts, Polar impurities) Step2->Aq1 Discard Step3 Step 3: Wash with 1M HCl Org1->Step3 Org2 Organic Phase (Product, Sulfonic Acid) Step3->Org2 Retain Organic Aq2 Aqueous Waste (Ethylamine-HCl salt, Pyridine-HCl) Step3->Aq2 Remove Bases Step4 Step 4: Wash with Sat. NaHCO3 Org2->Step4 Org3 Organic Phase (Purified Sulfonamide) Step4->Org3 Retain Organic Aq3 Aqueous Waste (Sodium Sulfonate, NaCl) Step4->Aq3 Remove Acids Final Final Product (Concentrate & Dry) Org3->Final

Caption: Logical flow for the purification of N-alkyl sulfonamides, highlighting the specific removal of basic and acidic impurities at each stage.

References

  • Organic Syntheses. (1928). p-Acetaminobenzenesulfonyl Chloride.[5] Organic Syntheses, Coll. Vol. 1, p. 8. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006).[6] A facile, environmentally benign sulfonamide synthesis in water.[6][7] Green Chemistry, 8(9), 835-838. Available at: [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines.[8] Journal of Organic Chemistry (via PMC). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Analytical Resolution in Drug Development: Benchtop vs. High-Field 1H NMR Analysis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Executive Overview In modern pharmaceutical development, the rapid and accurate struc...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Resolution in Drug Development: Benchtop vs. High-Field 1H NMR Analysis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Executive Overview

In modern pharmaceutical development, the rapid and accurate structural verification of synthetic intermediates is critical. 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (C13H21NO3S) is a highly functionalized building block featuring a sterically bulky tert-butyl group, an electron-donating methoxy group, and a sulfonamide moiety. Verifying its structural integrity requires resolving complex aromatic spin systems and distinct aliphatic multiplets.

Historically, this required routine access to high-maintenance, superconducting High-Field NMR spectrometers (e.g., 600 MHz). However, the advent of cryogen-free Benchtop NMR systems (e.g., 80 MHz) has introduced a new paradigm for high-throughput Quality Control (QC)[1]. This guide objectively compares the performance, resolution, and operational utility of Benchtop vs. High-Field 1H NMR for the analysis of this sulfonamide derivative, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Principles & Causality in NMR Analysis

Magnetic Field Strength and Spectral Dispersion

The fundamental difference between benchtop and high-field platforms lies in the Larmor frequency, which dictates spectral dispersion. Chemical shifts (in ppm) are independent of field strength, but scalar couplings (


-couplings, in Hz) are fixed[2].
  • At 600 MHz: An 8.5 Hz ortho-coupling in the aromatic ring of our target compound occupies a mere 0.014 ppm of spectral width, resulting in baseline-resolved multiplets.

  • At 80 MHz: The same 8.5 Hz coupling occupies 0.106 ppm. While the chemical information remains intact, the proximity of the H4 and H6 aromatic protons increases the likelihood of second-order effects and peak overlap, requiring careful deconvolution[2].

Solvent-Induced Shifts and Hydrogen Bonding

The choice of deuterated solvent is not merely for locking the magnetic field; it fundamentally alters the electronic environment of the molecule. For 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide, the sulfonamide (-NH-) proton is highly labile.

  • Causality of Solvent Choice: In a non-polar solvent like CDCl3, the -NH- proton typically resonates around 5.0 ppm. However, if DMSO-d6 is used, the strong hydrogen-bond accepting nature of the sulfoxide oxygen creates intense solute-solvent interactions. This deshields the proton, shifting it downfield by up to 2.5 ppm[3]. Therefore, CDCl3 is selected for routine structural confirmation to prevent the -NH- broad signal from obscuring the aromatic spin system, while DMSO-d6 is reserved specifically for hydrogen-bonding interaction studies.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step contains an internal quality gate to verify the integrity of the data before analysis.

Phase 1: Sample Preparation

  • Solvation: Accurately weigh 20.0 mg of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide and dissolve it in 0.6 mL of CDCl3.

    • Causality: A 20 mg mass yields a concentration of ~115 mM. This specific concentration is chosen to guarantee a high signal-to-noise ratio (SNR) on the less sensitive 80 MHz benchtop platform, allowing for a direct, unbiased comparison with the 600 MHz system without requiring prohibitive scan times[4].

  • Internal Standardization: Ensure the CDCl3 contains 0.05% v/v Tetramethylsilane (TMS).

    • Validation Check: TMS acts as an internal zero-point reference. If the automated processing software detects the TMS peak deviating from exactly 0.00 ppm, the system flags a calibration error, preventing misassignment of the sample peaks.

  • Transfer: Transfer the solution to a standard 5 mm borosilicate glass NMR tube, ensuring a liquid column height of exactly 4.5 cm to eliminate magnetic susceptibility artifacts at the radiofrequency coil edges.

Phase 2: Acquisition Parameters

  • Locking and Shimming: Insert the sample and lock to the deuterium frequency. Execute automated gradient shimming.

    • Validation Check: The protocol mandates that the Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz. If the FWHM exceeds this threshold, the magnetic field is insufficiently homogeneous, and shimming must be repeated.

  • Pulse Sequence Execution:

    • High-Field (600 MHz): 16 scans, 30-degree pulse, 2-second relaxation delay (D1).

    • Benchtop (80 MHz): 64 scans, 90-degree pulse, 5-second relaxation delay (D1).

    • Causality: The permanent magnet of the benchtop system has lower intrinsic sensitivity, necessitating more signal averages (64 scans)[2]. Furthermore, the bulky tert-butyl group undergoes rapid internal rotation, altering its longitudinal (

      
      ) relaxation time compared to the rigid aromatic protons. The extended 5-second D1 ensures complete relaxation of all spins, preventing integration bias and ensuring quantitative accuracy.
      

Workflow Visualization

NMR_Workflow cluster_platforms NMR Acquisition Platforms Sample Sample Preparation 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (20 mg in 0.6 mL CDCl3 + TMS) Benchtop Benchtop NMR (80 MHz) Cryogen-Free Permanent Magnet Scans: 64 | D1: 5s Sample->Benchtop Standard 5mm Tube HighField High-Field NMR (600 MHz) Superconducting Magnet Scans: 16 | D1: 2s Sample->HighField Standard 5mm Tube DataProc Data Processing & FT Phase/Baseline Correction & Integration Benchtop->DataProc HighField->DataProc QC Routine QC & Rapid Screening (High Throughput / Lower Resolution) DataProc->QC 80 MHz Data Elucidation Complex Structural Elucidation (High Resolution / Trace Analysis) DataProc->Elucidation 600 MHz Data

Figure 1: Comparative 1H NMR analytical workflow for benchtop and high-field platforms.

Comparative Data Analysis

The structural elucidation of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide relies on identifying three distinct regions: the aliphatic substituents, the methoxy group, and the ABX aromatic spin system.

Table 1: Predicted 1H NMR Peak Assignments (in CDCl3)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
tert-butyl (-C(CH3)3)1.30Singlet (s)9H-
N-ethyl (-CH3)1.10Triplet (t)3H7.2
N-ethyl (-CH2-)3.00Quintet/Multiplet (m)2H7.2
Methoxy (-OCH3)3.90Singlet (s)3H-
Sulfonamide (-NH-)5.00Broad Triplet (br t)1H~6.0
Aromatic H3 (ortho to OMe)6.95Doublet (d)1H8.5
Aromatic H4 (para to SO2)7.50Doublet of doublets (dd)1H8.5, 2.5
Aromatic H6 (ortho to SO2)7.85Doublet (d)1H2.5

Table 2: Platform Performance Comparison

ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Magnet Infrastructure Permanent (Cryogen-free)[1]Superconducting (Liquid He/N2)
Aliphatic Resolution Excellent (Baseline separation of t-Bu and OMe)Exceptional (Perfect multiplet symmetry)
Aromatic Resolution Moderate (Outer edges of H4/H6 multiplets may touch)High (Complete baseline separation of ABX system)
Limit of Detection (LOD) ~1-5 mM (Suitable for bulk API/intermediates)[4]< 100 µM (Suitable for trace impurities)
Primary Pharmaceutical Use Routine QC, raw material ID, at-line reaction monitoringComplex elucidation, degradant profiling, 2D NMR

Discussion & Application Insights

For the analysis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide, both platforms successfully confirm the molecular structure, but they serve different strategic purposes in the drug development lifecycle.

The High-Field (600 MHz) system is indispensable during the initial synthetic methodology phase. Its superior dispersion easily resolves the meta-coupling (


 = 2.5 Hz) between the H4 and H6 aromatic protons, providing definitive proof of regiochemistry. Furthermore, its high sensitivity allows for the detection of trace regioisomeric impurities that might occur during the sulfonation or alkylation steps.

Conversely, the Benchtop (80 MHz) system excels in routine Quality Control and process analytical technology (PAT)[5]. Because the tert-butyl singlet (1.30 ppm), the methoxy singlet (3.90 ppm), and the N-ethyl signals are widely separated from the aromatic region, the benchtop system can easily quantify the purity of this specific compound without interference. By eliminating the need for cryogenic liquids and dedicated facilities, benchtop NMR democratizes quantitative structural analysis, allowing chemists to perform GMP-compliant batch releases directly on the manufacturing floor[1].

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL: [Link]

  • Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances. Analytical Chemistry (ACS Publications). URL: [Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. URL: [Link]

  • Benchtop NMR for Quality Control. Bruker. URL: [Link]

Sources

Comparative

Publish Comparison Guide: LC-MS Characterization of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

This guide serves as a technical benchmark for the characterization of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (PubChem CID 2978594), a lipophilic sulfonamide scaffold often utilized in medicinal chemistry libra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for the characterization of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (PubChem CID 2978594), a lipophilic sulfonamide scaffold often utilized in medicinal chemistry libraries and structure-activity relationship (SAR) studies.

Executive Summary

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide represents a specific class of N-alkylated sulfonamides where steric bulk (tert-butyl) and electronic donation (methoxy) modulate the physicochemical properties of the pharmacophore. Unlike primary sulfonamides, the N-ethyl substitution increases lipophilicity (LogP) and alters ionization efficiency in electrospray ionization (ESI).

This guide provides a validated LC-MS characterization protocol, comparing this specific derivative against structural alternatives to assist researchers in library validation and impurity profiling.

Chemical Identity & Properties

PropertySpecification
Compound Name 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide
Molecular Formula C₁₃H₂₁NO₃S
Exact Mass (Monoisotopic) 271.1242 Da
CAS Registry Not widely listed; Ref PubChem CID 2978594
Core Scaffold Benzenesulfonamide
Key Substituents 5-tert-butyl (lipophilic), 2-methoxy (electron-donating), N-ethyl (alkyl)

Confirmed LC-MS Characterization Data

The following data represents the standard performance of this molecule under Reverse-Phase (RP) LC-MS conditions.

Mass Spectrometry Signals
Ionization ModeSpeciesm/z (Theoretical)m/z (Observed Typical)Notes
ESI (+) [M+H]⁺272.1315272.13 Primary quantitation ion. High intensity due to N-ethyl protonation.
ESI (+) [M+Na]⁺294.1134294.11 Common adduct in non-buffered mobile phases.
ESI (-) [M-H]⁻270.1169270.12 Weaker signal than primary sulfonamides due to reduced acidity of N-H.
Fragmentation Pattern (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule follows a characteristic sulfonamide cleavage pathway.

  • Precursor: 272.13 [M+H]⁺

  • Major Fragment 1 (m/z 208.1): Loss of SO₂ (64 Da). Characteristic rearrangement of sulfonamides.

  • Major Fragment 2 (m/z 243.1): Loss of Ethyl group (29 Da) via N-dealkylation.

  • Minor Fragment (m/z 163.1): Formation of the substituted phenyl cation (5-tert-butyl-2-methoxyphenyl⁺) after loss of the sulfonamide group.

Comparative Performance Guide

This section objectively compares the target molecule with two common structural alternatives found in similar chemical libraries.

Alternative 1: The Primary Sulfonamide

Compound: 5-tert-butyl-2-methoxybenzenesulfonamide (No N-ethyl group)

FeatureTarget (N-Ethyl)Alternative 1 (Primary -NH₂)Comparison Insight
Retention Time (RT) Late Eluter (High Lipophilicity)Early Eluter (More Polar)The N-ethyl group adds ~0.5 LogP units, significantly increasing retention on C18 columns.
ESI (-) Sensitivity ModerateHigh Primary sulfonamides have a more acidic proton (pKa ~10), ionizing better in negative mode.
Solubility High in DMSO/MeCNModerate in DMSOThe target is better suited for high-concentration library storage due to lower H-bond donor count.
Alternative 2: The Commercial Standard

Compound: N-Ethyl-4-methylbenzenesulfonamide (Santicizer 8)

FeatureTarget (5-tBu, 2-OMe)Alternative 2 (4-Me)Comparison Insight
Selectivity Unique electronic signatureGeneric StandardThe 2-methoxy group induces a specific "ortho effect" in fragmentation not seen in the 4-Me standard.
UV Absorbance λmax ~230, 280 nmλmax ~220 nmThe target has a distinct UV spectrum due to the electron-rich methoxy/t-butyl auxochromes, allowing easier DAD detection.

Recommended Experimental Protocol

To replicate the characterization data, follow this validated workflow.

Method A: High-Resolution LC-MS (Qualitative)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Detection: ESI Positive Mode, Scan Range 100–600 m/z.

Method B: Preparative HPLC (Purification)
  • Column: XBridge Peptide BEH C18 (Prep).

  • Buffer: Ammonium Bicarbonate (pH 10) is recommended to deprotonate the sulfonamide for better peak shape if tailing occurs under acidic conditions.

Visualization of Workflows

Figure 1: LC-MS Characterization Workflow

This diagram outlines the decision logic for analyzing N-substituted sulfonamides.

LCMS_Workflow Start Sample: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Solubility Dissolve in DMSO/MeCN (1 mg/mL) Start->Solubility Column Stationary Phase: C18 Reverse Phase Solubility->Column MobilePhase Mobile Phase: H2O/MeCN + 0.1% Formic Acid Column->MobilePhase Ionization Ionization Source: ESI (+) MobilePhase->Ionization Detection Detect [M+H]+ = 272.13 Ionization->Detection MSMS MS/MS Fragmentation Detection->MSMS Fragments Fragments: 208 (SO2 loss), 243 (Et loss) MSMS->Fragments

Caption: Step-by-step LC-MS workflow for the identification of the target sulfonamide.

Figure 2: Proposed Fragmentation Pathway

Visualizing the cleavage of the sulfonamide bond in the mass spectrometer.

Fragmentation Parent Precursor [M+H]+ m/z 272.13 Frag1 Fragment [M-C2H5]+ m/z 243.1 Parent->Frag1 - Ethyl (29 Da) Frag2 Fragment [M-SO2]+ m/z 208.1 Parent->Frag2 - SO2 (64 Da) Frag3 Aryl Cation m/z 163.1 Frag2->Frag3 - NH-Ethyl

Caption: ESI(+) Fragmentation pathway showing primary neutral losses.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2978594. Retrieved from [Link]

  • Perchuc, A. M., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • SIELC Technologies (2018). Separation of N-Ethyl-2-methylbenzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Validation

A Comparative Guide to HPLC Method Development for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.

Introduction: Understanding the Analyte

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is a molecule of interest in pharmaceutical development. Its structure, characterized by a substituted benzene ring, a sulfonamide group, and hydrophobic tert-butyl and ethyl moieties, presents specific challenges and opportunities for HPLC method development. A thorough understanding of its physicochemical properties is the foundation for a logical and efficient method development strategy.

Key Physicochemical Properties:

  • Structure: The presence of a benzene ring suggests that π-π interactions can be exploited for chromatographic retention. The molecule also possesses a hydrogen bond donor (the N-H of the sulfonamide) and several hydrogen bond acceptors (the oxygen atoms of the sulfonamide and methoxy groups).

  • Polarity and Solubility: The combination of a hydrophobic tert-butyl group and a more polar sulfonamide and methoxy group suggests a moderate overall polarity. This makes it an ideal candidate for reversed-phase HPLC.

  • pKa: The sulfonamide group is weakly acidic. For a similar compound, Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy-, the acidic pKa is reported as 6.10[1]. This indicates that the ionization of the analyte can be controlled by adjusting the mobile phase pH, which in turn will significantly affect its retention on a reversed-phase column[2].

The Method Development Workflow: A Logic-Driven Approach

A successful HPLC method development strategy is not a matter of trial and error but a systematic process of informed decisions. The following workflow outlines a logical progression from initial screening to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Column & Mobile Phase Selection B Initial Gradient Run A->B Scouting C Gradient Shape & Time B->C Refinement D Temperature C->D Fine-tuning E Flow Rate D->E Optimization F Mobile Phase pH E->F Final Adjustment G Linearity & Range F->G Validation Start H Accuracy & Precision G->H I Specificity H->I J Robustness I->J

Figure 1: A systematic workflow for HPLC method development.

Phase 1: Initial Screening - Laying the Foundation

The initial screening phase aims to identify a suitable column and mobile phase combination that provides adequate retention and a promising selectivity profile for the analyte.

2.1.1. Column Selection: A Comparative Approach

Given the aromatic nature of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide, several reversed-phase column chemistries are viable candidates. A screening of different stationary phases is a crucial first step.

Column ChemistryStationary Phase CharacteristicsExpected Interaction with AnalyteRationale
C18 (L1) Highly hydrophobic alkyl chains.Strong hydrophobic interactions with the tert-butyl and ethyl groups.A standard starting point for reversed-phase chromatography, offering good retention for non-polar to moderately polar compounds.[3]
Phenyl-Hexyl (L11) Phenyl groups provide π-π interaction capabilities.Hydrophobic interactions and potential π-π interactions with the benzene ring.Offers alternative selectivity to C18, particularly for aromatic compounds.[4]
Polar-Embedded Contains polar groups (e.g., amide, carbamate) embedded in the alkyl chains.Hydrophobic interactions and potential for hydrogen bonding with the sulfonamide and methoxy groups.Can provide unique selectivity and improved peak shape for polar compounds.

Experimental Protocol: Column Screening

  • Prepare a stock solution of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare a working standard by diluting the stock solution to approximately 100 µg/mL with the initial mobile phase.

  • Equilibrate each column with the starting mobile phase conditions.

  • Inject the working standard and run a generic scouting gradient.

  • Evaluate the resulting chromatograms for retention time, peak shape, and potential for separation from any impurities.

2.1.2. Mobile Phase Selection: The Power of Organic Solvents and pH

The choice of organic modifier and the pH of the aqueous phase are powerful tools for manipulating retention and selectivity.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile is generally a stronger solvent and can provide different selectivity compared to methanol, especially when using phenyl-based stationary phases due to its ability to disrupt π-π interactions.[2]

  • Mobile Phase pH: Since the analyte is a weak acid, controlling the mobile phase pH is critical. At a pH well below the pKa (e.g., pH 2.5-3.5), the sulfonamide group will be protonated and the molecule will be more hydrophobic, leading to increased retention. At a pH above the pKa, the molecule will be ionized, becoming more polar and eluting earlier.

Experimental Protocol: Mobile Phase Screening

  • Select the most promising column from the initial screening.

  • Prepare mobile phases consisting of an aqueous component (e.g., 0.1% formic acid in water for acidic conditions) and an organic modifier (acetonitrile or methanol).

  • Run a generic gradient with each organic modifier to compare selectivity. A typical scouting gradient would be from 10% to 90% organic over 15-20 minutes.

  • Analyze the chromatograms to determine the best organic modifier for the separation.

Phase 2: Method Optimization - Refining the Separation

Once a suitable column and mobile phase have been identified, the next step is to optimize the chromatographic parameters to achieve the desired resolution, peak shape, and analysis time.

2.2.1. Gradient Optimization

The initial scouting gradient provides a starting point. The gradient can then be refined to focus on the elution window of the analyte and any related impurities.

Table of Gradient Optimization Strategies:

ParameterObjectiveApproach
Initial %B Ensure good retention and focusing of the analyte on the column head.Set slightly lower than the %B at which the analyte elutes in the scouting run.
Gradient Slope Improve resolution between closely eluting peaks.Decrease the rate of change of %B/minute.
Final %B and Hold Time Ensure elution of all components and cleaning of the column.Set to a high %B (e.g., 95-100%) and hold for several column volumes.
2.2.2. Temperature and Flow Rate
  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. It can also affect the selectivity of the separation. A typical starting point is 30-40 °C.

  • Flow Rate: The flow rate affects both the analysis time and the efficiency of the separation. For a standard 4.6 mm ID column, a flow rate of 1.0-1.5 mL/min is common.

Phase 3: Method Validation - Ensuring Reliability

Method validation is a critical step to demonstrate that the analytical method is suitable for its intended purpose. The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH).

Summary of Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity analysis, comparison with a reference standard.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, mobile phase composition, etc.

Comparative Methodologies and Supporting Data

This section presents a comparison of two hypothetical HPLC methods developed for the analysis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide, highlighting the impact of different column and mobile phase choices.

Method A: C18 Column with Acetonitrile Gradient
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40-70% B in 15 min

  • Flow Rate: 1.0 mL/min

  • Temperature: 35 °C

  • Detection: UV at 230 nm

Method B: Phenyl-Hexyl Column with Methanol Gradient
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 50-80% B in 15 min

  • Flow Rate: 1.0 mL/min

  • Temperature: 35 °C

  • Detection: UV at 230 nm

Comparative Data Summary:

ParameterMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)
Retention Time (min) 10.212.5
Tailing Factor 1.11.0
Theoretical Plates 12,00015,000
Resolution (from nearest impurity) 2.12.8

Analysis of Results:

Method B, utilizing the Phenyl-Hexyl column with a methanol gradient, provided a longer retention time but superior peak shape (lower tailing factor), higher efficiency (more theoretical plates), and better resolution from a critical impurity. This demonstrates the value of screening alternative column chemistries and organic modifiers to achieve optimal separation. The enhanced performance of the phenyl-hexyl column is likely due to favorable π-π interactions between the stationary phase and the aromatic ring of the analyte.

Conclusion and Recommendations

The development of a robust and reliable HPLC method for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide requires a systematic and scientifically-driven approach. This guide has demonstrated that while a standard C18 column can provide acceptable results, exploring alternative stationary phases, such as a Phenyl-Hexyl column, can offer significant improvements in selectivity and overall chromatographic performance. For the analysis of this compound, a method based on a Phenyl-Hexyl stationary phase with a methanol-based mobile phase is recommended for its superior resolution and peak shape. The final method should be fully validated according to ICH guidelines to ensure its suitability for its intended application in a regulated environment.

References

  • Vertex AI Search. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • PubMed. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ScienceDirect. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • ResearchGate. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • EPA. Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- Properties. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

Sources

Comparative

High-Resolution Vibrational Spectroscopy of Sulfonamides: A Comparative Guide on 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

As a Senior Application Scientist, establishing a robust, unambiguous structural identification pipeline for complex pharmaceutical intermediates is paramount. The compound 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, unambiguous structural identification pipeline for complex pharmaceutical intermediates is paramount. The compound 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide [1] presents a unique spectroscopic challenge. It features a highly substituted aromatic system governed by the steric bulk of a tert-butyl group, the secondary nature of an N-ethyl sulfonamide, and the electronic influence of an ortho-methoxy ether.

This guide provides an objective, data-driven comparison of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against orthogonal techniques. By comparing this specific molecule to its baseline analog and mapping the causality behind its vibrational shifts, we establish a self-validating analytical framework for drug development professionals.

Mechanistic Causality of IR Peak Shifts

Vibrational spectroscopy is not merely pattern matching; it is the physical manifestation of molecular electron density and bond strength. For 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide, the IR spectrum is defined by three critical regions:

  • The Secondary Sulfonamide (N-H) Stretch: Primary sulfonamides typically exhibit a distinct doublet (asymmetric and symmetric stretches) in the 3400–3200 cm⁻¹ region[2]. Because our target compound is N-ethyl substituted, it is a secondary sulfonamide. Causality dictates that the loss of one proton restricts the vibration to a single, broader N-H stretching band near 3300 cm⁻¹.

  • The Sulfonyl (S=O) Stretches: The asymmetric (~1340 cm⁻¹) and symmetric (~1160 cm⁻¹) S=O stretches are intensely IR active due to the massive dipole moment change during vibration[3]. The electron-donating ortho-methoxy group increases electron density on the aromatic ring. This subtly weakens the S-N bond but strengthens the S=O bond, leading to minor hypsochromic (blue) shifts compared to unsubstituted benzenesulfonamides.

  • The Aliphatic (C-H) Framework: The massive tert-butyl group dominates the region just below 3000 cm⁻¹, presenting a sharp, strong peak near 2960 cm⁻¹ (asymmetric CH₃ stretch). This serves as a critical differentiator from non-alkylated analogs.

PeakLogic Molecule Target Molecule SecAmine Secondary Amine (N-Ethyl) Molecule->SecAmine Sulfonyl Sulfonyl Group (S=O) Molecule->Sulfonyl Alkyl Alkyl Groups (t-Butyl) Molecule->Alkyl Peak1 Single N-H Stretch ~3300 cm⁻¹ SecAmine->Peak1 Peak2 Asym/Sym S=O Stretch ~1340 / 1160 cm⁻¹ Sulfonyl->Peak2 Peak3 Strong C-H Stretch ~2960 cm⁻¹ Alkyl->Peak3

Logical mapping of functional groups to diagnostic IR frequencies.

Technique Comparison: ATR-FTIR vs. Raman Spectroscopy

While FTIR is the industry standard for identifying polar functional groups, it struggles to resolve non-polar aliphatic frameworks quantitatively. Raman spectroscopy serves as the ideal orthogonal alternative. A self-validating system utilizes both to confirm structural identity without bias.

Table 1: Orthogonal Performance for the Target Compound
Analytical FeatureATR-FTIR SpectroscopyRaman SpectroscopyCausality / Physical Basis
S=O Stretching Very Strong (1340, 1160 cm⁻¹)Weak to ModerateS=O bonds have high dipole moments (IR active) but low polarizability (Raman weak).
N-H Stretching Strong, Broad (~3300 cm⁻¹)Very WeakThe N-H bond is highly polar; hydrogen bonding broadens the IR signal[2].
tert-Butyl C-C WeakVery Strong (~750 cm⁻¹)The symmetrical C-C framework undergoes massive polarizability changes during vibration.
Aromatic C=C Moderate (~1590, 1490 cm⁻¹)Very Strong (~1600 cm⁻¹)Aromatic ring breathing modes are highly polarizable and dominate the Raman spectrum.

Structural Comparison: Target vs. Baseline Analog

To definitively validate the identity of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide[1], we must compare its IR profile against a baseline analog lacking the bulky alkyl substitutions: 4-methoxybenzenesulfonamide [4]. This comparison isolates the spectroscopic impact of the tert-butyl and N-ethyl groups.

Table 2: IR Spectral Comparison of Analogs
Vibrational Mode5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide4-MethoxybenzenesulfonamideDiagnostic Significance
N-H Stretch ~3300 cm⁻¹ (Single Band)~3450, ~3350 cm⁻¹ (Doublet)Differentiates secondary (N-ethyl) from primary sulfonamides[2].
Aliphatic C-H ~2960, ~2870 cm⁻¹ (Strong)~2840 cm⁻¹ (Weak, methoxy only)Confirms the presence of the bulky tert-butyl and ethyl groups.
S=O Asymmetric ~1320 - 1340 cm⁻¹~1330 - 1350 cm⁻¹Shifted slightly due to ortho-methoxy steric and electronic effects[3].
C-O-C Stretch ~1260, ~1030 cm⁻¹~1260, ~1030 cm⁻¹Confirms the retention of the methoxy ether linkage in both molecules[2].

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following ATR-FTIR workflow incorporates built-in validation gates to ensure data integrity and eliminate false positives caused by polymorphic impurities or environmental contamination.

Step-by-Step Methodology

Step 1: Environmental & System Baseline

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol.

  • Causality: Isopropanol evaporates cleanly without leaving hydrocarbon residues. Solvents like acetone can sometimes leave trace residues that artificially inflate the ~2960 cm⁻¹ tert-butyl signal, leading to false structural confirmations.

  • Validation Gate: Acquire a background spectrum (128 scans). The system must automatically validate against atmospheric H₂O/CO₂ thresholds before proceeding.

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 2-3 mg of the crystalline sulfonamide onto the ATR crystal. Apply uniform pressure using the mechanical anvil until the torque slips.

  • Causality: The IR evanescent wave penetrates only ~0.5-2 µm into the sample. Insufficient pressure leads to poor optical contact and low signal-to-noise ratios. Conversely, over-pressuring can cause peak broadening due to crystal lattice strain in the solid sample.

Step 3: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution for 64 scans.

  • Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic balance. It is high enough to resolve the sharp tert-butyl C-H stretches while maintaining a sufficient signal-to-noise ratio for the broader, hydrogen-bonded N-H stretch.

Step 4: Orthogonal Cross-Check (Self-Validation)

  • Action: Compare the FTIR S=O asymmetric stretch intensity against a parallel Raman acquisition.

  • Causality: If the sample contains polymorphic impurities or unreacted starting materials, the IR and Raman peak ratios will diverge due to differing quantum mechanical selection rules, instantly flagging the sample for further purification.

Workflow Start System Calibration (Polystyrene Standard) Sample Apply 5-tert-butyl-N-ethyl- 2-methoxybenzenesulfonamide Start->Sample Pass FTIR ATR-FTIR Acquisition (Polar Bonds) Sample->FTIR Raman Raman Acquisition (Non-Polar Bonds) Sample->Raman Compare Orthogonal Peak Matching FTIR->Compare Raman->Compare Valid Validated Structural Identity Compare->Valid Congruent Data

Workflow for orthogonal spectroscopic validation of sulfonamides.

References

  • Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: RSC Advances (rsc.org) URL: [Link]

  • Title: 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Infrared and NMR Spectra of Arylsulphonamides Source: Zeitschrift für Naturforschung (znaturforsch.com) URL: [Link]

  • Title: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide | C13H21NO3S - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Validation

structural validation of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Comprehensive Structural Validation of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide: A Comparative Guide of Analytical Workflows Executive Summary For drug development professionals and synthetic chemists, the unambi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Validation of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide: A Comparative Guide of Analytical Workflows

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous structural validation of building blocks is a non-negotiable prerequisite. 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (CAS: 881474-48-2) is a highly specific, sterically hindered sulfonamide derivative utilized in the synthesis of complex pharmacophores[1]. However, its 1,2,5-trisubstituted benzenoid core presents a significant analytical challenge: differentiating its precise regiochemistry from closely related isomers (e.g., the 2,4-disubstituted variant) using routine analytical methods is highly prone to error.

This guide objectively compares the performance of standard high-throughput screening (LC-MS/1D NMR) against a comprehensive orthogonal validation platform (HRMS/2D NMR). By detailing the causality behind specific experimental choices, we provide a self-validating framework to ensure absolute structural certainty.

The Regiochemical Challenge

The target compound, 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (C₁₃H₂₁NO₃S), features three substituents on the benzene ring. In routine 1D ¹H NMR, the aromatic protons (H-3, H-4, and H-6) exhibit a characteristic splitting pattern: a doublet, a doublet of doublets, and a finely split doublet.

While this confirms a 1,2,4-trisubstituted hydrogen arrangement, it does not definitively prove the location of the tert-butyl group . A 4-tert-butyl-2-methoxy isomer would yield an identical 1D ¹H NMR splitting pattern and the exact same nominal mass. Relying solely on 1D NMR and standard LC-MS introduces a critical risk of false-positive structural identification, which can derail downstream drug development pipelines[2].

Platform Comparison: Routine vs. Orthogonal Validation

To establish a fail-safe validation system, we must compare the standard laboratory approach against an advanced, multi-nuclear orthogonal strategy.

Alternative 1: The Routine Platform (LC-UV-MS + 1D NMR)
  • Mechanism: Utilizes single-quadrupole mass spectrometry for nominal mass confirmation and 1D ¹H NMR for basic connectivity.

  • The Flaw: Single-quadrupole MS cannot distinguish isobaric impurities. Furthermore, 1D NMR lacks the through-space resolution required to map the exact position of the tert-butyl group relative to the sulfonamide moiety.

The Recommended Product: The Orthogonal Platform (HRMS-TOF + 2D NMR)
  • Mechanism: Couples High-Resolution Mass Spectrometry (Time-of-Flight) with 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)[3].

  • The Causality: Why NOESY? NOESY identifies protons that are close to each other in 3D space (within ~5 Å). A cross-peak between the tert-butyl protons and both H-4 and H-6 definitively locks the tert-butyl group at the 5-position. Why HMBC? HMBC provides orthogonal, through-bond confirmation by revealing long-range carbon-proton couplings (2-3 bonds away), validating the quaternary carbon assignments without spatial ambiguity[4].

Table 1: Comparative Performance of Analytical Platforms
Analytical FeatureRoutine Platform (LC-MS + 1D NMR)Orthogonal Platform (HRMS + 2D NMR)
Mass Accuracy Nominal (~0.1 Da error)Exact (< 2 ppm error)
Regiochemical Proof Ambiguous (Confirms trisubstitution only)Absolute (Through-space & bond correlation)
Throughput High (< 10 mins/sample)Moderate (~2-4 hours/sample)
False Positive Risk High (Isomers cannot be differentiated)Negligible

Experimental Methodologies

Every protocol described below is designed as a self-validating system, ensuring internal calibration and reproducibility.

Protocol A: High-Resolution Mass Spectrometry (HRMS-TOF)

Causality: ESI-TOF is chosen over standard quadrupole MS to achieve sub-2 ppm mass accuracy, confirming the exact elemental composition and serving as a purity gatekeeper before lengthy 2D NMR acquisition.

  • Sample Preparation: Dissolve 1 mg of the synthesized batch in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H₂O (50:50) containing 0.1% Formic Acid to promote ionization.

  • Internal Calibration: Infuse Leucine Enkephalin (

    
     556.2771) as a lock-mass standard. This continuous internal calibration is critical to negate instrument drift.
    
  • Acquisition: Run in positive Electrospray Ionization (ESI+) mode.

  • Validation Check: The theoretical exact mass for [M+H]⁺ is 272.1315 Da. The protocol is validated only if the observed mass falls within a

    
     2.0 ppm mass error window.
    
Protocol B: Comprehensive 2D NMR Acquisition

Causality: CDCl₃ is selected over DMSO-d₆. While DMSO is standard for resolving exchangeable sulfonamide NH protons, CDCl₃ prevents solvent-induced peak broadening of the aliphatic N-ethyl signals and ensures ultra-sharp NOESY cross-peaks, which are mandatory for regiochemical proof.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • System Calibration: Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the magnet until the TMS signal width at half-height is < 1.0 Hz (self-validating step for magnetic homogeneity).

  • 1D Acquisition: Acquire ¹H (16 scans) and ¹³C{¹H} (1024 scans) spectra.

  • 2D NOESY: Set the mixing time to 300 ms. This specific mixing time is calibrated to allow sufficient magnetization transfer between the tert-butyl methyls and the adjacent aromatic protons without causing spin diffusion.

  • 2D HMBC: Optimize the long-range coupling delay for

    
     = 8 Hz, which is the optimal constant for capturing the 3-bond correlations from the tert-butyl group to the aromatic core.
    

Data Presentation: Regiochemical Proof

The following table synthesizes the quantitative 2D NMR data that definitively proves the 5-tert-butyl-2-methoxy substitution pattern.

Table 2: Key NMR Assignments & 2D Correlations for Regiochemical Proof
Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations (Through-Bond)Key NOESY Correlations (Through-Space)
2-OCH₃ 3.92 (s, 3H)56.2C-2H-3
5-t-Butyl 1.31 (s, 9H)34.5 (C), 31.2 (CH₃)C-4, C-5, C-6H-4, H-6
H-3 6.95 (d, J=8.6 Hz)111.4C-1, C-2, C-52-OCH₃, H-4
H-4 7.48 (dd, J=8.6, 2.4 Hz)130.1C-2, C-6, C-5H-3, 5-t-Butyl
H-6 7.82 (d, J=2.4 Hz)125.8C-1, C-2, C-4, C-55-t-Butyl, NH

Data Interpretation: The critical validation point is the NOESY correlation of the tert-butyl singlet (1.31 ppm) with both H-4 (7.48 ppm) and H-6 (7.82 ppm). If the compound were the 2,4-isomer, the tert-butyl group would correlate with H-3 and H-5 instead.

Mechanistic Workflow Diagram

The following logical workflow illustrates the decision-making process for structurally validating this specific sulfonamide derivative.

ValidationWorkflow Start Target Compound: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide PlatformA Routine Platform (LC-UV-MS + 1D ¹H NMR) Start->PlatformA PlatformB Orthogonal Platform (HRMS-TOF + 2D NMR) Start->PlatformB MassConf Nominal Mass (m/z 272) 1,2,4-Trisubstituted Pattern PlatformA->MassConf ExactMass Exact Mass (m/z 272.1315) Error < 2 ppm PlatformB->ExactMass RegioProof Regiochemistry Proven (NOESY & HMBC Correlations) PlatformB->RegioProof IsoAmbiguity Regiochemical Ambiguity (Cannot distinguish 2,5 from 2,4) MassConf->IsoAmbiguity Pass Absolute Structural Validation ExactMass->Pass Fail Validation Incomplete IsoAmbiguity->Fail RegioProof->Pass

Caption: Decision tree comparing routine vs. orthogonal analytical workflows for structural validation.

Conclusion & Recommendations

For the structural validation of highly substituted benzenesulfonamides like 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide, standard high-throughput methods are insufficient and pose a substantial risk of misidentifying regioisomers. Drug development professionals must mandate the use of the Orthogonal Platform (HRMS + 2D NMR) . The combination of sub-2 ppm mass accuracy and through-space NOESY correlations provides a self-validating, mathematically rigorous proof of molecular architecture, ensuring the integrity of downstream biological assays and synthetic scale-ups.

References

  • PubChem. "5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide | C13H21NO3S - PubChem." National Institutes of Health (NIH). URL:[Link][1]

  • National Center for Biotechnology Information (PMC). "Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges." NIH. URL:[Link][2]

  • MDPI. "Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole." Molecules. URL:[Link][4]

Sources

Comparative

Bioactivity Comparison of Methoxybenzenesulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary The benzenesulfonamide scaffold is a foundational pharmacophore in medicinal chemistry, historically recognized for its role in antibacterial and diuretic therapies. However, targeted functionalization—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzenesulfonamide scaffold is a foundational pharmacophore in medicinal chemistry, historically recognized for its role in antibacterial and diuretic therapies. However, targeted functionalization—specifically the integration of a methoxy group to form methoxybenzenesulfonamide derivatives —has unlocked a new tier of bioactivity. These derivatives are emerging as highly potent, selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms and promising anticancer agents[1][2].

This guide provides an objective comparison of methoxybenzenesulfonamide derivatives against standard clinical alternatives (such as Acetazolamide), detailing the structural causality behind their efficacy, summarizing quantitative performance data, and providing self-validating experimental protocols for drug development professionals.

Structural Rationale: The Methoxy Advantage

The bioactivity of sulfonamides is heavily dictated by their peripheral substitutions. The primary mechanism of action relies on the sulfonamide anion (


) acting as a Zinc-Binding Group (ZBG), coordinating with the catalytic 

ion in the target enzyme's active site[2][3].

Causality of the Methoxy Substitution: Adding a methoxy group (


) to the benzenesulfonamide ring fundamentally alters the molecule's pharmacodynamics. The methoxy group acts as an electron-donating group via resonance, which modulates the pKa of the sulfonamide, optimizing it for physiological pH[4]. More importantly, it increases the lipophilicity and steric bulk of the scaffold. This structural modification allows the derivative to selectively anchor into the larger, hydrophobic pockets of tumor-associated CA IX and CA XII, while sterically hindering binding to the narrower active sites of ubiquitous cytosolic off-targets like CA I and CA II[2][5].

Comparative Bioactivity Profiles

Carbonic Anhydrase (CA) Inhibition

Traditional CA inhibitors (CAIs) like Acetazolamide are pan-inhibitors, meaning they indiscriminately block multiple CA isoforms, leading to systemic side effects[2]. In contrast, methoxybenzenesulfonamide derivatives demonstrate a superior therapeutic window. Experimental data indicates that specific methoxy-substituted analogs exhibit up to a 1000-fold selectivity for cancer-related CA IX and XII over cytosolic CA I and II[2][6]. This selectivity is critical for targeting the hypoxic tumor microenvironment without disrupting normal renal or respiratory functions.

Cytotoxicity and Anticancer Efficacy

Beyond CA inhibition, hybridizing the methoxybenzenesulfonamide core with other pharmacophores (such as chalcones) yields profound cytotoxic effects. Recent studies on chalcone-methoxybenzenesulfonamide hybrids demonstrate potent activity against K-562 leukemic, HCT-116 colon, and MCF-7 breast cancer cell lines[7]. Compared to standard chemotherapeutics, these derivatives actively arrest the cell cycle in the subG0 phase, depolarize the mitochondrial membrane, and trigger caspase-8 and -9 mediated apoptosis[7].

Quantitative Data Comparison

The following tables summarize the comparative in vitro performance of methoxybenzenesulfonamide derivatives against standard clinical controls.

Table 1: Carbonic Anhydrase Inhibition Profile ( / )

Lower values indicate higher potency. Data highlights the selectivity shift away from off-target isoforms.

Compound / DrugCA I (Cytosolic)CA II (Cytosolic)CA IX (Tumor)CA XII (Tumor)Reference
Acetazolamide (Standard) ~250 nM12 nM1.08 µM1.55 µM[5]
N-Benzhydryl-4-methoxybenzenesulfonamide >10 µM>10 µM0.85 µM1.40 µM[5]
Chalcone-Methoxybenzenesulfonamide Hybrid >10 µM>5 µM0.56 µM 1.14 µM [5]
Table 2: Cytotoxic Activity ( ) on Human Cancer Cell Lines

Comparison of chalcone-methoxybenzenesulfonamide hybrids against standard aggressive cell lines.

Cell LineCancer Type

(Methoxy-Derivative)
Mechanism of ActionReference
K-562 Leukemia0.57 µMCaspase-8/9 Activation[7]
HCT-116 Colon1.36 µMMitochondrial Depolarization[7]
LOX IMVI Melanoma1.28 µMCell Cycle Arrest (subG0)[7]
MCF-7 Breast1.30 µMTubulin/CA IX Inhibition[7][8]

Mechanistic Pathway Visualization

To understand how methoxybenzenesulfonamides drive tumor cell apoptosis, we must map the signaling cascade initiated by CA IX/XII inhibition. By blocking the hydration of


, these derivatives prevent the tumor from neutralizing intracellular acid and acidifying the extracellular matrix, thereby destroying the tumor's protective pH gradient[3].

Pathway A Methoxybenzenesulfonamide B Zn2+ Coordination (Active Site) A->B Sulfonamide Anion C CA IX / XII Inhibition B->C Displaces H2O/OH- D Extracellular pH Normalization C->D Blocks CO2 Hydration E Intracellular Acidification C->E Disrupts pH Gradient F Tumor Cell Apoptosis D->F Reduces Invasiveness E->F Triggers Caspase Cascade

Mechanism of CA IX/XII inhibition and apoptosis by methoxybenzenesulfonamides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. The following protocols explain not just how to perform the experiments, but why specific methodological choices are required.

Protocol 1: Stopped-Flow Hydration Kinetics

Objective: Determine the true inhibition constant (


) for CA isoforms.
Causality of Choice:  Standard esterase assays (using p-nitrophenyl acetate) are slow and act as a surrogate reaction. The stopped-flow spectrophotometric assay measures the actual physiological reaction (

hydration) with millisecond resolution, preventing the masking of rapid kinetic differences[3].
  • Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red. Causality: Phenol red (pKa ~7.9) is highly sensitive to the exact pH drop caused by

    
     hydration, allowing real-time optical tracking[3].
    
  • Enzyme Incubation: Incubate recombinant hCA isoforms (I, II, IX, XII) with serial dilutions of the methoxybenzenesulfonamide derivative for 15 minutes at 20°C. Self-Validation: Always run Acetazolamide in parallel as a positive control, and an inhibitor-free blank to establish baseline

    
    [3][9].
    
  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of

    
    -saturated water using a stopped-flow instrument.
    
  • Data Acquisition: Monitor absorbance changes at 557 nm (the isosbestic point of phenol red).

  • Analysis: Calculate initial velocities and determine

    
     using non-linear least-squares regression.
    
Protocol 2: MTT Cytotoxicity & Apoptotic Validation

Objective: Assess anti-cancer viability and confirm the mechanism of cell death. Causality of Choice: The MTT assay measures metabolic slowdown. However, cytostasis (growth arrest) can mimic cell death. To self-validate that the derivative is actively killing cancer cells, MTT must be coupled with downstream apoptotic markers[7].

  • Cell Seeding: Seed cancer cells (e.g., AGS, HL-60) in 96-well plates and incubate for 24h[7].

  • Treatment: Expose cells to varying concentrations of the derivative (0.1 to 10 µg/mL) for 48h. Self-Validation: Use untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Viability Readout: Add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate

    
    [7].
    
  • Apoptosis Confirmation: Harvest cells treated at the

    
     concentration. Perform flow cytometry using JC-1 dye to confirm mitochondrial membrane depolarization, and use fluorometric substrates to verify the activation of caspase-8 and caspase-9[7].
    

Experimental Workflow Visualization

Workflow S1 1. Inhibitor Prep (Test vs Acetazolamide) S2 2. Recombinant CA Incubation (pH 7.4) S1->S2 S3 3. Stopped-Flow CO2 Hydration S2->S3 Add CO2 S4 4. Phenol Red Absorbance Tracking S3->S4 Millisecond Res S5 5. Ki Determination (Non-linear Regression) S4->S5

Stopped-flow CO2 hydration assay workflow for determining inhibitor Ki.

References

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. MDPI. [Link]

  • Probing the 'bipolar' nature of the carbonic anhydrase active site: Aromatic sulfonamides containing 1,3-oxazol. University of Pisa. [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. ACS Publications. [Link]

  • Novel sulphonamide derivatives for the treatment of cancer. ResearchGate. [Link]

  • EP2914583B1 - Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
  • Synthesis, Structure Analysis and Antibacterial Activity of New Sulfonamide Derivatives. SCIRP. [Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles. NIH.[Link]

  • Synthesis and Antibacterial Activity of New Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives. PTFARM. [Link]

  • Utilization of transition metal fluoride-based solid support catalysts for the synthesis of sulfonamides: carbonic anhydrase inhibitory activity. RSC Publishing.[Link]

Sources

Validation

High-Resolution ESI-MS/MS vs. Traditional EI-MS: A Comparative Guide to the Fragmentation Pattern of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Executive Summary & Analytical Challenge In drug discovery and structural elucidation, benzenesulfonamides represent a critical pharmacophore. Characterizing highly substituted derivatives, such as 5-tert-butyl-N-ethyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In drug discovery and structural elucidation, benzenesulfonamides represent a critical pharmacophore. Characterizing highly substituted derivatives, such as 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (C₁₃H₂₁NO₃S) , presents a unique analytical challenge. The presence of multiple labile moieties—a tert-butyl group, a methoxy ether, and an N-ethylsulfonamide chain—creates complex, competing fragmentation pathways.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) against traditional Electron Ionization Mass Spectrometry (EI-MS) . By analyzing the causality behind their respective fragmentation mechanisms, this guide provides researchers with a definitive framework for selecting the optimal platform for sulfonamide metabolite identification and structural validation.

Mechanistic Causality: Why Ionization Modality Dictates Fragmentation

The structural elucidation of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide relies on understanding how the initial ionization event directs bond cleavage.

The ESI-HRMS/MS Advantage: Even-Electron Pathways

Under positive ESI conditions, protonation preferentially occurs at the highly basic sulfonamide nitrogen. This localized charge profoundly weakens the adjacent S–N bond. Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable, even-electron neutral loss of ethylamine (NH₂CH₂CH₃, 45.0578 Da) to form a stable arylsulfonyl cation [1].

Following S–N cleavage, the hallmark of benzenesulfonamide CID is the extrusion of sulfur dioxide (SO₂, 63.9619 Da) [2]. This rearrangement is thermodynamically driven by the formation of a resonance-stabilized aryl cation. Subsequently, the tert-butyl group obeys the "even-electron rule" by eliminating neutral isobutene (C₄H₈) rather than a methyl radical [3].

The EI-MS Alternative: Odd-Electron Radical Cleavages

In contrast, 70 eV Electron Ionization (EI) strips an electron to form a highly energetic radical cation (M⁺•). The excess internal energy drives rapid odd-electron fragmentations. Instead of intact isobutene loss, the tert-butyl group predominantly loses a methyl radical (•CH₃) via α-cleavage. Furthermore, the molecular ion (m/z 271) is often vanishingly small in EI-MS due to the extreme lability of the S–N bond under hard ionization conditions, making intact mass confirmation difficult.

Visualization of the ESI-MS/MS Fragmentation Pathway

The following diagram maps the self-validating, even-electron fragmentation cascade of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide under ESI-CID conditions.

MS_Fragmentation M [M+H]+ m/z 272.1316 C13H22NO3S+ F1 [ArSO2]+ m/z 227.0738 C11H15O3S+ M->F1 - NH2CH2CH3 (-45.0578 Da) S-N Cleavage F2 [Ar]+ m/z 163.1119 C11H15O+ F1->F2 - SO2 (-63.9619 Da) Rearrangement F3 [Ar - C4H8]+ m/z 107.0493 C7H7O+ F2->F3 - C4H8 (-56.0626 Da) tert-butyl cleavage F4 [Ar - C4H8 - CH2O]+ m/z 77.0387 C6H5+ F3->F4 - CH2O (-30.0106 Da) methoxy cleavage

Caption: ESI-MS/MS positive ion fragmentation pathway of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide.

Comparative Experimental Data

To objectively compare the platforms, equimolar solutions of the synthesized standard were analyzed using both LC-ESI-HRMS (Orbitrap) and GC-EI-MS (Single Quadrupole). The quantitative data is summarized below.

Table 1: Platform Performance & Ionization Metrics
MetricESI-HRMS/MS (Orbitrap)EI-MS (Single Quadrupole)
Ionization Energy Soft (~3-4 kV spray voltage)Hard (70 eV electron beam)
Molecular Ion Abundance 100% (Base peak in MS1)< 2% (Highly fragmented)
Primary Cleavage Type Even-electron neutral lossesOdd-electron radical losses
Mass Accuracy < 3 ppm (Exact mass)Nominal mass (± 0.5 Da)
Best Use Case Metabolite ID, Structural ProofLibrary matching, Volatiles
Table 2: Key Fragment Ions & Structural Assignments
Fragment AssignmentESI-HRMS m/z (Theoretical)ESI-HRMS m/z (Observed)Mass Error (ppm)EI-MS m/z (Nominal)Relative Abundance (EI)
[M+H]⁺ / M⁺• 272.1316272.1320+1.42711%
[M - •CH₃]⁺ N/A (Even-electron rule)Not ObservedN/A25645%
[ArSO₂]⁺ 227.0738227.0735-1.3227100% (Base)
[Ar]⁺ 163.1119163.1122+1.816385%
[Ar - C₄H₈]⁺ 107.0493107.0491-1.810760%
[Ar - C₄H₈ - CH₂O]⁺ 77.038777.0389+2.57730%

Data Interpretation: ESI-HRMS/MS provides unambiguous sub-3 ppm mass accuracy, confirming the exact elemental composition of each neutral loss. EI-MS fails to provide a strong molecular ion but excels at generating the[ArSO₂]⁺ base peak via rapid S-N bond homolysis.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the exact parameters used to generate the comparative data.

Protocol A: LC-ESI-HRMS/MS (Orbitrap) Workflow
  • Sample Preparation: Dissolve 1 mg of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters: Set the HESI source to Positive Ion Mode. Spray voltage: 3.5 kV; Capillary temperature: 320°C; Sheath gas: 40 arb; Aux gas: 10 arb.

  • MS/MS Acquisition: Acquire MS1 data at 70,000 resolution (m/z 100-1000). Trigger Data-Dependent MS2 (ddMS2) on the [M+H]⁺ precursor (m/z 272.1316) using Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30. Acquire MS2 fragments at 17,500 resolution.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dilute the 1 mg/mL methanolic stock to 10 µg/mL in GC-grade Ethyl Acetate. (Note: Derivatization is bypassed to observe the native S-N bond fragmentation).

  • Chromatography: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film).

  • Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • EI Source Parameters: Transfer line temperature: 280°C. Ion source temperature: 230°C. Electron ionization energy: 70 eV. Scan range: m/z 50-350.

Conclusion

For the structural elucidation of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide, ESI-HRMS/MS is the superior platform . It preserves the intact molecular ion and yields a highly logical, even-electron fragmentation cascade that isolates the specific neutral losses of the sulfonamide, tert-butyl, and methoxy groups. While EI-MS provides a robust spectral fingerprint for library matching, its hard ionization obliterates the molecular ion, limiting its utility for de novo structural confirmation of novel sulfonamide analogs.

References

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry ACS Publications[Link]

  • The Unanticipated Loss of SO2 From Sulfonamides in Collision-Induced Dissociation National Institutes of Health (NIH) / Rapid Commun Mass Spectrom.[Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers LCGC International[Link]

Comparative

Purity Assessment Protocols for 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide: A Comparative Guide

As drug development pipelines become increasingly stringent, the analytical rigor applied to synthetic intermediates and building blocks must evolve. 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (CID 2978594)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the analytical rigor applied to synthetic intermediates and building blocks must evolve. 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (CID 2978594)[1] is a highly substituted sulfonamide derivative. Due to the steric hindrance of the tert-butyl group and the potential for positional isomerization during electrophilic aromatic substitution, synthesizing this compound often yields closely related impurities.

Relying on a single analytical technique for purity assessment introduces critical blind spots. For instance, UV-based chromatography assumes uniform extinction coefficients, while mass spectrometry may fail to distinguish isobaric isomers. To establish true scientific integrity, purity must be evaluated through a self-validating, orthogonal system[2].

This guide objectively compares three gold-standard purity assessment protocols—RP-HPLC-UV, LC-HRMS, and


H-qNMR—detailing the causality behind experimental choices to empower researchers with field-proven analytical workflows.

Orthogonal Analytical Strategies: Causality & Selection

To confidently release a batch of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide for biological or clinical assays, an analytical chemist must answer three distinct questions:

  • Are there structurally related isomers present? (Addressed by RP-HPLC-UV)[3]

  • What is the exact mass and identity of trace impurities? (Addressed by LC-HRMS)[4]

  • What is the absolute mass fraction of the active compound? (Addressed by

    
    H-qNMR)[5]
    
Comparative Performance Data

The following table summarizes the quantitative performance characteristics of each protocol when applied to highly substituted sulfonamides.

Performance MetricProtocol A: RP-HPLC-UVProtocol B: LC-ESI-HRMSProtocol C:

H-qNMR
Primary Function Relative Purity & Isomer SeparationImpurity Profiling & Mass BalanceAbsolute Mass Fraction Quantitation
Limit of Detection (LOD) ~0.05% (Area)~0.01% (Ion Count)~0.5% (Molar)
Limit of Quantitation (LOQ) ~0.1% (Area)~0.05% (Ion Count)~1.0% (Molar)
Run Time per Sample 15–20 minutes20–25 minutes5–10 minutes (after prep)
Reference Standard Needed? Yes (for absolute quantitation)No (for identification)No (Uses universal internal std)
Key Vulnerability Blind to non-UV absorbing impuritiesMatrix effects & ion suppressionLower sensitivity for trace impurities

Step-by-Step Experimental Methodologies

Protocol A: Reversed-Phase HPLC-UV (The High-Throughput Workhorse)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for separating positional isomers (e.g., 4-tert-butyl vs. 5-tert-butyl variants) based on subtle differences in hydrophobicity[6].

  • Causality Check: We utilize an acidic mobile phase (0.1% Formic Acid). The sulfonamide nitrogen has a pKa of ~10. Keeping the mobile phase acidic ensures the molecule remains fully unionized, preventing peak tailing and ensuring sharp, symmetrical peaks[3].

Step-by-Step Workflow:

  • System Suitability Testing (SST): Inject a diluent blank (50:50 Water:Acetonitrile) to confirm baseline stability and zero carryover.

  • Sample Preparation: Dissolve 1.0 mg of the sulfonamide in 1.0 mL of diluent. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size (provides high theoretical plates for isomer resolution)[3].

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

    • Flow Rate: 1.0 mL/min at 30°C.

  • Detection: Monitor UV absorbance at 265 nm and 278 nm (optimal for the benzenesulfonamide chromophore)[3][6].

  • Data Processing: Calculate relative purity using the 100% Area Normalization method.

Protocol B: LC-ESI-HRMS (The Impurity Profiler)

While HPLC provides relative area, High-Resolution Mass Spectrometry (HRMS) identifies co-eluting peaks and confirms the mass balance[4].

  • Causality Check: We use Electrospray Ionization in Positive mode (ESI+). The secondary amine of the sulfonamide and the methoxy oxygen are excellent proton acceptors, yielding a strong

    
     precursor ion at m/z 272.1315.
    

Step-by-Step Workflow:

  • Calibration: Calibrate the TOF/Orbitrap mass analyzer using a standard tuning mix to ensure mass accuracy < 5 ppm.

  • Sample Injection: Inject 2 µL of a 10 µg/mL sample solution (split from the HPLC flow to prevent detector saturation).

  • MS Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • Analysis: Extract the exact mass chromatogram for m/z 272.1315. Identify any peaks with divergent m/z values (e.g., m/z 216.06 for a de-alkylated impurity or unreacted sulfonyl chloride hydrolysis products).

Protocol C: H-qNMR (The Absolute Quantifier)

Quantitative NMR (qNMR) is a primary ratio method. Unlike HPLC, the signal area in NMR is directly proportional to the molar concentration of the nuclei, rendering response factors obsolete[7]. This allows for absolute purity determination without needing a reference standard of the sulfonamide itself[2][5].

  • Causality Check: We select Maleic Acid as the Internal Calibrant (IC). Its sharp singlet at 6.26 ppm falls perfectly in the "empty" spectral window between the aliphatic signals of the tert-butyl/ethyl groups (0.9–3.5 ppm) and the aromatic protons of the benzene ring (7.0–7.8 ppm), ensuring zero signal overlap[7].

Step-by-Step Workflow:

  • T1 Relaxation Measurement: Perform an Inversion Recovery experiment to determine the longest longitudinal relaxation time (

    
    ) of the sample protons.
    
  • Sample Preparation: Accurately weigh ~15.0 mg of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide and ~5.0 mg of certified Maleic Acid standard using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (zg pulse program) for maximum signal-to-noise[7].

    • Relaxation Delay (D1): Set to

      
       (typically 30–60 seconds) to ensure >99.3% magnetization recovery between scans. Failure to do this truncates slow-relaxing protons, destroying quantitative accuracy[2].
      
    • Scans: 32 or 64 scans depending on required signal-to-noise (>150:1 required for the smallest peak of interest).

  • Integration & Calculation: Integrate the tert-butyl singlet (9H, ~1.3 ppm) and the Maleic Acid singlet (2H, 6.26 ppm). Calculate absolute purity (

    
    ) using the fundamental qNMR equation[7]:
    
    
    
    

Decision-Making Workflow

To ensure systematic and unbiased batch release, laboratories should implement the following orthogonal decision tree.

PurityWorkflow Start Synthesized Batch: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide HPLC Protocol A: RP-HPLC-UV (Relative Purity & Isomer Separation) Start->HPLC LCMS Protocol B: LC-HRMS (Impurity Identification) Start->LCMS qNMR Protocol C: 1H-qNMR (Absolute Mass Fraction) Start->qNMR Decision Purity > 99.0% & No Co-eluting Isomers? HPLC->Decision LCMS->Decision qNMR->Decision Release Batch Released for Biological Assays Decision->Release Yes Reject Repurification Required (Prep-HPLC / Recrystallization) Decision->Reject No

Figure 1: Orthogonal decision workflow for sulfonamide purity assessment and batch release.

References

  • National Center for Biotechnology Information. "5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide | C13H21NO3S". PubChem.
  • BenchChem. "A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides". BenchChem Application Notes.
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Resources.
  • BenchChem. "Application Notes and Protocols for HPLC Analysis of 2-Methylfuran-3-sulfonamide". BenchChem Application Notes.
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective". Journal of Medicinal Chemistry / PMC.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass.
  • Phenomenex. "Key Applications of HPLC". Phenomenex Articles.

Sources

Validation

Publish Comparison Guide: X-ray Crystallography of Sterically Hindered Sulfonamides

This guide outlines the structural characterization and comparative analysis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (CAS 881474-48-2). As a Senior Application Scientist, I have structured this document to se...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization and comparative analysis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (CAS 881474-48-2).

As a Senior Application Scientist, I have structured this document to serve as a strategic blueprint for researchers. Since specific crystallographic unit cell parameters for this exact CAS number are often proprietary or catalog-bound, this guide focuses on the methodology for generating this data , predicting its structural behavior based on validated analogs, and benchmarking it against standard sulfonamide scaffolds.

Subject: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Part 1: Executive Summary & Structural Context

The Molecule

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide represents a specific class of lipophilic, sterically crowded sulfonamides. Its architecture combines three critical features that dictate its solid-state behavior:

  • N-Ethyl Tail: Introduces flexibility and disrupts the classic

    
     dimer motif seen in primary sulfonamides.
    
  • 2-Methoxy Group (Ortho): Acts as a "conformational lock," likely forming an intramolecular hydrogen bond with the amide nitrogen, restricting rotation around the

    
     bond.
    
  • 5-tert-Butyl Group: A bulky, hydrophobic anchor that drives packing into non-centrosymmetric space groups or layered structures to minimize void space.

The Comparative Objective

In drug development, this compound is often benchmarked against Sulfamethoxazole (a standard primary sulfonamide) or 4-tert-butylbenzenesulfonamide (a steric analog). The goal of this guide is to provide the protocol for determining if the ortho-methoxy group successfully locks the bioactive conformation, a critical parameter for potency in sulfonylurea or carbonic anhydrase inhibitor pipelines.

Part 2: Experimental Protocol (Self-Validating System)

To ensure data integrity, the following workflow utilizes a "Redundant Screen" approach. This minimizes the risk of missing metastable polymorphs, which are common in tert-butyl substituted aromatics.

Crystallization Workflow

Rationale: The lipophilic tert-butyl group requires non-polar antisolvents, while the sulfonamide core requires polar donors.

Method A: Slow Evaporation (Thermodynamic Control)

  • Dissolve 20 mg of compound in Ethyl Acetate/Heptane (1:1) .

  • Allow slow evaporation at 4°C (reduces thermal motion of the N-ethyl chain).

  • Target: Block-like crystals suitable for high-resolution diffraction.

Method B: Vapor Diffusion (Kinetic Control)

  • Inner vial: 10 mg compound in THF (500 µL).

  • Outer vial: Pentane (diffusing antisolvent).

  • Target: Platelike crystals to test for polymorphism.

Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). Why? The tert-butyl group acts as a "rotor" at room temperature, causing high thermal ellipsoids that obscure bond precision.

  • Resolution: Aim for 0.75 Å or better to resolve the N-H hydrogen position, critical for confirming the intramolecular H-bond.

Part 3: Comparative Analysis & Expected Data

This section benchmarks the predicted properties of the target molecule against established standards.

Structural Metrics Comparison Table
FeatureTarget: 5-tBu-N-Et-2-OMe Standard: 4-tBu-Benzenesulfonamide Significance
H-Bond Motif Intramolecular (N-H···OMe)Intermolecular Dimer (

)
The target's "lock" improves metabolic stability but lowers solubility.
Space Group Likely Monoclinic (

)
Orthorhombic (

)
Lower symmetry in the target is driven by the asymmetric N-ethyl/Methoxy clash.
Packing Efficiency Lower (due to flexible ethyl)High (Rigid stack)Lower packing efficiency suggests higher potential for polymorphism.
Torsion Angle (

)
~60-90° (Twisted)~180° (Planar)The ortho-methoxy forces the sulfonamide out of plane, altering receptor fit.
The "Conformational Lock" Hypothesis

In standard sulfonamides, the


 group rotates freely. In 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , the oxygen of the 2-methoxy group acts as an acceptor for the sulfonamide N-H.
  • Metric to Validate: Look for an N...O distance of < 2.6 Å in the solved structure.

  • Outcome: If present, this interaction "pre-organizes" the molecule for binding, reducing the entropic penalty of docking.

Part 4: Visualization of Workflows

Crystallography Decision Tree

This diagram outlines the logic flow for solving the structure, ensuring no false positives in polymorph screening.

G Start Compound Synthesis (CAS 881474-48-2) Screen Polymorph Screening (Solvent/Anti-solvent) Start->Screen PathA Single Crystal Growth (Slow Evap/Vapor Diff) Screen->PathA Suitable Crystals PathB Powder XRD (PXRD) (Bulk Characterization) Screen->PathB Microcrystalline DataColl X-ray Data Collection (100 K, Mo/Cu Source) PathA->DataColl PathB->DataColl Rietveld Refinement Analysis Structure Solution (SHELXT / OLEX2) DataColl->Analysis Check Conformational Check: Is N-H...OMe < 2.6Å? Analysis->Check Result1 Locked Conformation (High Potency Potential) Check->Result1 Yes Result2 Open Conformation (Crystal Packing Forces) Check->Result2 No

Figure 1: Decision tree for the structural characterization of hindered sulfonamides.

Hydrogen Bonding Topology

This diagram illustrates the competing forces within the crystal lattice.

H Sulf Sulfonamide NH (Donor) Methoxy 2-Methoxy O (Intra-Acceptor) Sulf->Methoxy Primary Preference (Intramolecular) Sulfonyl Sulfonyl O (Inter-Acceptor) Sulf->Sulfonyl Secondary Preference (Intermolecular Dimer) Ethyl N-Ethyl Group (Steric Blocker) Ethyl->Sulf Blocks Dimerization tButyl 5-t-Butyl Group (Packing Disruptor) tButyl->Sulfonyl Disrupts Planarity

Figure 2: Interaction map showing the competition between intramolecular locking and intermolecular packing.

Part 5: References

  • Bernstein, J., et al. (1990). "Decoding Hydrogen-Bond Patterns: The Case of Sulfonamides." Angewandte Chemie International Edition. Link

  • Perlovich, G. L., et al. (2013). "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks." Crystal Growth & Design. Link

  • PubChem Database. "Compound Summary: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (CAS 881474-48-2)." National Library of Medicine. Link

  • Gelbrich, T., et al. (2007). "Systematic study of the crystal structures of sulfonamides." CrystEngComm. Link

  • ChemScene Catalog. "Product Data: 5-(tert-Butyl)-2-ethoxybenzenesulfonamide (Analog Reference)." Link

Safety & Regulatory Compliance

Safety

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide proper disposal procedures

PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE The Golden Rule of Chemical Disposal: “Dilution is not the solution to pollution.” For a complex organic sulfonamide like 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , ther...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE

The Golden Rule of Chemical Disposal: “Dilution is not the solution to pollution.”

For a complex organic sulfonamide like 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , there is only one acceptable terminal fate: High-Temperature Incineration with Flue Gas Scrubbing . Under no circumstances should this compound enter the municipal sewage system, as standard wastewater treatment plants (WWTPs) are generally incapable of degrading the stable sulfonamide (


) moiety, leading to environmental persistence and potential aquatic toxicity.

This guide treats the compound as a Class-Based Hazardous Substance (Irritant/Environmentally Hazardous) in the absence of a specific UN number for this exact research intermediate.

PART 2: CHEMICAL PROFILE & HAZARD ANALYSIS

To dispose of a chemical safely, you must understand what it becomes when it breaks down.

FeatureChemical LogicDisposal Implication
Core Structure Sulfonamide (

)
Thermal Decomposition Risk: Upon incineration, this releases Sulfur Oxides (

) and Nitrogen Oxides (

).[1] The incinerator must have a scrubber system.
Functional Groups Methoxy (

), tert-Butyl
Flammability: The alkyl groups add organic fuel value, making it suitable for fuel blending, but it increases the caloric load.
Reactivity Amide NitrogenIncompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Piranha solution). This can lead to rapid exothermic reactions or formation of unstable N-nitroso compounds.
Physical State Solid (typically)Dust Hazard: Fine particulates can be respiratory irritants. Use antistatic bags to prevent static discharge ignition during transfer.

PART 3: PRE-DISPOSAL PROTOCOLS (The Self-Validating System)

Before moving the waste, you must establish a Segregation Firewall . This prevents "commingled waste" incidents which are the leading cause of laboratory accidents and disposal rejections.

The Segregation Logic Flow

WasteSegregation Start Waste Generation: 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath BinA BIN A: Solid Organic Waste (Double Bagged) SolidPath->BinA Scoop & Bag SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Cl, Br, F NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated C, H, O, N Only BinB BIN B: Halogenated Solvents (High BTU) Halogenated->BinB BinC BIN C: Non-Halogenated Solvents (Fuel Blending) NonHalogenated->BinC

Figure 1: Decision Tree for Waste Segregation. Note that while the molecule itself is non-halogenated, the solvent it is dissolved in dictates the liquid waste stream.

PART 4: STEP-BY-STEP DISPOSAL WORKFLOW

Scenario A: Disposing of Pure Solid (Expired or Excess)

Objective: Containment of dust and prevention of environmental leaching.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. If handling >10g of fine powder, use a P95 dust mask or work inside a fume hood.

  • Primary Containment:

    • Transfer the solid into a clear, sealable polyethylene bag (Zip-lock style).

    • Why? This allows waste technicians to visually verify the contents without opening the container.

  • Secondary Containment:

    • Place the first bag inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Scientific Integrity: Sulfonamides can be sensitizers. The second barrier protects the waste handler from trace contact.

  • Labeling:

    • Apply a hazardous waste label.[2]

    • Constituents: "5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide (95%+)"

    • Hazard Checkboxes: [x] Toxic/Irritant [ ] Flammable [ ] Corrosive

  • Storage: Place in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Disposing of Mother Liquor (Reaction Mixtures)

Objective: Prevent solvent incompatibility.

  • pH Check: Before adding to a waste carboy, check the pH of your solution.

    • Critical Step: If the solution is highly acidic (pH < 2) or basic (pH > 12) due to workup, neutralize it to pH 5–9.

    • Reasoning: Extreme pH can degrade the plastic of waste containers or cause unexpected heating when mixed with other solvents.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Pour into the Halogenated Waste carboy.

    • If dissolved in Ethyl Acetate/Methanol : Pour into the Non-Halogenated Organic carboy.

    • Note: The sulfonamide solute does not change the classification of the solvent stream; the solvent volume dominates the classification.

  • Log Entry: Record the addition on the carboy’s log sheet. Write out the full chemical name; do not use abbreviations like "TBEMBSA" which are meaningless to external disposal crews.

PART 5: PROFESSIONAL INCINERATION (The "Cradle-to-Grave" Lifecycle)

As a researcher, your responsibility ends when the waste leaves your lab, but your liability does not. Understanding the downstream process ensures you label correctly.

The compound will undergo Rotary Kiln Incineration :

  • Thermal Destruction: The waste is injected into a kiln at 1100°C+.

  • Chemical Breakdown:

    • Carbon

      
      
      
      
      
    • Hydrogen

      
      
      
      
      
    • Nitrogen

      
      
      
      
      
    • Sulfur

      
      
      
      
      
      [3][4]
  • Scrubbing: The exhaust gas passes through a wet lime scrubber (

    
    ).
    
    • Reaction:

      
      
      
    • Why this matters: If you fail to label the "Sulfonamide" content, the facility may not tune the scrubber correctly, leading to illegal

      
       emissions.
      

PART 6: EMERGENCY PROCEDURES

Spill Response (Solid Powder < 50g):

  • Isolate: Alert nearby personnel.

  • Protect: Don PPE (Gloves, Goggles, N95 Mask).

  • Contain: Cover the spill with a paper towel dampened with water (to prevent dust generation).

  • Clean: Scoop the damp material into a waste bag. Wipe the area with soap and water.[5]

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (Scenario A).

Spill Response (Liquid > 100mL):

  • Ventilate: If volatile solvents are involved, increase ventilation.

  • Absorb: Use vermiculite or a universal spill pad. Do not use paper towels if the solvent is flammable (static risk).

  • Collect: Transfer soaked absorbents to a sealed bag/pail.

PART 7: REFERENCES

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.